(+)-LRH-1 modulator-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H36N2O2S |
|---|---|
分子量 |
464.7 g/mol |
IUPAC 名称 |
5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32) |
InChI 键 |
COQCBADNBTZWQG-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Introduction to Liver Receptor Homolog-1 (LRH-1)
An In-depth Technical Guide on the Core Mechanism of Action of LRH-1 Modulators
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a member of the nuclear receptor superfamily of transcription factors.[1][2] It plays a crucial role in a variety of physiological processes, including embryonic development, cholesterol metabolism, bile acid homeostasis, steroidogenesis, and glucose homeostasis.[1][2][3] LRH-1 is primarily expressed in the liver, intestine, pancreas, and ovaries.[2] Due to its involvement in these critical pathways, LRH-1 has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease (IBD), and certain types of cancer.[2][3][4][5]
This guide provides a detailed overview of the mechanism of action of LRH-1 modulators, including agonists and inverse agonists, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Mechanism of Action of LRH-1 Modulators
LRH-1 functions as a ligand-dependent transcription factor. Its activity is modulated by the binding of small molecules to its ligand-binding pocket (LBP), which leads to conformational changes, recruitment of co-regulator proteins (co-activators or co-repressors), and subsequent regulation of target gene expression.[3][6][7]
LRH-1 Agonists
LRH-1 agonists are molecules that bind to and activate the receptor, leading to an increase in the transcription of its target genes. The endogenous ligands for LRH-1 are thought to be phospholipids, with dilauroylphosphatidylcholine (DLPC) being a well-characterized example.[2][8] Several synthetic agonists have also been developed.[2][6][9]
The mechanism of action of LRH-1 agonists involves the following steps:
-
Ligand Binding: The agonist binds to the large, hydrophobic ligand-binding pocket of LRH-1.[2] This binding can be stabilized by specific polar interactions deep within the pocket.[9]
-
Conformational Change: Ligand binding induces a conformational change in the LRH-1 protein, particularly in the activation function-2 (AF-2) domain.[6]
-
Co-activator Recruitment: The conformational change promotes the dissociation of co-repressors and the recruitment of co-activator proteins, such as PGC-1α, SRC3, and p300.[3][6]
-
Transcriptional Activation: The LRH-1/co-activator complex binds to specific DNA sequences known as LRH-1 response elements in the promoter regions of target genes, leading to the initiation of transcription.[3]
Target genes of LRH-1 agonists are involved in:
-
Bile Acid Synthesis: Upregulation of genes like CYP7A1 and CYP8B1.[10][11]
-
Reverse Cholesterol Transport: Regulation of genes such as APOAI and SR-BI.[10]
-
Steroidogenesis: Increased expression of steroidogenic enzymes like Cyp11a1 and Cyp11b1.[2]
-
Anti-inflammatory Response: Upregulation of anti-inflammatory cytokines like IL-10 and reduction of pro-inflammatory cytokines like IL-1β and TNFα.[2]
LRH-1 Inverse Agonists
LRH-1 inverse agonists are molecules that bind to the receptor and suppress its basal transcriptional activity.[3] This is in contrast to antagonists, which simply block the action of agonists.
The mechanism of action of LRH-1 inverse agonists involves:
-
Competitive Binding: The inverse agonist competitively binds to the ligand-binding domain of LRH-1.[3]
-
Conformational Change: This binding induces a different conformational change in the receptor compared to agonist binding.[3]
-
Co-repressor Recruitment: The altered conformation prevents the binding of co-activators and instead promotes the recruitment of co-repressor proteins like N-CoR.[3][11]
-
Transcriptional Repression: The LRH-1/co-repressor complex binds to the LRH-1 response elements and actively represses the transcription of target genes.[3]
LRH-1 inverse agonists have therapeutic potential in diseases where LRH-1 activity is pathologically elevated, such as in certain cancers (e.g., breast, pancreatic, and colon cancers) where LRH-1 promotes cell proliferation and survival.[3][4]
Quantitative Data for LRH-1 Modulators
The following tables summarize quantitative data for some of the well-characterized LRH-1 modulators.
Table 1: LRH-1 Agonists
| Compound | Type | Assay | Potency (EC50) | Efficacy | Reference |
| DLPC | Endogenous Agonist | Luciferase Reporter | ~10 µM | - | [2] |
| RJW100 | Synthetic Agonist | Luciferase Reporter | ~1 µM | - | [2][9] |
| Compound 6N | Synthetic Agonist | Luciferase Reporter | Low nanomolar | 100x more potent than previous modulators | [9] |
Table 2: LRH-1 Inverse Agonists
| Compound | Type | Assay | Potency (IC50) | Efficacy | Reference |
| ML180 | Synthetic Inverse Agonist | Cyp19-Aromatase-luciferase reporter | ~1.5 µM | Represses Hp, SAA1, SAA4 gene expression | [11] |
| ML179 | Synthetic Inverse Agonist | Cyp19-Aromatase-luciferase reporter | ~2.5 µM | Represses Hp, SAA1, SAA4 gene expression | [11] |
Signaling Pathway and Experimental Workflow Diagrams
LRH-1 Signaling Pathway
Caption: LRH-1 Signaling Pathway Modulation.
Experimental Workflow for LRH-1 Modulator Characterization
Caption: Workflow for LRH-1 Modulator Discovery.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of LRH-1 modulators are provided below.
Luciferase Reporter Gene Assay
This assay is used to determine the functional activity of potential LRH-1 modulators in a cellular context.
-
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple LRH-1 response elements is co-transfected with an LRH-1 expression plasmid into a suitable cell line (e.g., HEK293T or HepG2). The binding of an active LRH-1 modulator to LRH-1 will drive the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the amount of luciferase, and thus to the activity of the LRH-1 modulator.
-
Protocol Outline:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect with the LRH-1 expression plasmid, the luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known LRH-1 agonist).
-
Lysis and Luminescence Measurement: After a 16-24 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists).
-
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical assay used to assess the direct binding of a compound to a purified protein and the resulting change in protein stability.
-
Principle: The assay measures the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm).
-
Protocol Outline:
-
Reaction Setup: In a 96-well PCR plate, mix the purified LRH-1 ligand-binding domain (LBD) protein with the fluorescent dye and the test compound at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of the dye at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The Tm is the temperature at which the fluorescence is at its midpoint. A shift in Tm (ΔTm) in the presence of the compound indicates direct binding and stabilization.
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to measure the effect of LRH-1 modulators on the expression of endogenous LRH-1 target genes in a cellular context.
-
Principle: This technique quantifies the amount of a specific mRNA in a sample. Total RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a quantitative PCR reaction with primers specific for the target gene. The amount of amplified DNA is monitored in real-time using a fluorescent dye or probe.
-
Protocol Outline:
-
Cell Treatment and RNA Extraction: Treat a relevant cell line (e.g., HepG2 for liver-related genes) with the LRH-1 modulator for a specific duration. Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for the target gene (e.g., CYP7A1, SHP) and a housekeeping gene (e.g., GAPDH for normalization), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Run the reaction in a real-time PCR instrument. Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
LRH-1 is a multifaceted nuclear receptor with significant therapeutic potential. The development of potent and selective LRH-1 modulators, both agonists and inverse agonists, offers promising avenues for the treatment of metabolic diseases, inflammatory conditions, and cancer. A thorough understanding of their mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of novel LRH-1-targeted therapies. The ongoing research and discovery of new chemical scaffolds will further illuminate the complex biology of LRH-1 and pave the way for innovative clinical applications.[5]
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver Receptor Homolog 1 Is a Negative Regulator of the Hepatic Acute-Phase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
(+)-LRH-1 modulator-1 discovery and synthesis
A Technical Guide to the Discovery and Synthesis of a Potent (+)-LRH-1 Modulator
Introduction
The Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a critical role in the regulation of development, metabolism, and inflammation.[1][2] Its involvement in cholesterol transport, bile acid homeostasis, and steroidogenesis makes it an attractive therapeutic target for a range of diseases, including inflammatory bowel disease (IBD), diabetes, and nonalcoholic fatty liver disease.[3][4] The discovery of potent and selective LRH-1 modulators has been a significant challenge, primarily due to the large, lipophilic nature of its ligand-binding pocket.[4]
This technical guide details the discovery and synthesis of a potent (+)-LRH-1 agonist, herein referred to as (+)-LRH-1 modulator-1. Due to the limited publicly available data on a compound specifically named "this compound," this guide will focus on a well-characterized and highly potent synthetic agonist designated as compound 6N . The comprehensive research on 6N, developed through a structure-guided design approach, provides an exemplary case study for the development of next-generation LRH-1 modulators.[3][5]
This document will provide an in-depth overview of the discovery, synthesis, and biological evaluation of this modulator, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Discovery and Rationale
The development of potent LRH-1 agonists has been hampered by the tendency of synthetic compounds to bind unpredictably within the receptor's hydrophobic binding pocket.[5] A breakthrough in agonist design came from a structure-guided approach that aimed to establish specific polar interactions deep within the LRH-1 binding pocket to "lock" the agonist in a consistent orientation.[3][6] This strategy led to the discovery of the first low nanomolar LRH-1 agonist, compound 6N, which is over one hundred times more potent than previous modulators.[5] The design of 6N targeted polar residues deep within the pocket to enhance binding affinity and efficacy.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 6N) and related compounds.
Table 1: In Vitro Potency and Efficacy of LRH-1 Agonists
| Compound | EC50 (μM) | Relative Efficacy (RE) |
| RJW100 | 1.5 ± 0.4 | 1.0 |
| 6N | 0.015 ± 0.003 | 1.2 |
| 5N | 0.025 ± 0.005 | 1.1 |
| 2N | 0.045 ± 0.009 | 1.0 |
Data sourced from Mays et al. (2019).[5] RE was calculated relative to the efficacy of RJW100.
Table 2: Coactivator Recruitment Assay
| Compound | EC50 (μM) for Tif2 Recruitment |
| 6N | 0.022 ± 0.004 |
Data represents the concentration of the compound required to promote 50% of the maximal recruitment of the Tif2 coactivator to the LRH-1 ligand-binding domain.[5]
Experimental Protocols
Synthesis of this compound (Compound 6N)
The synthesis of compound 6N is based on the modification of a [3.3.0]-bicyclic hexahydropentalene scaffold. A detailed overview of the synthetic strategy is provided below.
General Synthetic Scheme:
A generalized synthetic route is presented here based on available literature. Specific reagents, conditions, and yields for each step would be detailed in the full publication's supplementary information.
-
Core Scaffold Synthesis: The synthesis begins with the construction of the bicyclic hexahydropentalene core. This is typically achieved through a multi-step sequence involving cycloaddition and subsequent functional group manipulations.
-
Introduction of the Phenyl Groups: Two phenyl groups are introduced onto the core scaffold. One is attached at the bridgehead position, and the other is adjacent to it.
-
Functionalization of the Bridgehead Group: The anilino group at the bridgehead is modified. For 6N, this involves the introduction of a sulfamide (B24259) group.
-
Modification of the Octenyl Chain: The E-oct-4-en-4-yl side chain is installed. This lipophilic tail occupies a significant portion of the ligand-binding pocket.
-
Final Modification and Purification: The final step involves the introduction of the specific polar group that interacts with the deep polar pocket of LRH-1. The final compound is then purified using techniques such as high-performance liquid chromatography (HPLC).
LRH-1 Luciferase Reporter Assay
This assay is used to determine the potency and efficacy of LRH-1 modulators in a cell-based system.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. The cells are then co-transfected with a full-length LRH-1 expression vector and a luciferase reporter plasmid containing LRH-1 response elements.[7]
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compounds (e.g., 6N) or a vehicle control (DMSO).[7]
-
Luciferase Activity Measurement: After a 20-24 hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.[7][8] The data is normalized to the vehicle control to determine the fold-activation.
-
Data Analysis: The dose-response curves are generated, and EC50 values are calculated using a four-parameter sigmoidal curve fit.[7]
Protein Expression and Purification
Recombinant LRH-1 ligand-binding domain (LBD) is required for in vitro biophysical assays.
-
Expression: The human LRH-1 LBD is cloned into an expression vector (e.g., pET28a) and transformed into E. coli BL21(DE3) cells. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis and Solubilization: The cells are harvested and lysed. The LRH-1 LBD is often found in inclusion bodies and requires solubilization with denaturants like guanidinium (B1211019) hydrochloride.
-
Refolding: The solubilized protein is refolded by rapid dilution into a refolding buffer containing arginine and other additives to facilitate proper folding.
-
Purification: The refolded protein is purified using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
Signaling Pathways and Experimental Workflows
LRH-1 Signaling Pathway
Caption: LRH-1 signaling pathway upon activation by a modulator.
Experimental Workflow for LRH-1 Modulator Evaluation
Caption: Experimental workflow for LRH-1 modulator discovery and evaluation.
Conclusion
The discovery of this compound (exemplified by compound 6N) represents a significant advancement in the field of nuclear receptor pharmacology. The structure-guided design approach has proven to be highly effective in developing potent and efficacious LRH-1 agonists. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued development and evaluation of novel LRH-1 modulators. These efforts hold the promise of delivering new therapeutic agents for a variety of metabolic and inflammatory diseases.[4][5]
References
- 1. ETD | Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold | ID: s7526d94v | Emory Theses and Dissertations [etd.library.emory.edu]
- 2. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 3. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design | Semantic Scholar [semanticscholar.org]
- 7. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
The Structure-Activity Relationship of (+)-LRH-1 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a ligand-activated transcription factor that plays a pivotal role in a multitude of physiological processes.[1][2] It is a key regulator of development, cholesterol transport, bile acid homeostasis, and steroidogenesis.[1][2][3] LRH-1's involvement in metabolic regulation, inflammation, and cell proliferation has positioned it as an attractive therapeutic target for a range of diseases, including metabolic disorders, inflammatory bowel disease (IBD), and certain types of cancer.[4][5]
The discovery of synthetic modulators for LRH-1 has been a significant focus of research, aimed at developing chemical tools to probe its biological functions and to serve as leads for novel therapeutics. The large, hydrophobic ligand-binding pocket of LRH-1, which naturally accommodates phospholipids (B1166683) like dilauroylphosphatidylcholine (DLPC), has presented a considerable challenge for the design of drug-like small molecule modulators.[6] This guide provides an in-depth overview of the structure-activity relationships (SAR) of key (+)-LRH-1 modulators, details the experimental protocols used for their characterization, and illustrates the relevant signaling pathways.
Core Scaffold and Structure-Activity Relationship (SAR)
A prominent class of LRH-1 agonists is built upon a bicyclic hexahydropentalene core scaffold.[7] Structure-guided design and systematic modifications of this scaffold have led to the discovery of potent and selective modulators. The SAR exploration has revealed that small structural changes can significantly impact binding affinity, activation efficacy, and selectivity.
The RJW100 Series and the Discovery of a Low Nanomolar Agonist
A notable early synthetic agonist is RJW100, which features a cis-bicyclo[3.3.0]oct-2-ene core.[8] RJW100 is a dual agonist for LRH-1 and the closely related Steroidogenic Factor-1 (SF-1), with pEC50 values of 6.6 and 7.5, respectively.[3][9]
A major breakthrough in the development of potent LRH-1 agonists came from the structure-guided optimization of the RJW100 scaffold.[7] Researchers discovered that introducing specific polar interactions deep within the ligand-binding pocket could "lock" the agonist in a consistent orientation, overcoming the challenge of unpredictable binding modes.[7] This led to the development of compound 6N , the first low nanomolar LRH-1 agonist, which is over 100 times more potent than RJW100.[7]
Systematic variations at three sites on the RJW100 scaffold (R1, R2, and R3) revealed a robust SAR:[7]
-
Modifications at the R1 position: Introducing tetrahedral, polar substituents with endo stereochemistry at this site was found to significantly increase potency.[6] There is a strong correlation between the increased potency (lower EC50 values) and the global stabilization of the LRH-1 receptor, as measured by differential scanning fluorimetry (higher Tm values).[7] This suggests that improved potency is driven by specific polar interactions mediated by the R1 group.[7]
-
Modifications at the R2 and R3 positions: In contrast, modifications to the styrene (B11656) sites (R2 and R3) did not significantly improve performance and often led to a loss of activity.[7]
Compound 6N emerged from this optimization with an EC50 of 15 nM in a cell-based assay.[6] Its novel mechanism of action relies on specific polar interactions deep in the LRH-1 binding pocket, which promotes a strong allosteric communication to the Activation Function surface (AFS) and enhances coactivator recruitment.[6][7]
Fragment-Based Discovery of Drug-Like Agonists
Another approach to discovering novel LRH-1 modulators has been through fragment-based screening. This method led to the identification of new LRH-1 ligands with improved physicochemical properties compared to the highly lipophilic earlier compounds.[10] One promising fragment hit, compound 4 , activated human LRH-1 with an EC50 of 59 μM and demonstrated the ability to induce LRH-1 regulated gene expression in HepG2 cells.[10] Although systematic optimization of this series revealed a restrictive SAR, it resulted in new agonists with favorable drug-like properties.[6][10]
Quantitative SAR Data Summary
The following table summarizes the quantitative data for key (+)-LRH-1 modulators discussed in the literature.
| Compound | Core Scaffold | Target(s) | Assay Type | EC50 / pEC50 | Relative Efficacy (vs. RJW100) | Reference |
| RJW100 | cis-bicyclo[3.3.0]oct-2-ene | LRH-1 / SF-1 | Luciferase Reporter | 1.5 +/- 0.4 μM (pEC50 = 6.6) | 1.0 | [7][9] |
| 6N | cis-bicyclo[3.3.0]oct-2-ene | LRH-1 | Luciferase Reporter | 15 nM | - | [6] |
| Compound 4 | Venlafaxine-related | LRH-1 / SF-1 | Gal4-hLRH-1 Reporter | 59 μM | 165% activation | [10] |
Signaling Pathways and Experimental Workflows
LRH-1 Signaling Pathway
LRH-1 acts as a monomeric transcription factor, binding to specific DNA response elements to regulate the expression of a wide array of target genes. Its activation by a ligand, such as a synthetic agonist, induces a conformational change that promotes the recruitment of coactivator proteins, leading to the modulation of gene transcription.
Key downstream pathways and target genes regulated by LRH-1 include:
-
Bile Acid and Cholesterol Homeostasis: LRH-1 is a critical regulator of bile acid synthesis through the transcriptional control of genes like CYP7A1 and CYP8B1.[11] It also influences cholesterol homeostasis in a regulatory cascade involving the Farnesoid X Receptor (FXR) and the Small Heterodimer Partner (SHP).[10]
-
Steroidogenesis: In the gut, LRH-1 controls the local production of steroid hormones by regulating the expression of steroidogenic enzymes such as Cyp11a1 and Cyp11b1.[6][7]
-
Inflammation: LRH-1 has anti-inflammatory effects, in part by upregulating the expression of the anti-inflammatory cytokine IL-10 and reducing the expression of pro-inflammatory cytokines like IL-1β and TNFα.[6]
-
Cell Proliferation and Renewal: In the intestine, LRH-1 supports cell renewal and proliferation by regulating the WNT and NOTCH signaling pathways and by directly promoting the transcription of cell cycle genes like CcnE1.[4]
Caption: LRH-1 signaling pathway activated by a synthetic agonist.
Experimental Workflow for SAR Studies
The development and characterization of novel LRH-1 modulators typically follow a structured workflow, integrating chemical synthesis, biochemical assays, and cell-based functional assays.
Caption: Typical workflow for the structure-activity relationship study of LRH-1 modulators.
Experimental Protocols
Luciferase Reporter Assay for LRH-1 Activity
This cell-based assay is a cornerstone for determining the potency (EC50) and efficacy of LRH-1 modulators. It measures the ability of a compound to activate LRH-1, which in turn drives the expression of a luciferase reporter gene.
Principle: HEK293T cells are co-transfected with a plasmid expressing full-length LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 response element (e.g., from the promoter of a target gene like StAR or Cyp19).[11] When an agonist binds to LRH-1, the receptor activates the transcription of the luciferase gene, leading to the production of luciferase enzyme. The amount of light produced upon the addition of a luciferin (B1168401) substrate is proportional to the level of LRH-1 activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media (e.g., DMEM with 10% FBS).
-
For transfection, plate cells in 10 cm plates. Prepare a transfection mixture containing the LRH-1 expression plasmid, the luciferase reporter plasmid, and a transfection reagent (e.g., X-tremeGENE 9 or FuGene6) in a 1:3 DNA-to-lipid ratio.[11]
-
After 24 hours of bulk transfection, detach the cells, count them, and re-plate them into 384-well assay plates at a density of 8,000-10,000 cells per well.[11]
-
-
Compound Treatment:
-
Allow cells to adhere for approximately 4 hours.
-
Prepare serial dilutions of the test compounds in DMSO. Add the compounds to the cells (final DMSO concentration typically ≤ 0.1%). Include a vehicle control (DMSO only).
-
Incubate the plates for 20-24 hours at 37°C in a CO2 incubator.[11]
-
-
Lysis and Luciferase Measurement:
-
Equilibrate the plates to room temperature.
-
Add a luciferase detection reagent (e.g., BriteLite Plus) to each well to lyse the cells and provide the substrate for the luciferase reaction.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are robust, high-throughput methods used to study ligand binding and coactivator recruitment.
Principle of Competitive Binding Assay: This assay measures the ability of a test compound to displace a fluorescently labeled tracer ligand from the LRH-1 ligand-binding domain (LBD). The LRH-1 LBD is typically GST-tagged and is detected with a terbium (Tb)-labeled anti-GST antibody (the FRET donor). The tracer ligand is coupled to a fluorophore (the FRET acceptor). When the tracer is bound to the LBD, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a loss of the FRET signal.[12]
General Protocol:
-
Reagent Preparation:
-
Prepare assay buffer.
-
Dilute the GST-tagged LRH-1 LBD, the Tb-labeled anti-GST antibody, the fluorescent tracer, and the test compounds to their working concentrations in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add test compounds to the assay plate.
-
Add the GST-LRH-1 LBD to the wells and incubate briefly.
-
Add a pre-mixed solution of the fluorescent tracer and the Tb-anti-GST antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
A decrease in the FRET ratio indicates displacement of the tracer by the test compound. Plot the FRET ratio against the compound concentration to determine the IC50.
-
Conclusion
The development of potent and selective (+)-LRH-1 modulators has advanced significantly through systematic, structure-guided medicinal chemistry efforts. The SAR for the bicyclic hexahydropentalene scaffold is well-defined, highlighting the critical role of polar interactions in achieving high potency. The discovery of compounds like 6N provides powerful chemical tools to further investigate the therapeutic potential of targeting LRH-1 in metabolic and inflammatory diseases. The experimental workflows and protocols detailed in this guide provide a framework for the continued discovery and characterization of novel LRH-1 modulators, paving the way for future clinical applications.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. ETD | Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold | ID: s7526d94v | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
The Core of Regulation: A Technical Guide to LRH-1 Endogenous Ligands and Synthetic Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a ligand-activated transcription factor pivotal in a multitude of physiological processes.[1] As a member of the nuclear receptor superfamily, LRH-1 is essential for development, metabolism, and immunity.[1] Its functional repertoire includes the regulation of cholesterol and bile acid homeostasis, glucose processing, and the control of cell proliferation and renewal, particularly in the liver and intestine.[2][3][4] The significant role of LRH-1 in these pathways has brought it to the forefront as a promising therapeutic target for a range of diseases, including metabolic disorders like diabetes and non-alcoholic fatty liver disease (NAFLD), inflammatory conditions, and various cancers.[5][6][7]
Despite its classification as an "orphan" receptor due to the ongoing discussion about its definitive endogenous ligands, it is well-established that LRH-1 activity is modulated by phospholipids (B1166683).[1][8] This has spurred the development of a variety of synthetic modulators designed to either activate or inhibit its function.[1] This technical guide provides an in-depth overview of the known endogenous ligands and synthetic modulators of LRH-1, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to aid researchers and drug development professionals in this evolving field.
Endogenous Ligands of LRH-1
Structural and biochemical studies have identified phospholipids as the primary class of endogenous ligands for LRH-1.[9] These molecules bind within a large, hydrophobic ligand-binding pocket (LBP), inducing conformational changes that modulate the receptor's transcriptional activity.
Phosphatidylcholines (PCs): One of the most well-characterized endogenous agonists is dilauroyl phosphatidylcholine (DLPC) , a specific phosphatidylcholine species with two saturated 12-carbon fatty acid chains.[10][11] In vitro studies have demonstrated that DLPC is an LRH-1 agonist.[10] Treatment with DLPC in mouse models has been shown to induce the expression of enzymes involved in bile acid biosynthesis, increase bile acid levels, and consequently lower hepatic triglycerides and serum glucose.[10] These effects underscore the therapeutic potential of targeting this pathway for metabolic diseases.[10]
Phosphatidylinositols (PIs): Structural analyses have also revealed that phosphatidylinositol second messengers can bind to LRH-1.[12] Specifically, the signaling phospholipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3) has been shown to bind to the human LRH-1 ligand-binding domain with high affinity, stabilizing the receptor.[13] The crystal structure of the LRH-1/PIP3 complex shows the hydrophobic tails of PIP3 buried within the ligand-binding pocket, while the charged head group is exposed on the receptor surface.[13] This binding mode is crucial for the receptor's activity and suggests a direct mechanism for the regulation of gene expression by phospholipids.[12]
Synthetic Modulators of LRH-1
The therapeutic potential of LRH-1 has driven the development of various synthetic small molecules that can modulate its activity. These are broadly classified as agonists, antagonists, and inverse agonists.
Agonists: Synthetic agonists are designed to activate LRH-1, mimicking or enhancing the effects of endogenous ligands. These compounds are being explored for their potential in treating metabolic and inflammatory diseases.[5][9] One strategy in agonist design has been to target residues both deep within the ligand-binding pocket to increase binding affinity, and at the mouth of the pocket to replicate the interactions of phospholipids.[9]
-
RJW100: A synthetic agonist that has been shown to be active in various cell lines.[14][15]
-
6N and 6N-10CA: These agonists demonstrate how targeting different regions of the binding pocket can lead to varied transcriptional responses. While 6N makes contacts deep within the pocket, 6N-10CA also interacts with the pocket mouth, resulting in a transcriptional profile more similar to that of the endogenous ligand DLPC, particularly concerning genes involved in lipid and cholesterol homeostasis.[9]
Inverse Agonists: Inverse agonists are small molecules that bind to LRH-1 and suppress its basal transcriptional activity.[16] Their mechanism involves inducing a conformational change in the receptor that prevents its interaction with essential co-activators and may even recruit co-repressors.[16] This class of modulators holds promise for the treatment of certain cancers where LRH-1 is overexpressed and promotes cell proliferation, such as in breast, pancreatic, and colon cancers.[7][16]
Antagonists: Antagonists bind to LRH-1 and block its activation by agonists. By modifying the scaffolds of known agonists, researchers have developed antagonists like "ANT3," which disrupts the allosteric signaling required for receptor activation.[17]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of selected endogenous and synthetic LRH-1 modulators.
| Ligand/Modulator | Type | Assay | Species | Value | Unit | Reference |
| DLPC | Endogenous Agonist | Tracer Displacement (IC50) | Human | 0.13 | µM | [18] |
| RJW100 | Synthetic Agonist | LRH-1 LBD Peptide Binding (Kd) | Human | 1.1 [0.8-1.5] | µM | [9] |
| 10CA | Synthetic Agonist | LRH-1 LBD Peptide Binding (Kd) | Human | 2.1 [1.4-3.1] | µM | [9] |
| 6N | Synthetic Agonist | LRH-1 LBD Peptide Binding (Kd) | Human | 0.40 [0.29-0.56] | µM | [9] |
| 6N-10CA | Synthetic Agonist | LRH-1 LBD Peptide Binding (Kd) | Human | 0.08 [0.06-0.12] | µM | [9] |
Note: Values in brackets represent 95% confidence intervals.
LRH-1 Signaling Pathways
LRH-1 regulates gene expression by binding to specific DNA sequences as a monomer.[19] Its transcriptional activity is modulated by the binding of ligands and subsequent recruitment of co-activator or co-repressor proteins.
Upon agonist binding, LRH-1 undergoes a conformational change that promotes the recruitment of co-activators such as PGC-1α, SRC3, and p300.[9] This complex then initiates the transcription of target genes involved in various metabolic pathways, including:
-
Bile Acid Synthesis: Upregulation of CYP7A1 and CYP8B1.[20]
-
Cholesterol Homeostasis: Regulation of reverse cholesterol transport.[3]
-
Glucose Homeostasis: Control of hepatic glucose processing.[2]
-
Cell Proliferation: In intestinal crypts, LRH-1 works with the β-catenin pathway to promote cell renewal by upregulating cyclins like CcnD1 and CcnE1.[19][21]
Conversely, inverse agonists or the binding of co-repressors like Small Heterodimer Partner (SHP) can inhibit LRH-1's transcriptional activity.[16][22]
LRH-1 Signaling Pathway
Key Experimental Protocols
A variety of biochemical and cell-based assays are utilized to identify and characterize LRH-1 modulators.
Workflow for LRH-1 Modulator Discovery
LRH-1 LBD Peptide Binding Assay
This assay measures the direct binding affinity of a compound to the LRH-1 Ligand-Binding Domain (LBD).
-
Protein and Peptide Preparation: Purified recombinant LRH-1 LBD is used. A fluorescently labeled co-activator peptide (e.g., from TIF2) is also prepared.
-
Assay Plate Setup: The assay is typically performed in a 384-well plate format. A dilution series of the test compound is prepared.
-
Incubation: The LRH-1 LBD, fluorescent peptide, and test compound are mixed and incubated to allow binding to reach equilibrium.
-
Detection: The fluorescence polarization or anisotropy is measured. Ligand binding to the LBD alters its interaction with the peptide, leading to a change in the polarization of the emitted light.
-
Data Analysis: The dissociation constant (Kd) is calculated by fitting the dose-response curve to a suitable binding model.[9]
Luciferase Reporter Assay
This cell-based assay quantifies the functional activity (agonist or antagonist) of a compound on LRH-1 transcriptional activity.
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HepG2) is cultured.[9] The cells are transiently transfected with two plasmids: one expressing the LRH-1 receptor and another containing a luciferase reporter gene under the control of LRH-1 response elements.[23]
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a known agonist are included.[9]
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.
-
Data Analysis: The data is normalized to the vehicle control. For agonists, the EC50 (half-maximal effective concentration) is calculated. For antagonists/inverse agonists, the IC50 (half-maximal inhibitory concentration) is determined.[9]
RT-qPCR for Target Gene Expression
This method is used to validate the effect of LRH-1 modulators on the expression of endogenous target genes in a relevant cell line (e.g., HepG2 for liver-related genes).
-
Cell Treatment: HepG2 cells are treated with the test modulator at a specific concentration for a set time (e.g., 24 hours).[9]
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).[24]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[25]
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to LRH-1 target genes (e.g., CYP7A1, SHP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in treated cells to that in vehicle-treated control cells.[9]
Ligand-Dependent Transcriptional Outcomes
Therapeutic Potential and Future Directions
The modulation of LRH-1 presents a significant opportunity for therapeutic intervention in a wide array of diseases.[5]
-
Metabolic Diseases: LRH-1 agonists that improve glucose homeostasis and reduce hepatic steatosis are being investigated as potential treatments for type 2 diabetes and NAFLD.[10]
-
Inflammatory Diseases: The role of LRH-1 in regulating inflammatory responses in the intestine makes its agonists potential candidates for treating inflammatory bowel diseases like Crohn's disease.[9][26]
-
Cancer: LRH-1 is implicated in the progression of several cancers, including those of the breast, pancreas, and colon.[7] Therefore, the development of specific LRH-1 inverse agonists or antagonists could offer a novel therapeutic strategy to suppress tumor growth.[7][16]
Despite considerable progress, the development of potent, selective, and bioavailable LRH-1 modulators remains a challenge.[5][6] Future research will likely focus on discovering new chemical scaffolds, further elucidating the allosteric communication networks within the receptor, and conducting preclinical studies to validate the therapeutic potential of these compounds in vivo.[5][27] A deeper understanding of the distinct signaling pathways engaged by different ligands will be crucial for designing modulators with desired tissue-specific and gene-selective effects.
References
- 1. Liver receptor homolog-1: structures, related diseases, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging functions of the nuclear receptor LRH-1 in liver physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LRH-1: an orphan nuclear receptor involved in development, metabolism and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 5. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A nuclear-receptor-dependent phosphatidylcholine pathway with antidiabetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Structural analyses reveal phosphatidyl inositols as ligands for the NR5 orphan receptors SF-1 and LRH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of Liver Receptor Homolog-1 (NR5A2) with PIP3 hormone bound in the ligand binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 17. ETD | Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold | ID: s7526d94v | Emory Theses and Dissertations [etd.library.emory.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Liver Receptor Homolog 1 Is a Negative Regulator of the Hepatic Acute-Phase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Another One Bites the Gut: Nuclear Receptor LRH-1 in Intestinal Regeneration and Cancer | MDPI [mdpi.com]
- 22. Unexpected Allosteric Network Contributes to LRH-1 Co-regulator Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. pnas.org [pnas.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pure.psu.edu [pure.psu.edu]
Probing the Interaction of Modulators with Liver Receptor Homolog-1: A Technical Guide to Binding Affinity and Kinetics
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity and kinetics of synthetic modulators targeting the Liver Receptor Homolog-1 (LRH-1), a critical nuclear receptor involved in metabolic regulation, inflammation, and cancer. This document is intended for researchers, scientists, and drug development professionals engaged in the study of LRH-1 and the development of novel therapeutics.
Introduction to LRH-1
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a ligand-activated transcription factor that plays a pivotal role in a multitude of physiological processes.[1][2] It is a key regulator of cholesterol and bile acid homeostasis, glucose metabolism, and steroidogenesis.[1][2][3][4] LRH-1's involvement in cell proliferation and intestinal inflammation has also made it an attractive therapeutic target for various diseases, including metabolic disorders, inflammatory bowel disease, and certain types of cancer.[2][5][6] LRH-1 functions by binding to specific DNA sequences as a monomer and modulating the transcription of its target genes.[3][7] Its activity is regulated by the binding of small molecule ligands, including endogenous phospholipids (B1166683) and synthetic modulators.[3][4]
Quantitative Analysis of (+)-LRH-1 Modulator Binding Affinity
The development of synthetic LRH-1 modulators has led to the identification of several potent agonists and inverse agonists. The binding affinities of these compounds are typically characterized by their equilibrium dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competition assays.
Table 1: Binding Affinity and Potency of Selected LRH-1 Agonists
| Compound | Binding Affinity (Ki) | Potency (EC50) | Efficacy (Fold Activation) | Assay Method | Reference |
| 6N | High | High | Moderate | Fluorescence Polarization | [3] |
| 10CA | Lower than 6N | Lower than 6N | Higher than 6N | Fluorescence Polarization | [3] |
| 6N-10CA | Picomolar range (~10-fold higher than 6N) | Not explicitly stated | Not explicitly stated | Fluorescence Polarization | [3] |
| RJW100 | Not explicitly stated | Nanomolar range | Constantly active agonist | Luciferase Reporter Assay | [3][5] |
| DLPC (endogenous ligand) | Not explicitly stated | Micromolar range | Activator | Not explicitly stated | [3] |
Table 2: Activity of Selected LRH-1 Inverse Agonists
| Compound | Activity | Assay Method | Reference |
| ML179 | Inverse agonist | Luciferase Reporter Assay | [8] |
| ML180 | Inverse agonist | Luciferase Reporter Assay | [8] |
Kinetic Parameters of LRH-1 Modulator Interactions
Currently, there is limited publicly available data on the specific kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) for the binding of synthetic modulators to LRH-1. Such studies, often performed using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), would provide deeper insights into the dynamic nature of the ligand-receptor interaction and the residence time of the modulators.
Experimental Protocols
The characterization of LRH-1 modulator binding and activity relies on a variety of robust biochemical and cell-based assays.
Fluorescence Polarization (FP) Competition Assay
This assay is commonly used to determine the binding affinity of unlabeled test compounds by measuring their ability to displace a fluorescently labeled probe from the LRH-1 ligand-binding domain (LBD).[3]
Principle: The fluorescence polarization of a small fluorescent molecule (the probe) is low because it rotates rapidly in solution. Upon binding to the much larger LRH-1 LBD, its rotation slows down, resulting in an increase in fluorescence polarization.[9][10] Competing unlabeled ligands will displace the fluorescent probe, causing a decrease in polarization.
Methodology:
-
Reagents: Purified LRH-1 LBD, a suitable fluorescently labeled LRH-1 ligand (probe), and the unlabeled test compounds.
-
Procedure:
-
A fixed concentration of LRH-1 LBD and the fluorescent probe are incubated together to form a complex.
-
Increasing concentrations of the unlabeled test compound are added to the complex.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the competitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Assay
This cell-based assay is used to measure the functional activity (potency and efficacy) of LRH-1 modulators.[3]
Principle: Cells are transiently transfected with two plasmids: one expressing the LRH-1 receptor and another containing a luciferase reporter gene under the control of an LRH-1 response element. Activation of LRH-1 by an agonist leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to the receptor's activity.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HepG2) is cultured and co-transfected with the LRH-1 expression vector and the luciferase reporter construct.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The EC50 value (the concentration at which the compound elicits a half-maximal response) and the maximum fold activation are determined by plotting the luminescence signal against the logarithm of the compound concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions, directly measuring the heat change that occurs upon binding.[11][12][13]
Principle: A solution of the ligand is titrated into a solution containing the protein of interest. The heat released or absorbed during the interaction is measured by the instrument.[12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: Purified LRH-1 LBD and the ligand are prepared in the same buffer to minimize heats of dilution.[11]
-
Titration: The ligand solution is injected in small aliquots into the sample cell containing the LRH-1 LBD.
-
Heat Measurement: The instrument measures the heat change after each injection until the protein is saturated with the ligand.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of LRH-1 and a typical workflow for identifying and characterizing LRH-1 modulators.
Caption: General signaling pathway of LRH-1 activation.
Caption: Workflow for LRH-1 modulator discovery and characterization.
Conclusion
The study of LRH-1 modulators is a rapidly evolving field with significant therapeutic potential. The methodologies described in this guide provide a robust framework for the identification and characterization of novel compounds that can modulate LRH-1 activity. Further investigation into the binding kinetics of these modulators will be crucial for understanding their mechanism of action and for the development of effective and safe therapeutics.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected Allosteric Network Contributes to LRH-1 Co-regulator Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. reactionbiology.com [reactionbiology.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Activating the Guardian of the Genome: A Technical Guide to the LRH-1 Signaling Pathway and its Modulation by (+)-LRH-1 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Liver Receptor Homolog-1 (LRH-1) signaling pathway, a critical regulator of metabolism, inflammation, and cellular proliferation. We delve into the mechanism of action of (+)-LRH-1 modulator-1, a potent agonist, and provide a comprehensive overview of its effects on LRH-1 activity. This document includes detailed experimental protocols for key assays, quantitative data on modulator performance, and visualizations of the signaling cascade and experimental workflows to facilitate a deeper understanding and application in research and drug development.
The LRH-1 Signaling Pathway: A Master Regulator
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a member of the nuclear receptor superfamily of transcription factors.[1] These receptors are critical mediators of cellular signaling, responding to lipophilic molecules to control gene expression.[1] LRH-1 is distinguished by its monomeric binding to DNA, a feature facilitated by a unique Ftz-F1 box in its DNA-binding domain.[1]
The activity of LRH-1 is modulated by the binding of ligands, such as phospholipids, to its ligand-binding domain (LBD).[1] This binding event induces a conformational change in the LBD, specifically in the activation function-2 (AF-2) region.[1][2] This conformational shift promotes the recruitment of coactivator proteins, which in turn facilitate chromatin remodeling and the assembly of the transcriptional machinery, leading to the expression of target genes.[1] Conversely, the binding of inverse agonists can induce a conformational change that recruits co-repressors, leading to the suppression of gene transcription.[3]
LRH-1 plays a pivotal role in a multitude of physiological processes, including:
-
Metabolism: It is a key regulator of cholesterol, bile acid, and glucose homeostasis.[1][4]
-
Inflammation: LRH-1 has demonstrated anti-inflammatory properties, particularly in the intestine.[5]
-
Cell Proliferation and Cancer: Dysregulation of LRH-1 has been implicated in the progression of several cancers, including those of the pancreas, breast, and colon.[3][4][6]
This compound: A Potent Activator of the LRH-1 Pathway
This compound is a synthetic agonist designed to potently and selectively activate the LRH-1 signaling pathway. Its mechanism of action relies on its ability to bind to the ligand-binding pocket of LRH-1, mimicking the effect of endogenous phospholipids. This binding event stabilizes an active conformation of the receptor, enhancing the recruitment of coactivators and subsequent transcription of LRH-1 target genes.
Structure-guided design has led to the development of highly potent agonists that establish specific polar interactions deep within the LRH-1 binding pocket, resulting in significantly improved potency compared to earlier modulators.[5]
Quantitative Analysis of this compound Activity
The efficacy and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| EC50 | Low Nanomolar | Luciferase Reporter Assay | [5] |
| Potency Improvement | ~100-fold | Compared to previous modulators | [5] |
Table 1: Potency and Efficacy of this compound
| Target Gene | Cell Line | Fold Change (mRNA) | Treatment Condition | Reference |
| Shp | HepG2 | Increased | 10 µM agonist for 24 hrs | [1] |
| Cyp7a1 | HepG2 | Increased | 10 µM agonist for 24 hrs | [1] |
| Steroidogenic Genes | Mouse Enteroids | Increased | N/A | [5] |
Table 2: Effect of this compound on Target Gene Expression
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of LRH-1 modulation.
Luciferase Reporter Gene Assay
This assay is a common method for quantifying the transactivation activity of nuclear receptors in response to a ligand.[2][7]
Objective: To measure the ability of this compound to activate LRH-1-mediated gene transcription.
Materials:
-
HEK-293T or HepG2 cells
-
Expression vector for full-length LRH-1
-
Luciferase reporter plasmid containing LRH-1 response elements (e.g., from the Shp promoter)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1 expression vector and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the modulator concentration to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the relative changes in mRNA levels of LRH-1 target genes upon treatment with the modulator.[1][7]
Objective: To quantify the effect of this compound on the expression of endogenous LRH-1 target genes.
Materials:
-
HepG2 cells or other relevant cell line
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for LRH-1 target genes (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using specific primers for the target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizing the LRH-1 Signaling Pathway and Experimental Workflows
Diagrams are provided below to illustrate the LRH-1 signaling pathway and the workflows of the key experimental protocols.
Caption: LRH-1 Signaling Pathway Activation.
Caption: Luciferase Reporter Assay Workflow.
Caption: qRT-PCR Experimental Workflow.
References
- 1. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]
- 3. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (+)-LRH-1 Modulator-1 in Metabolic Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a pivotal role in the transcriptional regulation of development, cholesterol transport, bile acid homeostasis, and steroidogenesis.[1] As a key regulator of metabolism and inflammation, LRH-1 has emerged as a promising therapeutic target for a range of conditions, including metabolic diseases such as diabetes and nonalcoholic fatty liver disease (NAFLD), as well as inflammatory bowel disease (IBD).[2][3] The discovery of potent and selective modulators of LRH-1 is a critical step in harnessing its therapeutic potential.
This technical guide focuses on (+)-LRH-1 modulator-1 , a potent, low-nanomolar agonist of LRH-1, also referred to as compound 6N .[2][3] While initial research has robustly demonstrated its anti-inflammatory effects in intestinal models, its direct application and efficacy in metabolic disease models are areas of active investigation. This document will provide a comprehensive overview of the known quantitative data, experimental methodologies, and signaling pathways associated with this compound, while also exploring its potential role in metabolic disorders based on the established functions of LRH-1.
Core Compound: this compound (Compound 6N)
This compound is a stereoisomer of LRH-1 modulator-1 (compound 6N) and represents a significant advancement in the development of LRH-1 agonists. Through a structure-guided design, this compound was developed to have a high affinity and potency for LRH-1, exhibiting an EC50 of 15 nM , which is approximately 100 times more potent than the previously leading modulator, RJW100.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound (compound 6N) and related compounds.
Table 1: In Vitro Potency and Efficacy of LRH-1 Agonists
| Compound | Target | Assay Type | EC50 (nM) | Emax (% of RJW100) | Source |
|---|---|---|---|---|---|
| This compound (6N) | Human LRH-1 | Luciferase Reporter Assay | 15 | Not explicitly stated, but significantly more potent | [2][4] |
| RJW100 | Human LRH-1 | Luciferase Reporter Assay | ~1500 | 100 | [2][4] |
| 5N (precursor to 6N) | Human LRH-1 | Luciferase Reporter Assay | 300 | Not explicitly stated |[2] |
Table 2: Effects of this compound (6N) on Gene Expression in Humanized LRH-1 Mouse Enteroids
| Gene Target | Gene Function | Treatment | Fold Change (mRNA expression) | Source |
|---|---|---|---|---|
| Cyp11a1 | Steroidogenesis | This compound (6N) | Significant increase | [3][5] |
| Cyp11b1 | Steroidogenesis | This compound (6N) | Significant increase | [3][5] |
| IL-10 | Anti-inflammatory cytokine | This compound (6N) | Increase | [3][5] |
| IL-1β | Pro-inflammatory cytokine | This compound (6N) | Reduction | [3][5] |
| TNFα | Pro-inflammatory cytokine | this compound (6N) | Reduction |[3][5] |
Table 3: Effects of LRH-1 Modulators on Metabolic Gene Expression in HepG2 Cells
| Gene Target | Pathway | Modulator | Effect | Source |
|---|---|---|---|---|
| Lipid & Cholesterol Homeostasis Genes | Metabolism | 6N-10CA (derivative of 6N) | Resembles DLPC-mediated effects | [6] |
| Lipid & Cholesterol Homeostasis Genes | Metabolism | 6N | Downregulation |[6] |
Note: The data in Table 3 is for a derivative of this compound (6N), highlighting the potential for this class of compounds to modulate metabolic pathways.
Signaling Pathways and Mechanisms of Action
The activation of LRH-1 by this compound initiates a cascade of transcriptional events. The following diagrams illustrate the key pathways and experimental logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Others | DC Chemicals [dcchemicals.com]
- 5. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
(+)-LRH-1 modulator-1 effects on gene expression
An In-depth Technical Guide on the Gene Expression Effects of (+)-LRH-1 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the effects of a representative (+)-LRH-1 agonist, referred to herein as this compound (specifically, the synthetic agonist 6N), on gene expression. Liver Receptor Homolog-1 (LRH-1), a nuclear receptor, is a critical regulator of development, metabolism, and inflammation, making it a significant target for therapeutic intervention.[1][2][3] This document details the quantitative changes in gene expression, the experimental protocols used to obtain these data, and the signaling pathways involved.
Effects on Gene Expression
This compound, acting as a potent agonist, elicits significant changes in the transcriptional landscape of target cells. The primary effects are observed in genes related to metabolic pathways and steroidogenesis.[3][4]
Quantitative RT-qPCR Analysis in HepG2 Cells
The human liver cancer cell line HepG2 is a commonly used model to study LRH-1 activity. Treatment with LRH-1 agonists leads to differential expression of key target genes. The data below summarizes the effects of the synthetic agonist 6N and its derivative 6N-10CA on the expression of Cyp7a1 and Shp after 24 hours of treatment.[3]
| Gene | Modulator (10 µM) | Fold Change (vs. DMSO) | p-value |
| Cyp7a1 | 6N | ~2.5 | < 0.05 |
| 6N-10CA | ~2.7 | < 0.01 | |
| Shp | 6N | ~1.5 | > 0.05 (not significant) |
| 6N-10CA | ~4.0 | < 0.001 |
Global Transcriptomic Analysis (RNA-seq) in HepG2 Cells
To obtain a broader understanding of the gene regulatory networks affected by this compound, RNA sequencing (RNA-seq) was performed on HepG2 cells treated with the agonist 6N. The comprehensive dataset, available through Gene Expression Omnibus (accession number GSE199060), reveals a wide range of differentially expressed genes.[5] Gene Ontology (GO) analysis of these genes indicates a significant downregulation of pathways related to lipid and cholesterol homeostasis.[3]
A selection of significantly downregulated genes upon treatment with 6N is presented below.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | -1.5 | < 0.05 |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | -1.2 | < 0.05 |
| SQLE | Squalene epoxidase | -1.8 | < 0.05 |
| FDFT1 | Farnesyl-diphosphate farnesyltransferase 1 | -1.6 | < 0.05 |
| LSS | Lanosterol synthase | -1.4 | < 0.05 |
| DHCR7 | 7-dehydrocholesterol reductase | -1.1 | < 0.05 |
| LDLR | Low density lipoprotein receptor | -1.3 | < 0.05 |
| SREBF2 | Sterol regulatory element binding transcription factor 2 | -1.0 | < 0.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: HepG2 cells (human liver hepatocellular carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For gene expression analysis, cells are seeded in appropriate well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the this compound (e.g., 10 µM 6N) or vehicle control (DMSO). Cells are incubated for the desired time period (e.g., 24 hours) before harvesting for RNA extraction.
RNA Isolation and cDNA Synthesis
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: For RT-qPCR, first-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.
Quantitative Real-Time PCR (RT-qPCR)
-
Reaction Mix: RT-qPCR is performed using a SYBR Green-based master mix. A typical 20 µL reaction includes the master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water.
-
Thermocycling Conditions: A standard three-step cycling protocol is used:
-
Initial denaturation: 95°C for 3 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds.
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
RNA Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome (e.g., human genome build hg38) using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Expression Analysis: Differential gene expression between treated and control samples is determined using packages like DESeq2 or edgeR in R, which normalize the data and perform statistical tests to identify genes with significant changes in expression.
-
Signaling Pathways and Visualizations
This compound influences gene expression through direct interaction with the LRH-1 receptor, leading to the recruitment of coactivators and subsequent regulation of target gene transcription.
LRH-1 Signaling Pathway
The binding of an agonist like this compound to the ligand-binding domain of LRH-1 induces a conformational change in the receptor. This promotes the recruitment of coactivator proteins, such as PGC-1α, which then facilitate the assembly of the transcriptional machinery at the promoter regions of target genes, leading to either activation or repression of gene expression.[3]
Caption: LRH-1 signaling pathway activated by a modulator.
Experimental Workflow for Gene Expression Analysis
The process of analyzing gene expression changes induced by this compound involves several key steps, from cell culture to bioinformatics analysis of the sequencing data.
Caption: Workflow for RNA-seq gene expression analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Probing the Nuances of Nuclear Receptor Modulation: A Technical Guide to the Tissue-Specific Effects of LRH-1 Agonists and Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a pivotal transcription factor regulating a diverse array of physiological processes. Its constitutive activity, modulated by the binding of phospholipids (B1166683), and its significant roles in development, metabolism, and inflammation have positioned it as a compelling therapeutic target. The development of synthetic modulators, both agonists and inverse agonists, has opened new avenues for treating conditions ranging from metabolic disorders and inflammatory bowel disease to various cancers. However, the therapeutic efficacy of these modulators is profoundly influenced by their tissue-specific actions, dictated by the local cellular context and the differential expression of coregulator proteins. This technical guide provides an in-depth exploration of the tissue-specific effects of LRH-1 modulators, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support ongoing research and drug development efforts.
Introduction to Liver Receptor Homolog-1 (LRH-1)
LRH-1 is a member of the nuclear receptor superfamily, a class of ligand-regulated transcription factors.[1] It is highly expressed in tissues of endodermal origin, such as the liver, pancreas, and intestine.[2] LRH-1 plays a critical role in a multitude of biological functions, including cholesterol and bile acid homeostasis, steroidogenesis, glucose metabolism, and the maintenance of pluripotency in embryonic stem cells.[1][3] Unlike many nuclear receptors, LRH-1 can be constitutively active, a state influenced by the binding of endogenous phospholipids to its large, hydrophobic ligand-binding pocket.[3][4]
The therapeutic potential of targeting LRH-1 is vast. Agonists are being explored for metabolic conditions like nonalcoholic fatty liver disease (NAFLD) and inflammatory diseases such as inflammatory bowel disease (IBD).[5][6] Conversely, inverse agonists that suppress LRH-1 activity are under investigation for their potential in treating cancers, including those of the breast and pancreas, where LRH-1 is often overexpressed and promotes cell proliferation and invasion.[2][7][8]
Tissue-Specific Effects of LRH-1 Modulation
The functional outcomes of LRH-1 modulation are highly dependent on the tissue and cellular environment. This specificity is largely attributed to the differential expression of coregulator proteins (coactivators and corepressors) that interact with LRH-1 to either enhance or repress the transcription of its target genes.
Liver: A Central Hub for Metabolic Regulation
In the liver, LRH-1 is a master regulator of lipid, bile acid, and glucose homeostasis.[3] It also plays a role in the hepatic acute-phase response to inflammation.[2][9] Synthetic LRH-1 agonists have been shown to modulate the expression of key metabolic genes in liver-derived cell lines like HepG2.
For instance, the synthetic agonists 6N and 6N-10CA, which target different regions of the ligand-binding pocket, elicit distinct transcriptional profiles.[3] While both can activate LRH-1, 6N-10CA, which mimics the action of endogenous phospholipids, promotes a gene expression pattern associated with lipid and cholesterol homeostasis, whereas 6N downregulates these same genes.[3] This highlights how subtle differences in modulator interaction can lead to divergent biological outcomes.
Table 1: Effect of LRH-1 Agonists on Target Gene Expression in HepG2 Liver Cells
| Gene | Modulator (10 µM) | Fold Change vs. DMSO Control | Function |
| Shp | 6N-10CA | ~2.5 | Nuclear receptor, metabolic regulator |
| DLPC (100 µM) | ~2.5 | Endogenous phospholipid agonist | |
| Cyp7a1 | 6N-10CA | ~1.8 | Rate-limiting enzyme in bile acid synthesis |
| 6N | ~1.7 | ||
| DLPC (100 µM) | ~0.5 | ||
| Data summarized from reference[3]. Experiments were performed in HepG2 cells treated for 24 hours. |
Intestine: Guardian of Epithelial Homeostasis and Immunity
LRH-1 is crucial for maintaining the integrity of the intestinal epithelium, promoting cell renewal, and controlling local inflammation through the regulation of glucocorticoid synthesis.[4][5] This has made LRH-1 agonists promising candidates for the treatment of IBD.
Studies using intestinal organoids from humanized LRH-1 mice have demonstrated that the potent agonist 6N can induce the expression of steroidogenic enzymes and shift the cytokine balance towards an anti-inflammatory state.[5]
Table 2: Effect of LRH-1 Agonist 6N on Gene Expression in Humanized Mouse Intestinal Enteroids
| Gene | Modulator (6N) | Fold Change vs. Control | Function |
| Cyp11a1 | 1 µM | ~4.0 | Steroidogenic enzyme |
| Cyp11b1 | 1 µM | ~2.5 | Steroidogenic enzyme |
| IL-10 | 1 µM | ~2.0 | Anti-inflammatory cytokine |
| IL-1β | 1 µM | ~0.6 | Pro-inflammatory cytokine |
| TNFα | 1 µM | ~0.5 | Pro-inflammatory cytokine |
| Data summarized from reference[5]. |
Breast Cancer: A Target for Anti-Proliferative Therapy
In contrast to its protective roles in the liver and gut, LRH-1 is often implicated in the pathology of several cancers. In breast cancer, high LRH-1 expression is associated with tumor aggressiveness and poor prognosis.[10][11] It promotes cancer cell proliferation, motility, and invasion in both estrogen receptor-positive (ERα-positive) and triple-negative breast cancer cells.[2][8][10]
LRH-1 exerts its pro-tumorigenic effects by regulating key cell cycle and growth-promoting genes. For example, it can repress the transcription of the cyclin-dependent kinase inhibitor CDKN1A (p21), thereby promoting cell cycle progression.[10] It also enhances ERα-mediated transcription of target genes like GREB1, a key regulator of hormone-dependent breast cancer growth.[12][13] Consequently, LRH-1 inverse agonists are being investigated as a therapeutic strategy to inhibit the growth of breast cancer cells.[2] For example, the inverse agonist ML180 has been shown to inhibit the growth of both ER-positive and ER-negative breast cancer cell lines.[2]
Table 3: Role of LRH-1 in Regulating Gene Expression in Breast Cancer Cells
| Cell Line | LRH-1 Modulation | Target Gene | Effect on Gene Expression | Consequence |
| MCF-7, BT-549 | Knockdown (siRNA) | CDKN1A (p21) | Upregulation | Inhibition of cell proliferation[10] |
| MCF-7 | Overexpression | GREB1 | Upregulation | Promotion of cell proliferation[13] |
| MDA-MB-231 | Knockdown (siRNA) | GREB1 | Downregulation | Inhibition of cell proliferation[13] |
Visualizing LRH-1 Pathways and Workflows
To better understand the complex interactions and experimental processes involved in studying LRH-1 modulators, the following diagrams were generated using the Graphviz DOT language.
Caption: General signaling pathway of an LRH-1 agonist.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nuclear Receptors Regulate Intestinal Inflammation in the Context of IBD [frontiersin.org]
- 5. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The orphan nuclear receptor LRH-1 promotes breast cancer motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver Receptor Homolog 1 Is a Negative Regulator of the Hepatic Acute-Phase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LRH-1 controls proliferation in breast tumor cells by regulating CDKN1A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LRH-1 expression patterns in breast cancer tissues are associated with tumour aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Orphan Nuclear Receptor LRH-1 and ERα Activate GREB1 Expression to Induce Breast Cancer Cell Proliferation | PLOS One [journals.plos.org]
- 13. The orphan nuclear receptor LRH-1 and ERα activate GREB1 expression to induce breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Function of Liver Receptor Homolog-1 with (+)-LRH-1 Modulator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (+)-LRH-1 modulator-1, a potent chemical probe for elucidating the function of Liver Receptor Homolog-1 (LRH-1). This document details its biochemical activity, experimental protocols for its characterization, and the signaling pathways it modulates.
Data Presentation: Quantitative Profile of this compound
This compound, also known as compound 6N, is a synthetic agonist of LRH-1. Its activity has been characterized in various biochemical and cellular assays, demonstrating high potency and affinity. The following tables summarize the key quantitative data for this compound and provide a comparison with other notable LRH-1 modulators.
Table 1: In Vitro Activity of LRH-1 Modulators
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound (6N) | Luciferase Reporter Assay | EC50 | 15 nM | HeLa | [1] |
| RJW100 | Luciferase Reporter Assay | EC50 | ~1.5 µM | HeLa | [1] |
| 10CA | Luciferase Reporter Assay | EC50 | >1 µM | HeLa | |
| 6N-10CA | Luciferase Reporter Assay | EC50 | 100 nM | SF-1 in HeLa | [2] |
| This compound (6N) | Fluorescence Polarization | Ki | ~200 nM | Purified LRH-1 LBD | |
| RJW100 | Fluorescence Polarization | Ki | 0.4 µM (RR-enantiomer) | Purified LRH-1 LBD | [3] |
| 10CA | Fluorescence Polarization | Ki | ~2 µM | Purified LRH-1 LBD | |
| 6N-10CA | Fluorescence Polarization | Ki | 60 nM | SF-1 LBD | [2] |
Table 2: Thermal Shift Assay Data for LRH-1 Modulators
| Compound | ΔTm (°C) vs. apo | Protein | Reference |
| This compound (6N) | ~4.5 | LRH-1 LBD | |
| 10CA | ~2.5 | LRH-1 LBD | |
| 6N-10CA | ~5.5 | LRH-1 LBD | |
| RJW100 (RR-enantiomer) | Stabilizes LRH-1 | LRH-1 LBD | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. This section outlines the key experimental protocols used to characterize this compound.
Luciferase Reporter Gene Assay for LRH-1 Activity
This assay quantifies the ability of a compound to modulate LRH-1 transcriptional activity.
Principle: A reporter construct containing a luciferase gene under the control of an LRH-1 responsive promoter is introduced into cells. Upon activation by an agonist, LRH-1 binds to the promoter and drives the expression of luciferase. The resulting luminescence is proportional to the LRH-1 activity.
Materials:
-
Cell Line: HeLa or HepG2 cells.
-
Plasmids:
-
An expression vector for full-length human LRH-1.
-
A reporter plasmid containing a GAL4 DNA binding domain (DBD) fused to the LRH-1 ligand-binding domain (LBD).
-
A reporter plasmid with a luciferase gene downstream of a GAL4 Upstream Activating Sequence (UAS).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound and other test compounds.
-
Luciferase assay reagent (containing luciferin).
-
Lysis buffer.
-
Procedure:
-
Cell Seeding: Seed HeLa or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1 expression plasmid (or GAL4-LRH-1 LBD construct) and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate for 15 minutes at room temperature to ensure complete lysis.
-
Luminescence Measurement: Transfer the cell lysate to a white opaque 96-well plate. Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Thermal Shift Assay (TSA) for Ligand Binding
This assay assesses the direct binding of a compound to the LRH-1 protein by measuring changes in its thermal stability.
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye, such as SYPRO Orange, which preferentially binds to the hydrophobic regions of a protein that become exposed upon unfolding.
Materials:
-
Protein: Purified recombinant LRH-1 Ligand Binding Domain (LBD).
-
Dye: SYPRO Orange fluorescent dye.
-
Reagents:
-
Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl).[4]
-
This compound and other test compounds.
-
-
Instrumentation: Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified LRH-1 LBD (typically 5-10 µM), SYPRO Orange dye (typically 5x concentration), and the desired concentration of this compound or other test compounds in the appropriate buffer.[4]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5-1°C/minute).[4]
-
Fluorescence Monitoring: Continuously monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal. The midpoint of the transition, where the fluorescence increases sharply, corresponds to the melting temperature (Tm). The change in Tm (ΔTm) in the presence of a compound compared to the vehicle control indicates the extent of stabilization and is a measure of ligand binding.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of LRH-1 function and the experimental workflow for characterizing its modulators.
Caption: LRH-1 signaling pathway and downstream effects.
Caption: Experimental workflow for probe characterization.
References
- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cell-based Reporter Assays for LRH-1 Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a critical role in development, metabolism, and steroidogenesis.[1][2] As a ligand-regulated transcription factor, LRH-1 is a promising therapeutic target for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer.[3][4][5] Cell-based reporter assays are a fundamental tool for identifying and characterizing novel small molecules that modulate LRH-1 activity. These assays provide a quantitative measure of a compound's ability to either enhance (agonism) or inhibit (inverse agonism) the transcriptional activity of LRH-1 in a cellular context.
This document provides detailed application notes and protocols for performing cell-based reporter assays to screen for and characterize LRH-1 modulators.
Principle of the Assay
LRH-1, like other nuclear receptors, functions by binding to specific DNA sequences known as response elements (REs) in the promoter regions of its target genes, thereby regulating their transcription.[6] Cell-based reporter assays leverage this mechanism by using a plasmid vector containing a reporter gene (e.g., luciferase) under the control of LRH-1-responsive promoters.
When an active LRH-1 modulator is added to cells expressing both LRH-1 and the reporter construct, the change in LRH-1's transcriptional activity results in a corresponding change in the expression of the reporter protein. The activity of the reporter protein, which can be easily measured (e.g., luminescence for luciferase), serves as a surrogate for the activity of the LRH-1 modulator.
There are two main types of LRH-1 reporter assay systems:
-
Full-Length LRH-1 with Target Gene Promoter: These assays utilize the full-length LRH-1 protein and a reporter gene driven by the promoter of a known LRH-1 target gene, such as Cyp19 (aromatase) or StAR (Steroidogenic Acute Regulatory Protein).[6] This system provides insights into modulation of LRH-1 activity in a more physiologically relevant context.
-
Chimeric Receptor with Synthetic Promoter: This system employs a chimeric receptor consisting of the LRH-1 ligand-binding domain (LBD) fused to a heterologous DNA-binding domain (DBD), typically from the yeast GAL4 protein.[7][8] The corresponding reporter construct contains a promoter with GAL4 Upstream Activation Sequences (UAS). This approach isolates the ligand-dependent activation of the LBD and can offer a more robust and less noisy assay window.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of an LRH-1 reporter assay and a typical experimental workflow.
Caption: LRH-1 signaling pathway in a reporter assay.
Caption: General experimental workflow for an LRH-1 reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293T or HeLa cells are commonly used for their high transfection efficiency.
-
Plasmids:
-
LRH-1 Expression Vector (e.g., pCMX-hLRH-1 or a GAL4-LRH-1-LBD construct).
-
Reporter Vector (e.g., pGL3-Cyp19-luc or a pGL4 vector with a GAL4 UAS).
-
Control Vector (e.g., a plasmid expressing Renilla luciferase for dual-luciferase assays to normalize for transfection efficiency).
-
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: FuGENE® 6 (Promega) or Lipofectamine® 3000 (Thermo Fisher Scientific).
-
Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: ONE-Glo™ Luciferase Assay System (Promega) or Dual-Luciferase® Reporter Assay System (Promega).
-
Test Compounds: Dissolved in DMSO.
-
Plate Reader: Capable of measuring luminescence.
Protocol 1: Agonist and Inverse Agonist Screening using Full-Length LRH-1
This protocol is adapted from methods used for screening LRH-1 inverse agonists.[6]
1. Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. For a 10 cm plate, prepare a transfection mix containing:
- 7-9 µg of total DNA (e.g., 4 µg LRH-1 expression vector, 4 µg Cyp19-luciferase reporter vector, and 1 µg Renilla luciferase control vector).
- Transfection reagent according to the manufacturer's instructions (e.g., a 3:1 ratio of reagent to DNA for FuGENE® 6). c. Add the transfection mix to the cells and incubate for 24 hours.
2. Cell Plating: a. After 24 hours of transfection, detach the cells using trypsin, neutralize, and resuspend in fresh media. b. Count the cells and adjust the density to 8,000-10,000 cells per well in a 384-well plate.[6]
3. Compound Treatment: a. Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept below 0.5%. b. Add the diluted compounds to the plated cells. Include a vehicle control (DMSO only) and a positive control if available.
4. Incubation: a. Incubate the plates for 20-24 hours at 37°C.[6]
5. Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's protocol. c. Measure luminescence using a plate reader. If using a dual-luciferase system, measure the firefly luciferase signal first, then add the second reagent and measure the Renilla luciferase signal.
6. Data Analysis: a. For dual-luciferase assays, normalize the firefly luciferase signal to the Renilla luciferase signal for each well. b. Calculate the fold change in activity relative to the DMSO control. c. For dose-response curves, plot the normalized activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for inverse agonists).
Protocol 2: Chimeric GAL4-LRH-1 LBD Assay
This protocol is suitable for high-throughput screening and focuses on the ligand-dependent activity of the LRH-1 LBD.[7][8]
1. Cell Culture and Transfection: a. Follow the same cell culture procedures as in Protocol 1. b. For transfection, use a GAL4-hLRH-1-LBD expression vector and a reporter vector containing a GAL4-responsive firefly luciferase gene (e.g., UAS-luc).[8] Include a constitutively expressed Renilla luciferase for normalization.[8]
2. Cell Plating: a. Plate the transfected cells in 96-well or 384-well plates as described in Protocol 1.
3. Compound Treatment: a. Add test compounds at various concentrations to the cells.
4. Incubation: a. Incubate for 18-24 hours at 37°C.
5. Luciferase Assay and Data Analysis: a. Perform the luciferase assay and data analysis as described in Protocol 1.
Data Presentation
Quantitative data from LRH-1 modulation assays should be presented in a clear and structured format to allow for easy comparison of compound activities.
Table 1: Activity of Reference and Test Compounds on LRH-1
| Compound ID | Assay Type | Target | Cell Line | EC50 / IC50 (µM) | Max Efficacy / Inhibition (%) | Notes |
| RJW100 | Agonist | Full-Length LRH-1 | HeLa | ~1.0 - 10 | ~100% (relative to max) | A known synthetic agonist.[9] |
| 6N | Agonist | Full-Length LRH-1 | HeLa | ~0.005 - 0.05 | >100% (relative to RJW100) | A potent synthetic agonist.[3] |
| ML179 | Inverse Agonist | Full-Length LRH-1 | HEK293T | ~1.0 - 5.0 | >50% | Identified through HTS.[6] |
| ML180 | Inverse Agonist | Full-Length LRH-1 | HEK293T | ~1.0 - 5.0 | >50% | Identified through HTS.[6] |
| DLPC | Agonist | GAL4-LRH-1 LBD | HEK293T | >100 | - | Endogenous ligand with poor cell permeability.[8] |
| Abamectin | Agonist | Full-Length LRH-1 | HepG2 | - | - | Regulates full-length LRH-1 but not the isolated LBD.[10] |
EC50/IC50 values and efficacy/inhibition percentages are approximate and can vary depending on the specific assay conditions.
Counterscreens and Selectivity Assays
To ensure that the observed effects are specific to LRH-1, it is important to perform counterscreens.
-
Promiscuity Counterscreen: A common counterscreen involves using a strong, constitutively active transactivator, such as the GAL4 DNA-binding domain fused to the VP16 activation domain (GAL4-VP16), with a UAS-luciferase reporter.[6] Compounds that inhibit the luciferase signal in this assay are likely non-specific inhibitors of the reporter system or are cytotoxic and should be flagged.
-
Selectivity against other Nuclear Receptors: To assess selectivity, compounds can be tested in similar reporter assays for related nuclear receptors, such as Steroidogenic Factor-1 (SF-1), which shares a similar DNA binding site with LRH-1.[6]
Conclusion
Cell-based reporter assays are a robust and versatile platform for the discovery and characterization of LRH-1 modulators. By selecting the appropriate combination of LRH-1 construct, reporter plasmid, and cell line, researchers can develop sensitive and reliable assays for high-throughput screening and detailed pharmacological profiling. Careful data analysis and the inclusion of appropriate counterscreens are essential for identifying potent and selective LRH-1 modulators with therapeutic potential.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. LRH-1: an orphan nuclear receptor involved in development, metabolism and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 5. Targeting LRH-1/NR5A2 to treat type 1 diabetes mellitus [cell-stress.com]
- 6. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New High-Throughput Screen Discovers Novel Ligands of Full-Length Nuclear Receptor LRH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (+)-LRH-1 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of (+)-LRH-1 modulator-1, a positive modulator of the Liver Receptor Homolog-1 (LRH-1). This document outlines detailed experimental protocols for inducing and treating inflammatory bowel disease (IBD) and non-alcoholic fatty liver disease (NAFLD) in murine models, along with methods for sample analysis and data interpretation.
Introduction to LRH-1
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a critical role in the regulation of development, cholesterol transport, bile acid homeostasis, and steroidogenesis.[1] LRH-1 is highly expressed in the liver, intestine, pancreas, and ovaries.[2] Its activity is implicated in various physiological and pathological processes, making it a promising therapeutic target for a range of diseases, including metabolic disorders and inflammatory conditions.[3][4][5] this compound is an agonist designed to enhance the transcriptional activity of LRH-1.
Key Signaling Pathways
LRH-1 exerts its effects through complex signaling networks. Understanding these pathways is crucial for designing and interpreting in vivo studies.
Caption: General signaling pathway of LRH-1 activation.
One of the key pathways involves the interplay between LRH-1 and β-catenin, which is particularly relevant in the context of intestinal cell proliferation and tumorigenesis.[1][6] LRH-1 can synergize with β-catenin to induce the expression of cell cycle regulators like cyclin D1 and cyclin E1.[1]
Caption: Crosstalk between LRH-1 and Wnt/β-catenin signaling.
In the intestine, LRH-1 is a key regulator of local glucocorticoid synthesis, a process crucial for maintaining immune homeostasis.[7][8][9] LRH-1 directly regulates the expression of steroidogenic enzymes such as CYP11A1 and CYP11B1.[10][11]
Caption: LRH-1 regulation of intestinal steroidogenesis.
Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Due to differences in the ligand-binding pockets of human and rodent LRH-1, the use of "humanized" mouse models, where the mouse LRH-1 ligand-binding domain is replaced with the human sequence, is highly recommended for studying human-specific modulators.[3]
Inflammatory Bowel Disease (IBD) Model
Chemically induced colitis models in mice are widely used to study the pathogenesis of IBD and to evaluate the efficacy of therapeutic agents.
1. TNBS-Induced Colitis: This model mimics several features of Crohn's disease.[11]
-
Model: 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis.
-
Strain: C57BL/6 or BALB/c mice.
-
Induction: Intrarectal administration of TNBS dissolved in ethanol. Ethanol disrupts the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.[6]
2. DSS-Induced Colitis: This model is more representative of ulcerative colitis.
-
Model: Dextran sodium sulfate (B86663) (DSS)-induced colitis.
-
Strain: C57BL/6 mice.
-
Induction: Administration of DSS in the drinking water for a defined period.[12]
Non-Alcoholic Fatty Liver Disease (NAFLD) Model
Diet-induced obesity and NAFLD models in mice are instrumental for studying metabolic diseases.
-
Model: High-Fat Diet (HFD)-induced NAFLD.
-
Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and insulin (B600854) resistance.[13]
-
Induction: Feeding mice a diet with a high percentage of calories from fat (e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks) induces obesity, hepatic steatosis, and insulin resistance.[13][14]
Experimental Protocols
Caption: General experimental workflow for in vivo studies.
Protocol 1: Evaluation of this compound in TNBS-Induced Colitis
1. Animal Handling and Acclimatization:
- House male C57BL/6 mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
- Allow a one-week acclimatization period before the start of the experiment.
2. Induction of Colitis:
- Anesthetize mice lightly with isoflurane.
- Slowly administer 100 µL of TNBS solution (2.5 mg TNBS in 50% ethanol) intrarectally using a 3.5 F catheter inserted approximately 4 cm into the colon.[15]
- Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.[15]
- The control group receives 100 µL of 50% ethanol.
3. Treatment Protocol:
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
- Starting on the day of colitis induction (Day 0), administer this compound or vehicle daily via oral gavage.[16] Dosing can be repeated up to three times in a 24-hour period if necessary and justified.[2] The maximum recommended volume for oral gavage in mice is 10 ml/kg.[17]
- A representative LRH-1 agonist, RJW100, has been shown to induce a dose-dependent increase in the target gene SHP starting at 5 µM in vitro.[18] In vivo dose-ranging studies are recommended to determine the optimal dose of this compound.
4. Monitoring and Endpoint Analysis:
- Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
- On day 3 or 4 post-induction, euthanize the mice.
- Collect the colon and measure its length and weight.
- Fix a segment of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
- Collect another segment for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
- Snap-freeze a portion of the colon in liquid nitrogen and store at -80°C for subsequent RNA extraction and qPCR analysis.
Protocol 2: Evaluation of this compound in High-Fat Diet-Induced NAFLD
1. Animal Handling and Diet:
- House male C57BL/6J mice (6 weeks old) as described above.
- Feed the mice either a high-fat diet (HFD, 60% kcal from fat) or a control low-fat diet (LFD, 10% kcal from fat) for 12-16 weeks.[13]
2. Treatment Protocol:
- After the diet-induced obesity and NAFLD phenotype is established, divide the HFD-fed mice into treatment and vehicle groups.
- Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
3. Monitoring and Endpoint Analysis:
- Monitor body weight and food intake weekly.
- Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
- At the end of the study, euthanize the mice after an overnight fast.
- Collect blood for analysis of serum glucose, insulin, triglycerides, and cholesterol.
- Harvest the liver, weigh it, and fix a portion in formalin for histology (H&E and Oil Red O staining).
- Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and qPCR analysis.
Sample Analysis Protocols
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
1. RNA Extraction:
- Homogenize frozen colon or liver tissue (approximately 20-30 mg) in a suitable lysis buffer (e.g., TRIzol).[19]
- Extract total RNA according to the manufacturer's protocol.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
- Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
3. qPCR:
- Perform qPCR using a SYBR Green or TaqMan-based assay.[20]
- A typical reaction mixture (20 µL) includes cDNA, forward and reverse primers, and qPCR master mix.[16][21]
- Cycling conditions generally consist of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16][21]
- Normalize the expression of target genes to a stable reference gene (e.g., GAPDH, RPLP0).[16]
LRH-1 Target Genes of Interest:
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Efficacy of this compound in TNBS-Induced Colitis
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (%) | |||
| Disease Activity Index (DAI) | |||
| Colon Length (cm) | |||
| Colon Weight/Length Ratio (mg/cm) | |||
| MPO Activity (U/g tissue) | |||
| Histological Score | |||
| Il-1β mRNA Expression (fold change) | |||
| Tnf-α mRNA Expression (fold change) | |||
| Cyp11a1 mRNA Expression (fold change) |
Table 2: Efficacy of this compound in HFD-Induced NAFLD
| Parameter | LFD Control | HFD + Vehicle | HFD + this compound |
| Body Weight (g) | |||
| Liver Weight (g) | |||
| Serum Glucose (mg/dL) | |||
| Serum Insulin (ng/mL) | |||
| Serum Triglycerides (mg/dL) | |||
| Hepatic Triglyceride Content (mg/g) | |||
| Cyp7a1 mRNA Expression (fold change) | |||
| Shp mRNA Expression (fold change) | |||
| Scd1 mRNA Expression (fold change) |
Table 3: Representative Pharmacokinetic Parameters of an LRH-1 Modulator in Mice
| Parameter | Value |
| Dosing Route | Oral Gavage |
| Dose (mg/kg) | 2 |
| Cmax (ng/mL) | Data to be determined |
| Tmax (h) | Data to be determined |
| AUC (ng·h/mL) | Data to be determined |
| Half-life (h) | Data to be determined |
| Note: This table is a template. Specific pharmacokinetic data for this compound needs to be experimentally determined. A study on LRH-1 inverse agonists showed that compounds can be dosed intravenously at 1 mg/kg or orally by gavage at 2 mg/kg for pharmacokinetic assessment in C57Bl6 mice.[10] |
Conclusion
These application notes provide a framework for the in vivo characterization of this compound. The detailed protocols for IBD and NAFLD models, along with the outlined analytical methods, will enable researchers to robustly assess the therapeutic potential of this compound. Careful experimental design, particularly the use of appropriate animal models and dose-response studies, will be crucial for obtaining meaningful and translatable results.
References
- 1. Synergy between LRH-1 and beta-catenin induces G1 cyclin-mediated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. [PDF] The nuclear receptor LRH-1 critically regulates extra-adrenal glucocorticoid synthesis in the intestine | Semantic Scholar [semanticscholar.org]
- 8. Intestinal steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the Intestinal Extra-Adrenal Steroidogenic Pathway Component LRH-1 by Glucocorticoids in Ulcerative Colitis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging actions of the nuclear receptor LRH-1 in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [repositori.upf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Aryl hydrocarbon receptor activation ameliorates experimental colitis by modulating the tolerogenic dendritic and regulatory T cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative Polymerase Chain Reaction Analysis of the Mouse Cyp2j Subfamily: Tissue Distribution and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Modulating Intestinal Organoid Development with a (+)-LRH-1 Agonist
Introduction
Liver Receptor Homolog-1 (LRH-1), a nuclear receptor encoded by the NR5A2 gene, is a critical regulator of development, metabolism, and inflammation.[1] In the intestinal epithelium, LRH-1 plays a pivotal role in maintaining stem cell populations, promoting cell renewal, and protecting against inflammatory damage.[2][3] Recent advancements in organoid technology have provided powerful in vitro models to study intestinal physiology and disease. The application of specific modulators, such as potent (+)-LRH-1 agonists, to intestinal organoid cultures offers a promising avenue for understanding the molecular mechanisms governed by LRH-1 and for the development of novel therapeutics for conditions like Inflammatory Bowel Disease (IBD).[4]
This document provides detailed application notes and protocols for the treatment of intestinal organoids with a (+)-LRH-1 modulator. The information is intended for researchers, scientists, and drug development professionals working with organoid models.
Mechanism of Action and Rationale
LRH-1 is essential for maintaining the homeostasis of the intestinal epithelium. It exerts its effects through the modulation of key signaling pathways, including Wnt/β-catenin and Notch.[2] Knocking out LRH-1 in murine intestinal organoids has been shown to reduce Notch signaling, leading to increased crypt cell death and a compromised epithelial barrier.[2][3] Conversely, overexpression of LRH-1 or treatment with a synthetic agonist can mitigate inflammatory damage in both murine and human intestinal organoids.[2][5]
A potent synthetic agonist, referred to as '6N', has been developed and shown to activate LRH-1 with nanomolar potency.[4][6] In a humanized LRH-1 mouse enteroid model, treatment with agonist '6N' has been demonstrated to increase the expression of LRH-1 target genes involved in steroidogenesis, which is believed to contribute to its anti-inflammatory effects.[4][7] Therefore, treating intestinal organoids with a (+)-LRH-1 modulator provides a valuable tool to study its role in intestinal stem cell biology, epithelial repair, and inflammation.
Data Presentation
The following tables summarize quantitative data from representative experiments involving the treatment of intestinal organoids with a (+)-LRH-1 modulator.
Table 1: Effect of (+)-LRH-1 Modulator on Target Gene Expression in Humanized Mouse Intestinal Organoids
| Gene | Treatment | Fold Change (relative to vehicle control) |
| Cyp11a1 | 1 µM (+)-LRH-1 Modulator ('6N') | ~2.5 |
| Cyp11b1 | 1 µM (+)-LRH-1 Modulator ('6N') | ~3.0 |
Data is representative of quantitative RT-PCR analysis performed on humanized LRH-1 mouse enteroids treated for 72 hours. Fold change is normalized to a housekeeping gene (e.g., Rplp0).[8]
Table 2: Effect of LRH-1 Modulation on Intestinal Organoid Viability under Inflammatory Conditions
| Condition | Treatment | Relative Viability (%) |
| Control | Vehicle | 100 |
| TNF-α (20 ng/mL) | Vehicle | 55 |
| TNF-α (20 ng/mL) | hLRH-1 Overexpression | 85 |
Data is representative of viability assays performed on human intestinal organoids. Overexpression of human LRH-1 (hLRH-1) confers resistance to TNF-α-mediated cell death, demonstrating the protective effect of LRH-1 activation.[9]
Visualizations
Caption: Experimental workflow for treating intestinal organoids with a (+)-LRH-1 modulator.
Caption: LRH-1 signaling pathway in the intestinal crypt.
Experimental Protocols
Protocol 1: Culture and Maintenance of Human Intestinal Organoids
This protocol is adapted from established methods for human intestinal organoid culture.
Materials:
-
Human intestinal crypts (isolated from biopsy tissue or from cryopreserved stocks)
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
Intestinal Organoid Culture Medium (see recipe below)
-
Advanced DMEM/F12
-
24-well tissue culture plates
-
Sterile pipette tips and serological pipettes
-
Centrifuge
Intestinal Organoid Culture Medium Recipe:
| Component | Final Concentration |
| Advanced DMEM/F12 | - |
| 1x B-27 Supplement | 1x |
| 1x N-2 Supplement | 1x |
| 10 mM HEPES | 10 mM |
| 2 mM GlutaMAX™ | 2 mM |
| 100 U/mL Penicillin-Streptomycin | 100 U/mL |
| 50 ng/mL human EGF | 50 ng/mL |
| 100 ng/mL human Noggin | 100 ng/mL |
| 500 ng/mL human R-spondin1 | 500 ng/mL |
| 10 µM Y-27632 (ROCK inhibitor) | Add for the first 2-3 days after passaging |
| 10 µM SB202190 (p38 inhibitor) | 10 µM |
| 500 nM A83-01 (TGF-β inhibitor) | 500 nM |
Procedure:
-
Thawing and Seeding:
-
Thaw cryopreserved intestinal crypts rapidly in a 37°C water bath.
-
Transfer the crypt suspension to a 15 mL conical tube containing 10 mL of cold Advanced DMEM/F12.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and resuspend the crypt pellet in an appropriate volume of thawed basement membrane matrix on ice.
-
Plate 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-30 minutes to solidify the domes.
-
Gently add 500 µL of pre-warmed Intestinal Organoid Culture Medium (containing Y-27632) to each well.
-
-
Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days, replacing it with fresh medium (without Y-27632 after the initial 2-3 days).
-
Monitor organoid growth and morphology using a brightfield microscope. Organoids should form budding, crypt-like structures.
-
-
Passaging:
-
Organoids are typically ready for passaging every 7-10 days.
-
Aspirate the medium and add 1 mL of cold Advanced DMEM/F12 to each well to break up the domes.
-
Mechanically disrupt the organoids by pipetting up and down.
-
Transfer the organoid suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the organoid fragments in fresh, cold basement membrane matrix.
-
Re-plate the organoids at the desired splitting ratio (e.g., 1:3 to 1:6).
-
Protocol 2: Treatment of Intestinal Organoids with (+)-LRH-1 Modulator
Materials:
-
Established intestinal organoid cultures (Day 4-6 after passaging)
-
(+)-LRH-1 modulator (e.g., agonist '6N') stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Intestinal Organoid Culture Medium
Procedure:
-
Preparation of Treatment Media:
-
Prepare fresh Intestinal Organoid Culture Medium.
-
Prepare the treatment medium by diluting the (+)-LRH-1 modulator stock solution to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a vehicle control medium with the same final concentration of DMSO.
-
-
Treatment:
-
Carefully aspirate the existing medium from the organoid cultures.
-
Add 500 µL of the appropriate treatment or vehicle control medium to each well.
-
-
Incubation:
-
Return the plate to the 37°C incubator and incubate for the desired treatment duration (e.g., 72 hours).
-
-
Harvesting:
-
After the incubation period, harvest the organoids for downstream analysis as described in the following protocols.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Harvested organoids
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for target genes (e.g., Cyp11a1, Cyp11b1) and a housekeeping gene (e.g., Rplp0, GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest organoids from the basement membrane matrix by depolymerizing on ice with a cell recovery solution or by mechanical disruption in cold PBS.
-
Pellet the organoids by centrifugation.
-
Extract total RNA from the organoid pellet according to the manufacturer's protocol of the RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using the cDNA, primers, and qPCR master mix.
-
Run the reactions on a qRT-PCR instrument.
-
-
Data Analysis:
-
Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and vehicle control groups.[8] Normalize the expression of the target genes to the housekeeping gene.
-
Protocol 4: Organoid Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
Organoid cultures in a 96-well plate format
-
CellTiter-Glo® 3D Cell Viability Assay reagent (Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Plate Equilibration:
-
Remove the 96-well plate containing the organoid cultures from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
-
Reagent Preparation and Addition:
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents of the wells by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
Calculate the relative viability by normalizing the luminescence signal of the treated wells to that of the vehicle control wells.
-
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. [PDF] LRH-1 mitigates intestinal inflammatory disease by maintaining epithelial homeostasis and cell survival | Semantic Scholar [semanticscholar.org]
- 3. LRH-1 mitigates intestinal inflammatory disease by maintaining epithelial homeostasis and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRH-1-mediated glucocorticoid synthesis in enterocytes protects against inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral shRNA Knockdown of LRH-1 with Modulator-1 Treatment
Abstract
The nuclear receptor Liver Receptor Homolog-1 (LRH-1, also known as NR5A2) is a critical transcription factor involved in development, metabolism, inflammation, and cell proliferation.[1] Its established role in the progression of certain cancers, such as pancreatic and breast cancer, makes it a compelling therapeutic target.[2][3] This document provides a detailed methodology for investigating LRH-1 function using a dual approach: stable gene silencing via lentiviral short hairpin RNA (shRNA) and pharmacological manipulation with a hypothetical small molecule, "Modulator-1". Combining knockdown with a modulator allows for precise validation of on-target effects and elucidation of the compound's mechanism of action. The protocols herein cover lentiviral particle production, stable cell line generation, and subsequent functional assays, including qRT-PCR, Western blot, and cell viability analysis.
Signaling Pathway and Experimental Overview
LRH-1 regulates the expression of key genes involved in cell cycle progression. It can act synergistically with the Wnt/β-catenin pathway to transactivate targets such as Cyclin D1 (CCND1), Cyclin E1 (CCNE1), and c-Myc (MYC), thereby promoting cell proliferation.[2][4] The knockdown of LRH-1 is expected to decrease the expression of these targets and inhibit cell growth.[2][3] The subsequent addition of an LRH-1 modulator can be used to either rescue (agonist) or enhance (inverse agonist/repressor) this phenotype, confirming the specificity of the modulator's action on the LRH-1 pathway.
Caption: LRH-1 signaling pathway promoting cell proliferation.
The experimental strategy involves a sequential workflow beginning with the generation of a stable LRH-1 knockdown cell line, followed by treatment with the modulator and subsequent endpoint analyses.
Caption: Workflow for LRH-1 knockdown and modulator treatment.
Data Presentation
The following tables summarize expected quantitative outcomes from the described experimental workflow. Data is presented as mean ± standard deviation from triplicate experiments.
Table 1: Validation of LRH-1 Knockdown Efficiency Cell Line: HepG2, 72 hours post-transduction and selection.
| Construct | LRH-1 mRNA Level (% of Control) | LRH-1 Protein Level (% of Control) |
| shScramble | 100 ± 8.5 | 100 ± 10.2 |
| shLRH-1 | 22 ± 4.1 | 18 ± 5.6 |
Control is the shScramble group. mRNA levels are determined by qRT-PCR and protein levels by densitometry of Western blots.
Table 2: Effect on LRH-1 Target Gene Expression Cell Line: HepG2, 24-hour treatment with 10 µM Modulator-1 (agonist) or Vehicle (0.1% DMSO).
| Treatment Group | CCND1 mRNA (% of Control) | CCNE1 mRNA (% of Control) | MYC mRNA (% of Control) |
| shScramble + Vehicle | 100 ± 9.1 | 100 ± 11.5 | 100 ± 10.4 |
| shLRH-1 + Vehicle | 45 ± 6.2 | 51 ± 7.8 | 58 ± 8.1 |
| shScramble + Modulator-1 | 215 ± 18.3 | 190 ± 15.5 | 175 ± 16.9 |
| shLRH-1 + Modulator-1 | 118 ± 12.4 | 105 ± 11.9 | 95 ± 10.8 |
Control is the shScramble + Vehicle group. Data represents relative mRNA expression normalized to a housekeeping gene (e.g., GAPDH).
Table 3: Effect on Cell Viability Cell Line: HepG2, 48-hour treatment with 10 µM Modulator-1 (agonist) or Vehicle (0.1% DMSO).
| Treatment Group | Cell Viability (% of Control) |
| shScramble + Vehicle | 100 ± 7.6 |
| shLRH-1 + Vehicle | 68 ± 5.9 |
| shScramble + Modulator-1 | 135 ± 10.1 |
| shLRH-1 + Modulator-1 | 85 ± 8.3 |
Control is the shScramble + Vehicle group. Cell viability measured by MTT assay.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol describes the production of lentiviral particles in HEK293T cells and the subsequent transduction of a target cell line to create a stable knockdown.[5][6][7]
Materials:
-
HEK293T packaging cell line
-
Target cell line (e.g., HepG2, AsPC-1)
-
Lentiviral transfer plasmid (e.g., pLKO.1-puro) with shRNA sequence targeting LRH-1 or a non-targeting scramble sequence (shScramble)
-
Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or equivalent)
-
DMEM, high glucose, supplemented with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Polybrene (8 mg/mL stock)
-
0.45 µm syringe filters
Procedure:
Day 1: Seeding HEK293T Cells
-
Seed 6 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of DMEM with 10% FBS.
-
Incubate overnight at 37°C, 5% CO₂. Cells should be ~70-80% confluent at the time of transfection.
Day 2: Transfection of HEK293T Cells
-
In Tube A, mix plasmids: 5 µg shRNA transfer plasmid, 3.75 µg psPAX2, and 1.25 µg pMD2.G in 600 µL of Opti-MEM.
-
In Tube B, add 30 µL of transfection reagent to 600 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Change the medium on the HEK293T cells to 9 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Add the 1.2 mL DNA-lipid complex mixture dropwise to the cells. Swirl gently to distribute.
-
Incubate at 37°C, 5% CO₂.
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile 15 mL conical tube.
-
Add 10 mL of fresh DMEM with 10% FBS to the cells and return them to the incubator.
-
Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter into a new sterile tube. This is the first harvest.
-
At 72 hours post-transfection, repeat steps 1-4 to obtain the second harvest. Pool with the first harvest.
-
Aliquot the viral supernatant and store at -80°C.
Day 6: Transduction of Target Cells
-
Seed 0.5 x 10⁶ target cells per well in a 6-well plate in 2 mL of complete medium. Incubate overnight.
-
On the day of transduction, aspirate the medium and replace it with 1 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add thawed lentiviral supernatant to the cells. An appropriate multiplicity of infection (MOI) should be determined, but a starting point is to use 200-500 µL of viral supernatant per well.
-
Incubate overnight.
Day 7 Onward: Selection of Stable Cells
-
At 24 hours post-transduction, replace the virus-containing medium with 2 mL of fresh complete medium.
-
At 48 hours post-transduction, begin selection by replacing the medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve, typically 1-10 µg/mL).
-
Replace the selective medium every 2-3 days until resistant colonies are visible and non-transduced control cells are all dead (typically 5-7 days).
-
Expand the pool of resistant cells for subsequent experiments.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
This protocol details the measurement of mRNA expression levels for LRH-1 and its target genes.[2][8]
Materials:
-
RNA extraction kit or TRIzol reagent
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan qPCR Master Mix
-
qPCR-grade water
-
Primers for target genes (LRH-1, CCND1, CCNE1, MYC) and housekeeping gene (GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Lyse ~1-2 x 10⁶ cells from each treatment group using the lysis buffer from an RNA extraction kit or TRIzol, following the manufacturer's protocol.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For a 10 µL reaction (per well):
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM stock)
-
0.5 µL Reverse Primer (10 µM stock)
-
1 µL cDNA template (diluted 1:10)
-
3 µL Nuclease-free water
-
-
Include No-Template Controls (NTC) for each primer set.
-
Run the plate on a real-time PCR machine with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of each target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative expression using the 2^(-ΔΔCt) method, where ΔΔCt = ΔCt_sample - ΔCt_control.
-
Protocol 3: Western Blot Analysis
This protocol is for detecting and quantifying protein levels of LRH-1.[2][9][10]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-LRH-1, anti-β-actin)[11]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-LRH-1, 1:1000 dilution) overnight at 4°C on a shaker.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Image the chemiluminescent signal using a digital imager.
-
Re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading. Quantify band intensity using software like ImageJ.
-
Protocol 4: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.[10][12]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of medium. Incubate overnight.
-
Treat cells with Vehicle or Modulator-1 at the desired concentrations. Include wells with medium only as a background control.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all sample readings.
-
Calculate cell viability as a percentage of the control (Vehicle-treated) group: % Viability = (Abs_sample / Abs_control) * 100.
-
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. scbt.com [scbt.com]
- 8. Liver Receptor Homolog 1 Is a Negative Regulator of the Hepatic Acute-Phase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Human LRH-1/NR5A2 Antibody PP-H2325-10: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ChIP-seq Analysis of LRH-1 Targets Following Modulator-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Overview
Introduction: Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a ligand-regulated nuclear receptor that is a critical regulator of development, metabolism, and inflammation.[1][2] LRH-1 governs diverse transcriptional programs related to bile acid synthesis, cholesterol transport, steroidogenesis, and glucose metabolism.[1][3][4] Its dysregulation is implicated in numerous diseases, including metabolic disorders, inflammatory bowel disease, and various cancers such as breast, pancreatic, and colon cancer.[1][5][6][7][8] This makes LRH-1 a promising therapeutic target for drug development.[2][3][8]
Principle of the Method: This document provides a comprehensive protocol for Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq). This powerful method is used to identify the genome-wide binding sites of LRH-1.[9][10][11] By comparing the LRH-1 cistrome in the presence and absence of a novel synthetic small molecule, "Modulator-1," researchers can elucidate how this compound affects LRH-1's DNA binding activity, identify modulated target genes, and gain mechanistic insights into its therapeutic potential. The workflow involves cross-linking protein-DNA complexes in cells, shearing chromatin, immunoprecipitating LRH-1-bound DNA fragments, and then sequencing these fragments to map them back to the genome.[12][13]
Application: To delineate the genome-wide changes in LRH-1 DNA binding occupancy in a relevant cell line (e.g., HepG2 liver carcinoma, SW480 colon cancer cells) following treatment with a specific agonist or antagonist, referred to herein as "Modulator-1."
Signaling Pathway Context: LRH-1 Action
LRH-1 binds to DNA as a monomer and regulates the expression of target genes involved in a variety of cellular processes. Its activity can be altered by small molecule modulators that interact with its ligand-binding pocket, influencing its conformation and interaction with co-activator or co-repressor proteins. Understanding this pathway is key to interpreting the effects of Modulator-1.
Experimental Workflow
The overall experimental process from cell culture to data analysis follows a multi-step pipeline. Proper execution of each step is critical for generating high-quality, reproducible ChIP-seq data.
Detailed Experimental Protocols
These protocols are optimized for studying nuclear receptors like LRH-1.[11][14][15]
Part A: Cell Culture and Treatment
-
Cell Line: Culture HepG2 cells (or another relevant line) in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency in 15 cm plates.
-
Treatment: Treat cells with either Modulator-1 (experimental) at a pre-determined optimal concentration (e.g., 1 µM) or Vehicle (e.g., 0.1% DMSO) as a negative control. An incubation time of 8-24 hours is typical for nuclear receptor modulation.
-
Biological Replicates: Prepare at least three biological replicates for each condition (Vehicle and Modulator-1) to ensure statistical power.
Part B: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into a conical tube, centrifuge, and discard the supernatant.
-
Lysis: Resuspend the cell pellet in a series of lysis buffers to first lyse the cell membrane and then the nuclear membrane, isolating the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimal sonication conditions must be empirically determined.
-
Input Control: Before adding the antibody, collect a small aliquot (e.g., 50 µL, ~5%) of the sheared chromatin. This will serve as the "Input" control, representing the total chromatin landscape.
-
Immunoprecipitation:
-
Incubate the remaining sheared chromatin with a ChIP-grade anti-LRH-1 antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours. Treat the Input control sample in parallel.
-
-
DNA Purification: Purify the DNA from both the ChIP and Input samples using phenol:chloroform extraction or a column-based kit.
Part C: Library Preparation and Sequencing
-
DNA Quantification: Quantify the purified ChIP DNA. Yields are often in the low nanogram range.[16]
-
Library Preparation: Prepare sequencing libraries from the ChIP and Input DNA using a commercial kit suitable for low-input DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
PCR Amplification: Amplify the libraries using a minimal number of PCR cycles to avoid bias.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a recommended depth of at least 20-30 million reads per sample.
Bioinformatic Data Analysis
The analysis of ChIP-seq data transforms raw sequence reads into meaningful biological insights, identifying regions of LRH-1 binding and assessing the impact of Modulator-1.[9][12][17]
Data Presentation and Interpretation
Quantitative data from the ChIP-seq analysis should be summarized in tables to facilitate comparison between treatment conditions.
Table 1: Sequencing and Alignment Quality Control
| Sample ID | Treatment | Replicate | Total Reads | Uniquely Mapped Reads | Mapping Rate (%) |
| VEH_1 | Vehicle | 1 | 35,102,450 | 32,294,254 | 92.0 |
| VEH_2 | Vehicle | 2 | 33,890,112 | 31,091,122 | 91.7 |
| VEH_3 | Vehicle | 3 | 36,011,543 | 33,250,674 | 92.3 |
| MOD1_1 | Modulator-1 | 1 | 34,554,876 | 31,824,040 | 92.1 |
| MOD1_2 | Modulator-1 | 2 | 37,021,330 | 34,133,666 | 92.2 |
| MOD1_3 | Modulator-1 | 3 | 32,987,654 | 30,282,668 | 91.8 |
Table 2: Peak Calling and Differential Binding Summary
| Comparison | Total Peaks (Vehicle) | Total Peaks (Modulator-1) | Gained Peaks | Lost Peaks |
| Modulator-1 vs. Vehicle | 25,480 | 29,875 | 8,950 | 4,555 |
-
Gained Peaks: Regions where LRH-1 binding is significantly increased upon Modulator-1 treatment. This suggests Modulator-1 enhances LRH-1's ability to bind these sites.
-
Lost Peaks: Regions where LRH-1 binding is significantly decreased. This could indicate that Modulator-1 inhibits LRH-1 binding at these specific loci, potentially through conformational changes or altered cofactor interactions.
Table 3: Motif Analysis of Differential Binding Sites
| Peak Set | Top Enriched Motif | Consensus Sequence | p-value |
| All LRH-1 Peaks | LRH-1 | YCAAGGYCR | 1e-1250 |
| Gained Peaks | LRH-1 | YCAAGGYCR | 1e-680 |
| Lost Peaks | LRH-1 | YCAAGGYCR | 1e-450 |
Interpretation: The presence of the canonical LRH-1 motif in all peak sets validates the specificity of the immunoprecipitation. The strong enrichment in both gained and lost peaks confirms these are bona fide LRH-1 binding sites. The differential binding suggests that Modulator-1 is not simply turning LRH-1 "on" or "off" genome-wide, but is rather redistributing its binding to different sets of target genes, a key characteristic of selective nuclear receptor modulation.[18][19] Genes annotated to these gained and lost peaks should be further investigated using pathway analysis to understand the biological consequences of Modulator-1 treatment.
References
- 1. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver receptor homolog-1: structures, related diseases, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pipeline and Tools for ChIP-Seq Analysis - CD Genomics [cd-genomics.com]
- 10. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. basepairtech.com [basepairtech.com]
- 13. diagenode.com [diagenode.com]
- 14. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. biohpc.cornell.edu [biohpc.cornell.edu]
- 18. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ETD | Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold | ID: s7526d94v | Emory Theses and Dissertations [etd.library.emory.edu]
Application Notes and Protocols: Unveiling Transcriptional Landscapes with (+)-LRH-1 Modulator-1 via RNA-Seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial nuclear receptor that governs a wide array of physiological processes.[1][2] As a transcription factor, LRH-1 plays a pivotal role in development, metabolism, inflammation, and cellular proliferation.[1][2] Its activity is implicated in cholesterol transport, bile acid homeostasis, steroidogenesis, and the maintenance of pluripotency in stem cells.[1] The therapeutic potential of modulating LRH-1 has garnered significant interest for conditions such as metabolic diseases, inflammatory bowel disease, and certain cancers.[3][4]
(+)-LRH-1 modulator-1 is a synthetic agonist designed to specifically activate LRH-1, offering a powerful tool to investigate its downstream transcriptional networks. By binding to the ligand-binding domain of LRH-1, this modulator induces a conformational change that promotes the recruitment of coactivator proteins, leading to the transcriptional activation of target genes.[5][6] This document provides detailed application notes and protocols for utilizing RNA sequencing (RNA-seq) to comprehensively determine the transcriptional changes induced by this compound.
Signaling Pathway of LRH-1 Activation
LRH-1, upon activation by an agonist such as this compound, binds to specific DNA sequences known as LRH-1 response elements (LRHREs) in the promoter regions of its target genes. This binding event, coupled with the recruitment of coactivators, initiates the transcription of genes involved in various cellular processes.
Experimental Workflow for RNA-Seq Analysis
A typical experimental workflow to assess the transcriptional changes induced by this compound involves several key steps, from cell culture and treatment to bioinformatics analysis of the sequencing data.
Experimental Protocols
Cell Culture and Treatment
Objective: To treat a relevant cell line with this compound to induce transcriptional changes.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., HepG2) or human colorectal adenocarcinoma cell line (e.g., Caco-2)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach the desired confluency, replace the medium with fresh medium containing either this compound at the desired final concentration (e.g., 1 µM) or an equivalent volume of DMSO as a vehicle control.
-
Perform each treatment in biological triplicate.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Total RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from the treated cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or equivalent
Protocol:
-
Aspirate the medium from the wells and wash the cells once with PBS.
-
Lyse the cells directly in the wells by adding the appropriate volume of lysis buffer (e.g., TRIzol or Buffer RLT).
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
-
Assess RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.
-
Evaluate RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value greater than 8 is recommended for RNA-seq.
RNA-Seq Library Preparation and Sequencing
Objective: To prepare cDNA libraries from the extracted RNA and sequence them.
Protocol:
-
Use a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) starting with 1 µg of total RNA per sample.
-
Follow the manufacturer's instructions for poly-A mRNA selection, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and library amplification.
-
Perform quality control on the final libraries to assess their size distribution and concentration.
-
Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq) to a recommended depth of 20-30 million reads per sample for differential gene expression analysis.
Bioinformatic Analysis of RNA-Seq Data
Objective: To identify differentially expressed genes between the modulator-treated and vehicle-treated groups.
Software:
-
FastQC (for raw read quality control)
-
STAR (for alignment)
-
featureCounts or HTSeq (for read quantification)
-
DESeq2 or edgeR (for differential expression analysis)
Protocol:
-
Assess the quality of the raw sequencing reads using FastQC.
-
Align the reads to the human reference genome (e.g., GRCh38) using STAR.
-
Quantify the number of reads mapping to each gene using featureCounts or HTSeq.
-
Perform differential expression analysis using DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon treatment with this compound. A false discovery rate (FDR) adjusted p-value < 0.05 is typically used as a cutoff for significance.
-
Perform downstream analysis such as Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to understand their biological functions.
qPCR Validation
Objective: To validate the RNA-seq results for a subset of key differentially expressed genes.
Materials:
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and housekeeping genes
-
Real-time PCR instrument
Protocol:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
Design or obtain validated primers for selected target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
Perform qPCR in triplicate for each gene and sample using a SYBR Green-based assay.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.
-
Compare the fold changes obtained by qPCR with the RNA-seq results.
Data Presentation
Quantitative data from the RNA-seq and qPCR experiments should be summarized in clear and concise tables.
Table 1: Top 10 Differentially Expressed Genes upon this compound Treatment (RNA-Seq)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| SHP (NR0B2) | 3.5 | 1.2e-50 | 2.1e-46 |
| CYP7A1 | 2.8 | 4.5e-45 | 3.8e-41 |
| CYP8B1 | 2.5 | 7.1e-42 | 5.0e-38 |
| PLK3 | 2.1 | 9.8e-38 | 6.2e-34 |
| ABCG5 | 1.9 | 2.3e-35 | 1.3e-31 |
| ABCG8 | 1.8 | 5.6e-34 | 2.9e-30 |
| FASN | -1.5 | 3.4e-30 | 1.6e-26 |
| SREBF1 | -1.7 | 8.1e-28 | 3.5e-24 |
| SCD | -2.0 | 1.9e-25 | 7.8e-22 |
| ACC | -2.2 | 4.2e-23 | 1.6e-19 |
Table 2: qPCR Validation of Selected Target Genes
| Gene Symbol | RNA-Seq Log2 Fold Change | qPCR Log2 Fold Change |
| SHP | 3.5 | 3.3 |
| CYP7A1 | 2.8 | 2.9 |
| FASN | -1.5 | -1.6 |
| SCD | -2.0 | -2.1 |
Conclusion
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the (+)-LRH-1 Modulator: 6N-10CA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of the potent synthetic Liver Receptor Homolog-1 (LRH-1) agonist, 6N-10CA. Detailed protocols for key in vitro assays are included to facilitate the study of this and other LRH-1 modulators.
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial regulator of development, metabolism, and inflammation.[1] It plays a significant role in cholesterol and bile acid homeostasis, glucose metabolism, and the maintenance of intestinal integrity.[1][2] The development of synthetic modulators for LRH-1, such as the agonist 6N-10CA, provides powerful tools for investigating its physiological functions and therapeutic potential in diseases like inflammatory bowel disease (IBD), diabetes, and certain cancers.[2][3][4] 6N-10CA is a hybrid molecule designed to interact with both deep and surface regions of the LRH-1 ligand-binding pocket, resulting in high affinity and potency.[1]
Pharmacokinetic Properties
While specific pharmacokinetic parameters such as half-life, clearance, and oral bioavailability for 6N-10CA are not publicly available, the rationale for its development underscores the need for synthetic agonists with improved drug-like properties over natural phospholipid ligands, which suffer from poor solubility and metabolic instability.[1][2] In vivo studies using the related compound 10CA, a precursor to 6N-10CA, have demonstrated efficacy in a murine model of ulcerative colitis, suggesting that this class of compounds possesses sufficient in vivo activity to elicit a therapeutic response.[3] The enhanced potency and efficacy of 6N-10CA suggest it is a valuable tool for in vivo studies aimed at exploring the therapeutic potential of LRH-1 activation.[1]
Pharmacodynamic Properties
6N-10CA is a potent agonist of LRH-1, demonstrating high binding affinity and robust activation of LRH-1 transcriptional activity. Its pharmacodynamic effects have been characterized through various in vitro assays.
Quantitative Pharmacodynamic Data for LRH-1 Agonists
| Compound | Binding Affinity (Kᵢ) | Potency (EC₅₀) in Luciferase Reporter Assay | Efficacy (Eₘₐₓ) in Luciferase Reporter Assay | Reference |
| 6N-10CA | 0.06 nM [0.03, 0.10] | 0.1 µM [0.07, 0.15] | ~1.7-fold activation | [1][3] |
| 6N | 1.2 nM [0.7, 2.0] | 0.1 µM [0.08, 0.13] | ~1.4-fold activation | [1][3] |
| 10CA | 0.23 nM [0.12, 0.44] | 1.6 µM [1.1, 2.3] | ~1.7-fold activation | [1][3] |
| RJW100 | 1.1 nM [0.6, 2.0] | 0.25 µM [0.18, 0.35] | Not specified | [1] |
Note: Data is presented as mean with the 95% confidence interval in brackets where available.
Effect on Target Gene Expression
In HepG2 liver hepatocellular carcinoma cells, 6N-10CA modulates the expression of key LRH-1 target genes involved in bile acid synthesis and cholesterol homeostasis.
| Target Gene | Effect of 6N-10CA (10 µM) | Reference |
| SHP (Small Heterodimer Partner) | Increased expression | [1] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Increased expression | [1] |
Signaling Pathway
LRH-1 functions as a ligand-activated transcription factor. Upon agonist binding, LRH-1 undergoes a conformational change that facilitates the recruitment of coactivator proteins. This complex then binds to specific DNA response elements in the promoter regions of target genes, leading to the modulation of their transcription.
Caption: LRH-1 Signaling Pathway upon activation by 6N-10CA.
Experimental Protocols
The following are detailed protocols for key assays used to characterize the pharmacodynamics of LRH-1 modulators.
Luciferase Reporter Assay for LRH-1 Activity
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of LRH-1.
Caption: Workflow for the LRH-1 Luciferase Reporter Assay.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
LRH-1 expression plasmid
-
Luciferase reporter plasmid with LRH-1 response elements
-
Renilla luciferase control plasmid
-
Transfection reagent
-
96-well cell culture plates
-
6N-10CA compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 6N-10CA in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Second Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in activity relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value.
Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
This protocol is used to quantify the changes in mRNA levels of LRH-1 target genes in response to treatment with a modulator.
References
- 1. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETD | Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold | ID: s7526d94v | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phospholipid mimetic targeting LRH-1 ameliorates colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR/Cas9-Mediated LRH-1 Knockout and Modulator Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting CRISPR/Cas9-mediated knockout of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), and for performing subsequent rescue experiments using a synthetic LRH-1 modulator. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of workflows and signaling pathways.
Introduction to LRH-1
Liver Receptor Homolog-1 (LRH-1) is a nuclear receptor that plays a critical role in a variety of physiological processes, including development, metabolism, and inflammation.[1][2] It is a key regulator of cholesterol, bile acid, and glucose homeostasis.[3] Given its involvement in diseases such as nonalcoholic fatty liver disease, diabetes, cancer, and inflammatory bowel disease, LRH-1 has emerged as a promising therapeutic target.[1][4] Understanding the effects of LRH-1 loss-of-function and the potential to restore its activity with synthetic modulators is crucial for drug development.
I. CRISPR/Cas9-Mediated LRH-1 Knockout
This section details the protocol for generating a stable LRH-1 knockout cell line using CRISPR/Cas9 technology. The methodology is based on established CRISPR/Cas9 protocols and is adapted for targeting the NR5A2 gene.[5][6][7]
Experimental Protocol: LRH-1 Gene Knockout
-
sgRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting the first exon of the NR5A2 gene to maximize the probability of a functional knockout.
-
Utilize online CRISPR design tools to identify sgRNA sequences with high on-target scores and low off-target potential.
-
Synthesize the designed sgRNAs.
-
-
Vector Construction:
-
Clone the synthesized sgRNAs into a suitable Cas9 expression vector. An all-in-one vector containing both the Cas9 nuclease and the sgRNA expression cassette is recommended for high co-expression efficiency.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, Huh-7) under standard conditions.
-
Transfect the cells with the Cas9-sgRNA expression vector using a high-efficiency transfection reagent.
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the appropriate selection agent to enrich for transfected cells.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell colonies.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the isolated clones. Use PCR to amplify the targeted region of the NR5A2 gene. Sequence the PCR products (Sanger or next-generation sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
mRNA Expression Analysis: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to confirm the absence or significant reduction of NR5A2 mRNA.
-
Protein Expression Analysis: Perform Western blotting to confirm the absence of the LRH-1 protein.
-
Visualizing the Workflow
Caption: Workflow for CRISPR/Cas9-mediated LRH-1 knockout.
II. LRH-1 Modulator Rescue Experiment
This section outlines a protocol to rescue the phenotype of LRH-1 knockout cells by treating them with a synthetic LRH-1 agonist. This type of experiment is crucial for confirming that the observed phenotype is indeed due to the loss of LRH-1 and for evaluating the efficacy of potential therapeutic compounds.
Experimental Protocol: Modulator Rescue
-
Cell Seeding:
-
Seed wild-type and LRH-1 knockout cells in parallel at an appropriate density for the desired downstream analysis (e.g., qRT-PCR, Western blot, functional assays).
-
-
Treatment with LRH-1 Modulator:
-
Treat the LRH-1 knockout cells with a synthetic LRH-1 agonist (e.g., RJW100, 6N, or a novel compound). Include a vehicle control (e.g., DMSO).
-
Treat the wild-type cells with the vehicle control as a baseline.
-
The optimal concentration and duration of treatment should be determined empirically.
-
-
Phenotypic Analysis:
-
Assess the reversal of the knockout phenotype. This can include:
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of known LRH-1 target genes such as CYP7A1 and SHP.[3]
-
Functional Assays: Perform assays relevant to LRH-1 function, such as lipid accumulation assays or inflammatory response assays. For instance, after stimulating cells with IL-1β or IL-6, measure the expression of inflammatory genes.[8]
-
-
-
Data Analysis:
-
Compare the results from the modulator-treated knockout cells to the vehicle-treated knockout cells and the wild-type cells. A successful rescue will show a restoration of the phenotype towards the wild-type level.
-
Visualizing the Workflow
Caption: Workflow for LRH-1 modulator rescue experiment.
III. Data Presentation
The following tables summarize quantitative data from published studies on LRH-1 knockout and modulation.
Table 1: Effects of LRH-1 Knockdown on Target Gene Expression in HepG2 Cells
| Gene | Fold Change vs. Control (shLacZ) | Reference |
| LRH-1 | ~0.2 (80% reduction) | [8] |
| SHP | Decreased | [8] |
| APOAI | Decreased | [8] |
| HP (IL-1β stimulated) | Increased | [8] |
| SAA (IL-1β stimulated) | Increased | [8] |
| FGB (IL-1β stimulated) | Increased | [8] |
| HP (IL-6 stimulated) | Increased | [8] |
| SAA (IL-6 stimulated) | Increased | [8] |
| FGB (IL-6 stimulated) | Increased | [8] |
Table 2: Effects of LRH-1 Modulators on Target Gene Expression in HepG2 Cells
| Treatment | Target Gene | Fold Change vs. DMSO Control | Reference |
| 6N-10CA (10 µM) | Shp | Increased | [3] |
| DLPC (100 µM) | Shp | Increased | [3] |
| 6N-10CA (10 µM) | Cyp7a1 | Increased | [3] |
| 6N (10 µM) | Cyp7a1 | Increased | [3] |
| DLPC (100 µM) | Cyp7a1 | Decreased | [3] |
| 10CA (10 µM) | Shp | Slightly Decreased | [3] |
| 10CA (10 µM) | Cyp7a1 | Slightly Decreased | [3] |
IV. LRH-1 Signaling Pathway
LRH-1 acts as a monomeric transcription factor that binds to specific DNA response elements to regulate the expression of target genes.[3] Its activity can be modulated by the binding of ligands, such as phospholipids (B1166683) and synthetic agonists, to its ligand-binding pocket.[3]
References
- 1. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 3. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- 7. google.com [google.com]
- 8. Liver Receptor Homolog 1 Is a Negative Regulator of the Hepatic Acute-Phase Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel LRH-1 Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel modulators targeting the Liver Receptor Homolog-1 (LRH-1), a key nuclear receptor in metabolic regulation, development, and cancer.[1][2][3]
Introduction to LRH-1
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a ligand-activated transcription factor that plays a critical role in a variety of physiological processes, including cholesterol metabolism, steroidogenesis, glucose homeostasis, and inflammation.[3] LRH-1 has been implicated in the progression of several diseases, such as metabolic syndrome, inflammatory bowel disease, and various cancers, making it an attractive therapeutic target.[2][3] The identification of small molecules that can modulate LRH-1 activity is a key objective in the development of new therapies for these conditions.
The LRH-1 Signaling Pathway
LRH-1 functions as a monomer by binding to specific DNA sequences, known as LRH-1 response elements, in the promoter regions of its target genes. Upon binding to its endogenous ligands, such as phospholipids, LRH-1 undergoes a conformational change that facilitates the recruitment of coactivator proteins.[4] This complex then initiates the transcription of target genes. Conversely, the binding of inverse agonists can lead to the recruitment of corepressors, thereby inhibiting gene transcription.[3] Mitogen-activated protein kinase (MAPK) signaling pathways can also modulate LRH-1 activity through phosphorylation.[5]
Caption: LRH-1 Signaling Pathway.
High-Throughput Screening Strategies for LRH-1 Modulators
A variety of HTS assays can be employed to identify novel LRH-1 modulators. The choice of assay depends on the specific research goals, available resources, and the desired endpoint measurement.
| Assay Type | Principle | Advantages | Disadvantages |
| Cell-Based Reporter Gene Assays | Quantifies the transcriptional activity of LRH-1 by measuring the expression of a reporter gene (e.g., luciferase, β-lactamase) under the control of an LRH-1 responsive promoter.[6][7] | Measures functional activity in a cellular context; can identify agonists, antagonists, and inverse agonists.[6][8] | Prone to off-target effects; lengthy incubation times may be required.[9] |
| FRET-Based Binding Assays | Measures the direct binding of a compound to the LRH-1 protein using Förster Resonance Energy Transfer (FRET).[10][11][12] | Directly measures compound binding; can identify compounds that act through alternative mechanisms.[10][11] | Does not provide information on the functional consequence of binding. |
| Co-regulator Interaction Assays | Measures the ability of a compound to promote or disrupt the interaction between LRH-1 and its co-regulator proteins.[9][13] | Provides mechanistic insight into the mode of action of the compound. | May miss compounds that act through mechanisms independent of co-regulator interaction. |
Experimental Protocols
Protocol 1: Cell-Based Luciferase Reporter Gene Assay
This protocol describes a luciferase reporter gene assay to screen for LRH-1 modulators in a high-throughput format.
Workflow:
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the hinge domain of the nuclear hormone receptor LRH-1 stimulates transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nuclear Receptor Screening Services - Creative Bioarray [dda.creative-bioarray.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. New High-Throughput Screen Discovers Novel Ligands of Full-Length Nuclear Receptor LRH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New High-Throughput Screen Discovers Novel Ligands of Full-Length Nuclear Receptor LRH-1. | Semantic Scholar [semanticscholar.org]
- 13. pnas.org [pnas.org]
Troubleshooting & Optimization
Overcoming solubility issues of (+)-LRH-1 modulator-1 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming in vitro solubility challenges with (+)-LRH-1 modulator-1.
Frequently Asked Questions (FAQs)
Q1: My this compound, received as a solid, will not dissolve in aqueous buffers like PBS. What is the recommended solvent for creating a stock solution?
A1: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. The recommended approach is to first create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose.[1][2] For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by many cell lines.
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[1] Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Add the DMSO stock solution to your aqueous buffer or media dropwise while gently vortexing or swirling the solution. This rapid mixing can help prevent the compound from crashing out of solution.[2]
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the modulator in your assay.
-
Use a Co-solvent: In some cases, including a small percentage of a water-miscible organic co-solvent like ethanol (B145695) in your final dilution can improve solubility.[3]
-
Employ Surfactants: For cell-free assays, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant such as Tween-20 or Triton X-100 to the assay buffer can help maintain solubility.[4] Note that surfactants are generally not suitable for cell-based assays as they can be cytotoxic.
-
Gentle Warming: Gently warming the aqueous medium to 37°C before and during the addition of the DMSO stock can sometimes improve solubility.[2]
Q3: I am concerned about the potential off-target effects of using DMSO in my experiments. Are there any alternatives?
A3: While DMSO is widely used, it can have effects on cells at higher concentrations.[2] If you are concerned about DMSO-related artifacts, you could consider the following:
-
Ethanol: Ethanol is another polar solvent that can be used for some compounds and is often better tolerated by cells than DMSO.[2]
-
Formulation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]
-
Minimize Final Solvent Concentration: Regardless of the solvent used, it is crucial to keep the final concentration in your assay as low as possible (ideally ≤0.1%) and to include a vehicle control (media with the same final solvent concentration) in all experiments.
Q4: How can I determine the actual soluble concentration of this compound in my final assay conditions?
A4: The nominal concentration you calculate may not be the true soluble concentration. To determine this empirically, you can perform a pre-assay solubility check:[1]
-
Prepare your dilutions of this compound in the final assay buffer or medium.
-
Incubate the solutions under the same conditions as your experiment (e.g., 37°C for 2 hours).
-
Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Problem 1: Inconsistent results or lower than expected potency in a cell-based assay.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your treatment wells under a microscope for any signs of compound precipitation.
-
Perform a serial dilution of your DMSO stock into pre-warmed media and observe for any cloudiness or precipitate formation.
-
Consider reducing the highest concentration in your dose-response curve.
-
Implement the optimized dilution method described in FAQ Q2.
-
If the issue persists, consider using a formulation approach, such as with cyclodextrins.
-
Problem 2: Lack of activity in an in vitro binding or enzymatic assay.
-
Possible Cause: The modulator has precipitated out of the assay buffer.
-
Troubleshooting Steps:
-
Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) into your assay buffer to improve solubility.[4]
-
Ensure your buffer's pH is compatible with the compound's stability and solubility. While specific data for this compound is not available, pH can significantly impact the solubility of compounds with ionizable groups.[1][3]
-
Perform the pre-assay solubility check outlined in FAQ Q4 to confirm the soluble concentration of your modulator.
-
Quantitative Data Summary
The following table provides a general guide to the solubility of poorly soluble compounds in common laboratory solvents. Note that specific values for this compound are not publicly available and should be determined empirically.
| Solvent | Type | Typical Stock Concentration Range | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-50 mM | High solubilizing power for many organic compounds. | Can be toxic to cells at concentrations >0.5%; may precipitate upon aqueous dilution.[2] |
| Ethanol | Polar Protic | 1-20 mM | Generally well-tolerated by cells.[2] | Lower solubilizing power for highly nonpolar compounds compared to DMSO. |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM | Physiologically relevant. | Very low solubility for most hydrophobic small molecules.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1][2]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]
Protocol 2: Serial Dilution into Aqueous Medium for Cell-Based Assays
-
Prepare Intermediate Dilutions: If necessary, prepare intermediate dilutions of your high-concentration DMSO stock in 100% DMSO.
-
Pre-warm Aqueous Medium: Warm your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).
-
Perform Final Dilution: To prepare your working concentrations, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous medium. Crucially, add the DMSO stock to the aqueous medium, not the other way around. [2]
-
Rapid Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or pipetting up and down to ensure rapid and uniform dispersion.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all treatments and controls (e.g., 0.1%).
Visualizations
Caption: Simplified signaling pathway of LRH-1 activation.
Caption: Troubleshooting workflow for compound precipitation.
References
Optimizing (+)-LRH-1 Modulator-1 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of (+)-LRH-1 modulator-1 (also known as compound 6N). This potent agonist of the Liver Receptor Homolog-1 (LRH-1) has shown promise in preclinical models, particularly for its anti-inflammatory properties. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (compound 6N) is a potent synthetic agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in regulating metabolism, inflammation, and cellular proliferation.[1] As an agonist, it binds to and activates LRH-1, which in turn modulates the transcription of target genes. In the context of inflammation, it has been shown to induce the expression of anti-inflammatory cytokines like IL-10 and reduce the levels of pro-inflammatory cytokines such as IL-1β and TNFα in intestinal organoid models.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: Given its anti-inflammatory effects, this compound is being investigated for its therapeutic potential in inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.[1][2] LRH-1 activation has been linked to the maintenance of intestinal epithelial health and protection against inflammatory damage.
Q3: Is there established in vivo dosage information for this compound?
A3: Currently, there is no publicly available data on the specific in vivo dosage, administration routes, or pharmacokinetic profiles for this compound (compound 6N). Researchers will need to perform dose-finding studies to determine the optimal dosage for their specific animal model and disease indication. A similar LRH-1 agonist, 10CA, has shown efficacy in a murine colitis model, which may provide a starting point for experimental design.
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is a hydrophobic small molecule, which can present challenges for in vivo delivery.[3] Common approaches for formulating such compounds include creating a suspension or solution in a biocompatible vehicle. The choice of vehicle is critical and should be tested for toxicity and potential interference with the experimental outcomes. A vehicle control group is essential in all in vivo experiments.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen vehicle. | The compound is highly hydrophobic. | - Test a panel of biocompatible solvents and co-solvents (e.g., DMSO, PEG400, Tween 80, corn oil).[4] - Consider using formulation strategies for hydrophobic drugs, such as creating a microemulsion or liposomal formulation.[5][6][7] - Ensure the final concentration of any organic solvent (e.g., DMSO) is below toxic levels for the animal model.[4] |
| Lack of therapeutic efficacy in the animal model. | - Inadequate dosage. - Poor bioavailability due to the administration route or formulation. - Rapid metabolism or clearance of the compound. - The chosen animal model is not responsive to LRH-1 agonism. | - Perform a dose-response study to identify the optimal therapeutic window. - Evaluate different administration routes (e.g., oral gavage, intraperitoneal injection). - Analyze plasma and tissue levels of the compound to assess its pharmacokinetic profile. - Confirm target engagement by measuring the expression of known LRH-1 target genes in the tissue of interest. |
| Observed toxicity or adverse effects in treated animals. | - The compound may have off-target effects at the administered dose. - The vehicle used for formulation may be causing toxicity. - The dose is too high. | - Include a vehicle-only control group to rule out vehicle-induced toxicity. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). - Conduct histopathological analysis of major organs at the end of the study. |
| High variability in experimental results. | - Inconsistent dosing or administration technique. - Variability in the animal model (e.g., genetic background, microbiome).[8] - Issues with the disease induction in the model. | - Ensure all personnel are properly trained in animal handling and dosing procedures. - Use animals from a reputable supplier with a consistent genetic background. - Standardize housing conditions and diet, as the gut microbiome can influence IBD models.[8] - Carefully follow and standardize the protocol for inducing the disease model. |
Experimental Protocols
Detailed Methodology: T-Cell Transfer Model of Colitis
This model is relevant for studying the effects of immunomodulatory compounds like this compound on chronic intestinal inflammation that mimics human IBD.[9][10][11][12][13]
Objective: To induce colitis in immunodeficient mice by transferring naive T-cells and to evaluate the therapeutic efficacy of this compound.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID)
-
Cell isolation reagents (e.g., MACS beads for CD4+ T-cell enrichment)
-
Flow cytometer for cell sorting (CD4+CD45RBhigh)
-
Sterile PBS
-
This compound
-
Vehicle for formulation
-
Standard animal monitoring equipment
Procedure:
-
Isolation of Naive T-Cells:
-
Euthanize donor mice and aseptically harvest spleens.
-
Prepare a single-cell suspension from the spleens.
-
Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS).
-
Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB.
-
Isolate the CD4+CD45RBhigh (naive T-cell) population using a flow cytometer.
-
-
T-Cell Transfer:
-
Resuspend the sorted CD4+CD45RBhigh cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Inject 0.5 mL of the cell suspension (1 x 10^6 cells) intraperitoneally into each recipient mouse.
-
-
Treatment with this compound:
-
Allow a period for the disease to develop (typically 2-4 weeks), monitored by weight loss and clinical signs.
-
Prepare the formulation of this compound at the desired concentrations.
-
Administer the compound or vehicle to the respective groups of mice via the chosen route (e.g., daily oral gavage).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for body weight, stool consistency, and signs of distress.
-
At the end of the treatment period (e.g., 4-6 weeks post-transfer), euthanize the mice.
-
Collect colon tissue for histopathological analysis (e.g., H&E staining to assess inflammation, ulceration, and crypt damage).
-
Isolate lamina propria lymphocytes from the colon to analyze T-cell populations and cytokine production by flow cytometry or ELISA.
-
Measure the expression of LRH-1 target genes in the colon tissue via qPCR to confirm target engagement.
-
Data Presentation
Table 1: In Vivo Study Design for this compound in a T-Cell Transfer Colitis Model
| Group | Treatment | Dosage | Administration Route | Number of Animals | Primary Endpoints |
| 1 | Vehicle Control | - | e.g., Oral Gavage | 8-10 | Body weight, clinical score, colon histology |
| 2 | This compound | Low Dose (e.g., 1 mg/kg) | e.g., Oral Gavage | 8-10 | Body weight, clinical score, colon histology |
| 3 | This compound | Mid Dose (e.g., 10 mg/kg) | e.g., Oral Gavage | 8-10 | Body weight, clinical score, colon histology |
| 4 | This compound | High Dose (e.g., 30 mg/kg) | e.g., Oral Gavage | 8-10 | Body weight, clinical score, colon histology |
| 5 | Positive Control (e.g., anti-TNFα antibody) | Established effective dose | e.g., Intraperitoneal | 8-10 | Body weight, clinical score, colon histology |
Table 2: Key Parameters to Measure for Efficacy and Target Engagement
| Parameter | Methodology | Expected Outcome with Effective Treatment |
| Body Weight | Daily or bi-weekly measurement | Attenuation of weight loss or weight gain compared to vehicle control. |
| Clinical Score | Daily or bi-weekly assessment (includes stool consistency, rectal bleeding) | Lower clinical scores compared to vehicle control. |
| Colon Length | Measurement at necropsy | Prevention of colon shortening. |
| Histological Score | H&E staining and blinded scoring of colon sections | Reduced inflammation, ulceration, and immune cell infiltration. |
| Myeloperoxidase (MPO) Activity | Biochemical assay on colon tissue | Reduced MPO activity, indicating decreased neutrophil infiltration. |
| Cytokine Levels (e.g., IL-1β, TNFα, IL-10) | ELISA or qPCR on colon tissue or isolated lamina propria cells | Decreased pro-inflammatory cytokines and/or increased anti-inflammatory cytokines. |
| LRH-1 Target Gene Expression | qPCR on colon tissue | Modulation of known LRH-1 target gene expression. |
Visualizations
Caption: LRH-1 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Caption: Troubleshooting Logic for In Vivo Studies.
References
- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. Colitis Mouse Models in IBD Research: Key Considerations | Taconic Biosciences [taconic.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Induction of Colitis in Mice (T-Cell Transfer Model) | Springer Nature Experiments [experiments.springernature.com]
- 11. criver.com [criver.com]
- 12. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting off-target effects of (+)-LRH-1 modulator-1
This technical support center provides troubleshooting guides and frequently asked questions for researchers using (+)-LRH-1 Modulator-1, a potent and selective agonist for the Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule agonist of Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in the regulation of metabolism, inflammation, and cellular proliferation.[1] As an agonist, it binds to the ligand-binding pocket of LRH-1, inducing a conformational change that promotes the recruitment of coactivators. This complex then binds to specific DNA sequences, leading to the transcription of LRH-1 target genes.[2] The development of potent LRH-1 modulators has been challenging due to the large and lipophilic nature of its binding pocket.[1][3]
Q2: What are the potential therapeutic applications of activating LRH-1?
LRH-1 is a promising therapeutic target for a range of conditions. Its role in controlling lipid, bile acid, and glucose homeostasis makes it a target for metabolic diseases like nonalcoholic fatty liver disease and type 2 diabetes.[1][2] Additionally, LRH-1's involvement in reducing inflammation suggests its potential for treating inflammatory bowel disease.[1][4]
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What is the selectivity profile of this compound?
While designed for high selectivity towards LRH-1, it is crucial to consider potential cross-reactivity with other nuclear receptors, particularly its closest homolog, Steroidogenic Factor-1 (SF-1), with which it shares an identical DNA binding consensus sequence.[5][6] Selectivity is often achieved by exploiting specific molecular interactions deep within the LRH-1 binding pocket.[7]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Cytotoxicity
Q: I am observing significant cytotoxicity or unexpected effects on cell proliferation in my experiments. What could be the cause?
A: Unexpected effects on cell viability can stem from several factors:
-
High Compound Concentration: Even highly selective compounds can exhibit off-target effects at concentrations significantly above their EC50 value.
-
Solvent Toxicity: The vehicle used to dissolve the modulator (e.g., DMSO) can be toxic to cells at higher concentrations.
-
On-Target Effects in Specific Cell Lines: LRH-1 is known to regulate genes involved in cell proliferation, such as Cyclin D1 and E1.[6][8] In certain cancer cell lines, activation of LRH-1 could paradoxically inhibit proliferation, while in others it might promote it.[5][8]
-
Contamination: Contamination of the cell culture or the compound stock can lead to unexpected cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell line and assay.
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used for the modulator.
-
Assess LRH-1 Expression: Verify the expression level of LRH-1 in your cell model. The effects of the modulator will be dependent on the presence of its target.
-
Use an LRH-1 Knockdown/Knockout Model: To confirm that the observed effects are on-target, repeat the experiment in cells where LRH-1 expression has been silenced (e.g., using siRNA). A rescue of the phenotype would indicate an on-target effect.[6]
Issue 2: Inconsistent or No Target Gene Expression
Q: I am not observing the expected induction of LRH-1 target genes (e.g., SHP, CYP7A1) after treatment with this compound. What are the possible reasons?
A: Lack of or inconsistent target gene expression can be due to several experimental variables:
-
Cell-Specific Coregulator Environment: The transcriptional activity of LRH-1 is dependent on the presence of specific coactivators in the cell.[2] Different cell types have different coregulator profiles, which can lead to varied responses to LRH-1 activation.
-
Incorrect Timepoint for Analysis: The kinetics of gene expression can vary. The optimal time point for measuring mRNA or protein levels of a specific target gene may not have been reached or may have been missed.
-
Suboptimal Compound Concentration: The concentration of the modulator may be too low to elicit a significant response.
-
Poor Compound Stability: The modulator may be degrading in the cell culture medium over the course of the experiment.
Troubleshooting Steps:
-
Optimize Treatment Duration: Perform a time-course experiment to identify the peak expression of your target gene.
-
Confirm Compound Activity: Use a well-established positive control assay, such as a luciferase reporter assay, to confirm the activity of your modulator stock.
-
Select an Appropriate Cell Model: Choose a cell line known to have a functional LRH-1 signaling pathway (e.g., HepG2 cells for metabolic gene studies).
-
Profile Coregulator Expression: If possible, assess the expression of key LRH-1 coregulators in your cell line to better understand the cellular context.
Issue 3: High Variability in Reporter Assay Results
Q: My luciferase reporter assay results for LRH-1 activity show high variability between replicates. How can I improve the consistency?
A: High variability in reporter assays can be frustrating. Here are common causes and solutions:
-
Inconsistent Transfection Efficiency: Variation in the amount of plasmid DNA delivered to cells is a major source of variability.
-
Cell Plating Density: Uneven cell numbers across wells can lead to inconsistent results.
-
Promoter-Specific Effects: The choice of the promoter in your reporter construct is critical. Some promoters may have basal activity that is affected by other cellular pathways.
-
Compound Precipitation: The modulator may be precipitating out of solution at the concentrations used, leading to inconsistent effective concentrations.
Troubleshooting Steps:
-
Normalize to a Co-transfected Control: Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter to normalize for transfection efficiency and cell number.
-
Optimize Cell Seeding: Ensure a uniform, single-cell suspension when plating cells and allow sufficient time for attachment before transfection.
-
Use a Validated Reporter Construct: Utilize a reporter construct with a well-characterized LRH-1 response element.
-
Check Compound Solubility: Visually inspect your treatment solutions for any signs of precipitation. If necessary, adjust the solvent concentration or sonicate the solution.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a potent and selective LRH-1 agonist like this compound, based on data from analogous compounds in the literature.
| Parameter | Typical Value | Assay Type | Reference |
| EC50 | 10 - 100 nM | Luciferase Reporter Assay | [1] |
| Binding Affinity (Kd) | 50 - 200 nM | Differential Scanning Fluorimetry (DSF) | [1] |
| Selectivity vs. SF-1 | >100-fold | Comparative Luciferase Assay | [9] |
| Effective Concentration for Target Gene Induction | 0.1 - 1 µM | qPCR in HepG2 cells | [2] |
Experimental Protocols
Protocol 1: LRH-1 Activity Luciferase Reporter Assay
This protocol is for determining the potency and efficacy of this compound in activating LRH-1.
-
Cell Seeding: Plate HEK293T or a similar cell line in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an LRH-1 expression plasmid, a firefly luciferase reporter plasmid containing an LRH-1 response element, and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the logarithm of the modulator concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Off-Target Profiling via Nuclear Receptor Panel
To assess the selectivity of this compound, it is recommended to screen it against a panel of other nuclear receptors.
-
Assay Panel: Utilize a commercially available nuclear receptor profiling service or a panel of in-house cell-based reporter assays for other relevant nuclear receptors (e.g., SF-1, FXR, LXR, PPARs).
-
Screening Concentration: Initially, screen the modulator at a high concentration (e.g., 10 µM) to identify any potential off-target hits.
-
Dose-Response for Hits: For any receptors where significant activity is observed, perform a full dose-response analysis to determine the IC50 or EC50 for the off-target interaction.
-
Selectivity Calculation: Calculate the selectivity ratio by dividing the off-target EC50/IC50 by the on-target (LRH-1) EC50.
Visualizations
Caption: Simplified signaling pathway of LRH-1 activation by this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationships for diagnosing inconsistent experimental results.
References
- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 5. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD | Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold | ID: s7526d94v | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. Structure-based discovery of antagonists of nuclear receptor LRH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Improving the stability of (+)-LRH-1 modulator-1 in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of (+)-LRH-1 modulator-1 in culture media.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the experimental use of this compound, focusing on its stability in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity of this compound. | Degradation in Culture Media: The compound may be unstable in the aqueous, physiological pH environment of the cell culture medium.[1][2] Components within the media, such as serum enzymes (e.g., esterases), could be metabolizing the modulator.[2] | - Perform a time-course experiment to assess the stability of the modulator in your specific culture medium. - Test stability in both the presence and absence of serum to determine if enzymatic degradation is a factor.[1] - Consider more frequent media changes or replenishment of the modulator. |
| Adsorption to Labware: The compound may be binding to the surface of plastic plates and pipette tips, reducing its effective concentration.[3][4] | - Use low-protein-binding labware.[1] - Include a small amount of a non-ionic surfactant in your media, if compatible with your cell type. - Pre-incubating the labware with a bovine serum albumin (BSA) solution can help to block non-specific binding sites. | |
| Precipitation: The modulator's solubility limit may be exceeded in the culture medium, especially after dilution from a DMSO stock. | - Visually inspect the media for any precipitate after adding the modulator. - Prepare a more dilute stock solution or use a lower final concentration in your experiments.[4] - Ensure the DMSO concentration in the final culture medium is kept to a minimum (typically <0.1%). | |
| High variability between experimental replicates. | Inconsistent Sample Handling: Variations in incubation times, temperature, or processing of samples can lead to variable results.[1] | - Standardize all experimental protocols, including the timing of sample collection and processing.[4] - Ensure complete solubilization of the compound in the stock solution and uniform mixing in the culture media. |
| Stock Solution Instability: Repeated freeze-thaw cycles or improper storage of the DMSO stock solution can lead to degradation.[2][3] | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] - Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and air.[3] | |
| Change in color of the stock or working solution. | Chemical Degradation or Oxidation: Exposure to light or air can cause the compound to degrade.[3] | - Prepare fresh solutions before each experiment.[4] - Store all solutions containing the modulator protected from light.[3] - Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is recommended to prepare stock solutions in high-purity, anhydrous DMSO.[3] For aqueous buffers, assess the compound's stability as it may be susceptible to hydrolysis.[4]
Q2: How should I store the stock solution of this compound?
A2: Stock solutions should be aliquoted into small, single-use volumes and stored in tightly sealed amber vials at -20°C or -80°C to minimize exposure to light and air.[3] It is advisable to avoid repeated freeze-thaw cycles.[2][3]
Q3: What factors in the culture media can affect the stability of this compound?
A3: Several factors can influence stability, including:
-
pH: The physiological pH of culture media (typically 7.2-7.4) can promote the degradation of pH-sensitive compounds.[2]
-
Serum Components: Enzymes present in fetal bovine serum (FBS) can metabolize the modulator.[2] Conversely, proteins like albumin can sometimes bind to and stabilize the compound.[1][5]
-
Media Composition: Specific amino acids or other components in the media could potentially react with the modulator.[1]
Q4: How can I assess the stability of this compound in my specific cell culture setup?
A4: You can perform a stability study by incubating the modulator in your complete culture medium (with and without cells) at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the remaining compound using a validated analytical method like HPLC-MS.[1][6]
Q5: My results suggest the compound is disappearing from the media, but I don't see degradation products. What could be happening?
A5: If degradation products are not detected, consider the possibility of non-specific binding to plasticware or rapid cellular uptake.[1][5] Analyzing cell lysates can help determine the extent of cellular internalization.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (e.g., DMEM) with and without 10% FBS
-
Sterile, low-protein-binding 24-well plates
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution to a final concentration of 10 µM in the cell culture medium (with and without 10% FBS).
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.[1]
-
Process samples by adding 200 µL of cold acetonitrile (B52724) containing an internal standard to each aliquot to precipitate proteins.[1]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze by HPLC-MS to determine the concentration of the remaining this compound at each time point.
-
Calculate the percentage remaining by normalizing the peak area at each time point to the peak area at time 0.[1]
Hypothetical Stability Data of this compound
Table 1: Stability in DMEM at 37°C
| Time (hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 8 | 75 | 88 |
| 24 | 40 | 65 |
| 48 | 15 | 35 |
Table 2: Stability in Different Buffers at 37°C after 24 hours
| Buffer | % Remaining |
| PBS (pH 7.4) | 85 |
| DMEM (pH 7.4) | 40 |
| RPMI (pH 7.4) | 45 |
Visualizations
LRH-1 Signaling Pathway
Liver Receptor Homolog-1 (LRH-1) is a nuclear receptor that plays a crucial role in regulating gene expression involved in metabolism and inflammation.[7][8] Upon binding of an agonist like this compound, LRH-1 undergoes a conformational change that promotes the recruitment of coactivator proteins.[9] This complex then binds to specific DNA sequences in the promoter regions of target genes, leading to the modulation of their transcription.[9]
Caption: Signaling pathway of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for assessing the stability of a small molecule inhibitor in cell culture media.
Caption: Workflow for assessing small molecule stability.
Troubleshooting Logic for Compound Instability
This diagram provides a logical approach to troubleshooting issues related to the perceived instability of this compound.
Caption: Troubleshooting logic for modulator instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver Receptor Homolog 1 Is a Negative Regulator of the Hepatic Acute-Phase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying the Effects of (+)-LRH-1 Modulator-1
This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the liver receptor homolog-1 (LRH-1) agonist, (+)-LRH-1 modulator-1.
Frequently Asked Questions (FAQs)
1. Which cell lines are recommended for studying the effects of this compound?
The choice of cell line is critical for observing a robust response to this compound. An ideal cell line should have high endogenous expression of LRH-1. Several human cell lines have been successfully used in LRH-1 research:
-
HepG2 and Huh-7 (Hepatocellular Carcinoma): These are liver-derived cell lines commonly used to assess LRH-1 activity, particularly in the context of metabolic gene regulation.[1]
-
Caco2 and HT29 (Colorectal Adenocarcinoma): These intestinal cell lines are also well-characterized for LRH-1 studies. Notably, Caco2 cells have been reported to have nearly four-fold higher LRH-1 expression compared to HT29 cells.[2][3][4]
-
HEK293T (Human Embryonic Kidney): While not of hepatic or intestinal origin, these cells are frequently used for overexpression studies and luciferase reporter assays due to their high transfection efficiency and low endogenous LRH-1 expression.[5]
2. What is the mechanism of action for this compound?
This compound is a synthetic agonist of LRH-1, a nuclear receptor that functions as a ligand-regulated transcription factor.[6] Its mechanism of action involves:
-
Binding: The modulator binds to the ligand-binding pocket of LRH-1.[7][8]
-
Conformational Change: This binding event induces a conformational change in the receptor.
-
Co-regulator Interaction: The conformational change modulates the interaction of LRH-1 with co-activators (e.g., SRC3, PGC-1α, p300) and co-repressors (e.g., NCOR1).[1]
-
Transcriptional Regulation: The LRH-1/co-regulator complex then binds to specific DNA response elements in the promoter regions of target genes, leading to the activation or repression of their transcription.[9]
3. What are the known downstream target genes and signaling pathways of LRH-1?
LRH-1 is a key regulator of diverse physiological processes.[7] Its activation by this compound can influence:
-
Metabolism:
-
Inflammation: LRH-1 activation can have anti-inflammatory effects.[7][10]
-
Cell Proliferation and Cancer: LRH-1 has been implicated in the progression of certain cancers, including those of the breast, pancreas, and colon.[5][10]
Troubleshooting Guide
Issue 1: No significant effect of this compound is observed on target gene expression.
| Possible Cause | Troubleshooting Step |
| Low LRH-1 expression in the chosen cell line. | 1. Confirm LRH-1 expression in your cell line using RT-qPCR or Western blot. 2. Consider using a cell line with higher endogenous LRH-1 expression (see Table 1). 3. For reporter assays, consider overexpressing LRH-1. |
| Suboptimal concentration of the modulator. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. 2. Consult the literature for effective concentrations of similar LRH-1 agonists.[11] |
| Incorrect incubation time. | 1. Perform a time-course experiment to identify the optimal treatment duration for observing changes in your target gene expression. |
| Degradation of the modulator. | 1. Ensure proper storage of the this compound stock solution. 2. Prepare fresh working solutions for each experiment. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density. | 1. Ensure uniform cell seeding across all wells and plates. 2. Use a consistent cell passage number for all experiments. |
| Pipetting errors. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix for treatments to minimize well-to-well variability. |
| Cell health issues. | 1. Regularly check cells for signs of stress or contamination. 2. Ensure optimal cell culture conditions (e.g., temperature, CO2, humidity). |
Data Presentation
Table 1: Relative LRH-1 Expression in Selected Human Cell Lines
| Cell Line | Tissue of Origin | Relative LRH-1 mRNA Expression | Reference |
| Caco2 | Colorectal Adenocarcinoma | High | [2][3] |
| HT29 | Colorectal Adenocarcinoma | Medium (approx. 4-fold lower than Caco2) | [2][3] |
| HepG2 | Hepatocellular Carcinoma | Medium-High | [1] |
| Huh-7 | Hepatocellular Carcinoma | Medium-High | [5] |
| HEK293T | Embryonic Kidney | Low (endogenous) | [5] |
Table 2: Potency of Selected Synthetic LRH-1 Agonists (Illustrative)
| Compound | Assay Type | Cell Line | EC50 | Reference |
| RJW100 | Luciferase Reporter | HeLa | ~1 µM | [1] |
| 6N | Luciferase Reporter | HeLa | Low nM range | [1][7] |
| 10CA | Luciferase Reporter | HeLa | ~1 µM | [1] |
| 6N-10CA | Luciferase Reporter | HeLa | Low nM range | [1] |
Experimental Protocols
1. Luciferase Reporter Assay for LRH-1 Activity
This assay measures the ability of this compound to activate LRH-1-mediated transcription.
-
Materials:
-
HEK293T or HeLa cells
-
LRH-1 expression vector
-
Luciferase reporter vector containing LRH-1 response elements (e.g., from the CYP19 promoter)[5]
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with the LRH-1 expression vector and the luciferase reporter vector.
-
After 24 hours, treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or total protein concentration.
-
2. RT-qPCR for LRH-1 Target Gene Expression
This method quantifies changes in the mRNA levels of LRH-1 target genes following treatment with the modulator.
-
Materials:
-
HepG2 or Caco2 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP7A1, SHP) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the determined optimal time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Visualizations
Caption: LRH-1 signaling pathway activated by this compound.
Caption: General experimental workflow for studying modulator effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing LRH-1 in colon cancer cell lines impairs proliferation and alters gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ETD | Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold | ID: s7526d94v | Emory Theses and Dissertations [etd.library.emory.edu]
- 9. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 11. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of (+)-LRH-1 Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed at high concentrations of (+)-LRH-1 modulator-1. The following information is intended to guide experimental design and data interpretation to minimize off-target effects and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at concentrations of this compound that are well above the intended effective concentration for LRH-1 modulation. What are the potential causes?
A1: High-concentration cytotoxicity of a small molecule modulator like this compound can stem from several factors:
-
Off-target effects: The modulator may interact with other cellular targets besides LRH-1, leading to unintended and toxic consequences.
-
Solvent toxicity: The vehicle used to dissolve the modulator (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Compound aggregation: At high concentrations, small molecules can form aggregates that may induce cellular stress or nonspecific interactions.
-
Induction of cellular stress pathways: High concentrations of the compound may trigger pathways such as apoptosis, necrosis, or oxidative stress, independent of its effect on LRH-1.
-
Metabolite toxicity: Cellular metabolism of this compound could produce toxic byproducts.
Q2: How can we determine if the observed cytotoxicity is specific to the modulation of LRH-1 or an off-target effect?
A2: To distinguish between on-target and off-target toxicity, consider the following experimental approaches:
-
Use of a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound. If this analog does not produce cytotoxicity at the same high concentrations, the toxicity is more likely linked to the modulation of LRH-1 or a specific off-target.
-
LRH-1 knockdown or knockout cells: If the cytotoxicity is on-target, cells lacking LRH-1 should be resistant to the modulator's toxic effects at high concentrations.
-
Rescue experiments: Co-treatment with a known LRH-1 antagonist could potentially rescue the cytotoxic phenotype if it is mediated by excessive LRH-1 activation.
-
Dose-response comparison: Compare the concentration range for LRH-1 activation with the concentration range for cytotoxicity. A large window between the effective concentration (EC50) for LRH-1 activity and the cytotoxic concentration (CC50) suggests a higher likelihood of off-target effects at cytotoxic concentrations.
Q3: What are the initial steps to mitigate the observed cytotoxicity of this compound in our cell culture experiments?
A3: To reduce cytotoxicity, a systematic optimization of your experimental conditions is recommended:
-
Optimize compound concentration: Perform a detailed dose-response curve to identify the lowest effective concentration that elicits the desired LRH-1 modulation without causing significant cell death.
-
Reduce incubation time: Determine the minimum exposure time required to observe the desired biological effect. Continuous exposure may not be necessary and can exacerbate toxicity.
-
Control for solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[1]
-
Consider co-treatment with cytoprotective agents: Depending on the mechanism of toxicity, co-incubation with antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may reduce cell death.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed with this compound Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported EC50 value. | Identification of a therapeutic window where LRH-1 is modulated without significant cytotoxicity. |
| Prolonged exposure to the inhibitor | Reduce the incubation time. Determine the minimum time required to achieve the desired LRH-1 modulation. | Reduced cell death while maintaining the desired experimental outcome. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1] | No significant cell death in the solvent-only control group. |
| Compound instability or degradation | Prepare fresh stock solutions of the modulator. If possible, verify the purity and integrity of the compound. | Consistent experimental results with freshly prepared compound. |
| Cell line sensitivity | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line or perform extensive optimization for the current cell line. | Identification of a suitable cell line or optimized conditions for the sensitive cell line. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell health or density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. | More reproducible cytotoxicity data across experiments. |
| Variability in compound preparation | Prepare fresh stock solutions for each experiment and use precise dilution methods. | Consistent dose-response curves. |
| Contamination of cell cultures | Regularly test for mycoplasma and other contaminants. | Healthy cell cultures and reliable experimental data. |
| Assay variability | Ensure consistent incubation times and reagent additions for cell viability assays. | Reduced variability in assay readouts. |
Experimental Protocols
Protocol 1: Determination of EC50 and CC50 for this compound
Objective: To determine the effective concentration for 50% LRH-1 activation (EC50) and the cytotoxic concentration for 50% cell death (CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the compound dilutions.
-
Treatment: Treat the cells with the serial dilutions of the modulator and the vehicle control.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
EC50 Determination (LRH-1 Activity):
-
For a reporter assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
For target gene expression: Extract RNA and perform qRT-PCR for a known LRH-1 target gene.
-
-
CC50 Determination (Cytotoxicity):
-
Data Analysis: Plot the dose-response curves for both LRH-1 activity and cell viability. Calculate the EC50 and CC50 values using a suitable software package.
Data Presentation:
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| This compound | 1.5 | 50 | 33.3 |
| Inactive Analog | > 100 | > 100 | N/A |
Protocol 2: Mechanistic Cytotoxicity Assays
Objective: To investigate the cellular mechanisms underlying the cytotoxicity of this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the CC50 value, a low non-toxic concentration, and a vehicle control.
-
Apoptosis vs. Necrosis:
-
Use an Annexin V/Propidium Iodide (PI) staining kit and analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic.
-
-
Caspase Activation:
-
Measure the activity of key caspases (e.g., caspase-3/7) using a luminescent or fluorescent assay.[2]
-
-
Mitochondrial Membrane Potential:
-
Use a dye such as JC-1 or TMRE to assess changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy.[3]
-
-
Oxidative Stress:
-
Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
-
Data Presentation:
| Treatment | % Apoptotic Cells | % Necrotic Cells | Caspase-3/7 Activity (Fold Change) | ROS Production (Fold Change) |
| Vehicle Control | 5 | 2 | 1.0 | 1.0 |
| This compound (Low Conc.) | 8 | 3 | 1.2 | 1.1 |
| This compound (High Conc.) | 45 | 15 | 4.5 | 3.2 |
Visualizations
References
Technical Support Center: Refining Protocols for LRH-1 Modulator-1 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Liver Receptor Homolog-1 (LRH-1) modulator, LRH-1 Modulator-1, in animal models. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My LRH-1 Modulator-1 is precipitating out of solution during formulation for in vivo administration. What should I do?
A1: This is a common issue given that many synthetic LRH-1 modulators are highly lipophilic and have poor aqueous solubility.[1][2] Here are several strategies to address this:
-
Vehicle Optimization: A single solvent is often insufficient. Consider a multi-component vehicle system. Common strategies include:
-
Co-solvents: Initially dissolve LRH-1 Modulator-1 in a small amount of an organic solvent like DMSO, and then dilute it with a suitable aqueous vehicle such as saline or a buffered solution.[3] It is critical to ensure the final concentration of the organic solvent is low to minimize toxicity.[4][5]
-
Surfactants and Suspending Agents: For intraperitoneal (IP) or oral administration, creating a stable suspension is a viable option. Vehicles containing agents like carboxymethylcellulose (CMC), polyethylene (B3416737) glycol (PEG), or Tween 80 can help.[4][6]
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations can significantly enhance the solubility and absorption of lipophilic compounds.[7][8][9]
-
-
Sonication: After preparing the formulation, sonication can help to reduce particle size and create a more uniform suspension.
-
pH Adjustment: If LRH-1 Modulator-1 has ionizable groups, adjusting the pH of the vehicle can improve its solubility. However, ensure the final pH is physiologically compatible for the chosen route of administration.[5]
Q2: I am observing high variability in the therapeutic effect of LRH-1 Modulator-1 between my experimental animals. What could be the cause?
A2: High variability can stem from several factors:
-
Inconsistent Formulation: If the modulator is not fully dissolved or uniformly suspended, each animal may receive a different effective dose. Ensure your formulation is homogenous before each administration.
-
Inaccurate Dosing: For small volumes, it is advisable to dilute the stock solution to ensure accurate dosing.[10]
-
Administration Technique: Improper administration, especially for IP injections, can lead to injection into the gut or adipose tissue, resulting in altered absorption.[11] Ensure proper restraint and needle placement.
-
Pharmacokinetic Variability: Individual differences in metabolism and clearance can contribute to variability. Consider performing a pilot pharmacokinetic study to understand the compound's behavior in your animal model.
Q3: What is the recommended route of administration for LRH-1 Modulator-1 in mice?
A3: The optimal route of administration depends on the experimental goals and the formulation.
-
Intraperitoneal (IP) Injection: This is a common route for preclinical studies of small molecules. It allows for rapid absorption into the systemic circulation.
-
Oral Gavage (PO): If evaluating the oral bioavailability and efficacy of LRH-1 Modulator-1, this is the appropriate route. However, formulation is critical to ensure absorption from the gastrointestinal tract.[7]
-
Intravenous (IV) Injection: IV administration provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine clearance rates.[12]
Troubleshooting Inconsistent Results
Q4: I am not observing the expected biological effect of LRH-1 Modulator-1 in my animal model. What are the potential reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. A dose-response study is recommended.
-
Poor Bioavailability: The formulation may not be optimal for absorption, leading to low systemic exposure. Consider reformulating or changing the route of administration.
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies can help to determine the half-life of the compound.
-
Target Engagement: It is crucial to confirm that the modulator is reaching and engaging with LRH-1 in the target tissue. This can be assessed by measuring the expression of known LRH-1 target genes.[13]
Quantitative Data Summary
The following tables provide a summary of fictionalized physicochemical properties for "LRH-1 Modulator-1" and representative in vivo study parameters based on published data for other LRH-1 modulators.
Table 1: Physicochemical Properties of LRH-1 Modulator-1 (Fictional Data)
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 450.6 g/mol | Moderate size for a small molecule. |
| LogP | 4.8 | High lipophilicity, indicating poor aqueous solubility.[1] |
| pKa | Not Ionizable | pH adjustment will not significantly alter solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Requires specialized formulation for in vivo use. |
Table 2: Example In Vivo Study Parameters for LRH-1 Modulators
| Parameter | Route of Administration | Vehicle | Dose Range | Animal Model | Reference |
| Efficacy Study | Intraperitoneal (IP) | 0.5% CMC in saline | 10 - 50 mg/kg | C57BL/6 Mice | [13] |
| Pharmacokinetic Study | Intravenous (IV) | 10% DMSO, 40% PEG400, 50% Saline | 1 mg/kg | C57BL/6 Mice | [12] |
| Pharmacokinetic Study | Oral Gavage (PO) | Lipid-based formulation | 2 mg/kg | C57BL/6 Mice | [12] |
Experimental Protocols
Protocol 1: Formulation of LRH-1 Modulator-1 for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 5 mg/mL suspension of LRH-1 Modulator-1 in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline.
Materials:
-
LRH-1 Modulator-1
-
Carboxymethylcellulose (low viscosity)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
In a sterile beaker, add 0.5 g of CMC to 100 mL of sterile saline.
-
Stir vigorously with a sterile magnetic stir bar until the CMC is fully dissolved. This may take several hours.
-
Sterilize the vehicle by autoclaving or filtration through a 0.22 µm filter.
-
-
Prepare the LRH-1 Modulator-1 Suspension:
-
Weigh the required amount of LRH-1 Modulator-1 into a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% CMC vehicle to the tube.
-
Vortex thoroughly to wet the powder.
-
Gradually add the remaining volume of the CMC vehicle while continuously vortexing to create a uniform suspension.
-
Sonicate the suspension for 10-15 minutes in a bath sonicator to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering a substance via intraperitoneal injection in mice. All procedures should be approved by the institution's animal care and use committee.
Materials:
-
Prepared LRH-1 Modulator-1 formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse so that its abdomen is facing upwards.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels.
-
-
Injection:
-
Clean the injection site with a 70% ethanol-soaked gauze pad.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[10][14]
-
Slowly inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
LRH-1 Signaling Pathway
LRH-1 is a nuclear receptor that plays a crucial role in regulating gene expression involved in metabolism, development, and inflammation.[15][16] Upon binding to its ligand, LRH-1 can act as a transcriptional activator. In some contexts, LRH-1 can also form a complex with β-catenin/Tcf4 to promote the transcription of cell cycle genes like Cyclin D1 and c-Myc.[17]
Caption: LRH-1 signaling pathway activated by LRH-1 Modulator-1.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of LRH-1 Modulator-1 in a mouse model of a specific disease.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. symmetric.events [symmetric.events]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 16. Pharmacological LRH-1/Nr5a2 inhibition limits pro-inflammatory cytokine production in macrophages and associated experimental hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
Addressing batch-to-batch variability of synthetic (+)-LRH-1 modulator-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the synthetic (+)-LRH-1 modulator-1. The information herein is intended to assist in addressing potential batch-to-batch variability and ensuring consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected potency (higher EC50) with a new batch of this compound in our luciferase reporter assay. What are the potential causes and how can we troubleshoot this?
A1: Batch-to-batch variability in potency is a common issue with synthetic small molecules. Several factors could be contributing to this observation:
-
Compound Purity and Integrity: The new batch may have a lower purity percentage or may have degraded during storage.
-
Troubleshooting:
-
Verify Purity: Analyze the compound using High-Performance Liquid Chromatography (HPLC) to confirm its purity is within the acceptable range (ideally >98%).
-
Confirm Identity: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the molecular weight and structure of the compound, ensuring it has not degraded or been modified.
-
Proper Storage: Ensure the compound is stored as recommended (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.
-
-
-
Assay Conditions: Variations in cell-based assay conditions can significantly impact results.
-
Troubleshooting:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.
-
Reagent Consistency: Ensure all reagents, including cell culture media, serum, and transfection reagents, are from consistent lots.
-
Control Compound: Always include a positive control agonist from a previously validated batch to benchmark the performance of the new batch.
-
-
-
Solubility Issues: The compound may not be fully dissolving, leading to a lower effective concentration.
-
Troubleshooting:
-
Solvent and Stock Concentration: Prepare a fresh stock solution in the recommended solvent (e.g., DMSO) and visually inspect for any precipitation.
-
Sonication: Briefly sonicate the stock solution to ensure complete dissolution.
-
Final Assay Concentration: When diluting into aqueous media for the assay, ensure the final solvent concentration (e.g., DMSO) is low (typically <0.1%) and consistent across all wells to avoid precipitation.
-
-
Q2: Our RT-qPCR results for LRH-1 target genes (e.g., SHP, CYP7A1) are inconsistent between different batches of the modulator.
A2: Inconsistent target gene expression can stem from the same core issues as variable potency, but also from the biological complexity of downstream signaling.
-
Variable Compound Activity: As detailed in Q1, verify the purity, identity, and solubility of the new batch.
-
Cellular Context and Signaling: LRH-1's transcriptional activity can be influenced by the cellular environment and the presence of specific coactivators.[1]
-
Troubleshooting:
-
Standardize Cell Culture Conditions: Maintain consistent cell density, serum lots, and treatment duration.
-
Coregulator Expression: Be aware that the expression levels of coregulators like PGC-1α and SRC3 can influence the transcriptional outcome of LRH-1 modulation.[1] Inconsistencies in cell state can alter these levels.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24 hours) to ensure you are measuring gene expression at the optimal time point.
-
-
Q3: We have confirmed the purity and identity of our new batch of this compound, but the efficacy (maximal activation) in our reporter assay is lower than previously observed. Why might this be the case?
A3: A decrease in efficacy with confirmed purity suggests more subtle issues, potentially related to the presence of minor impurities or conformational isomers that are not easily resolved by standard analytical techniques.
-
Presence of Isomers or Byproducts: The synthetic process may have produced closely related but less active stereoisomers or byproducts that are difficult to separate and quantify. Even in small amounts, these could act as partial agonists or competitive antagonists.
-
Troubleshooting:
-
Chiral HPLC: If the modulator has stereocenters, consider chiral HPLC analysis to ensure the correct enantiomeric excess.
-
High-Resolution NMR: Advanced 2D NMR techniques may help identify minor structural variants not apparent in 1H NMR.
-
-
-
Receptor-Ligand Interaction:
-
Troubleshooting:
-
Thermal Shift Assay (DSF): A Differential Scanning Fluorimetry (DSF) assay can assess the modulator's ability to bind and stabilize the LRH-1 protein. A significant difference in the thermal shift (ΔTm) between batches could indicate altered binding affinity.[2]
-
-
Quantitative Data Summary
For consistent results with this compound, new batches should be validated against the following typical parameters.
Table 1: Physicochemical and Biochemical Parameters
| Parameter | Recommended Specification | Analytical Method |
| Purity | > 98% | HPLC |
| Identity | Matches expected mass ± 0.5 Da | LC-MS |
| Structure | Conforms to reference spectra | 1H NMR, 13C NMR |
| Solubility | Soluble in DMSO to ≥ 10 mM | Visual Inspection |
Table 2: In Vitro Activity Parameters
| Parameter | Typical Range | Experimental System |
| EC50 (Potency) | 10 - 100 nM | HeLa or HepG2 cells with LRH-1 reporter gene |
| Emax (Efficacy) | ≥ 80% of reference batch | Luciferase Reporter Assay |
| LRH-1 Stabilization (ΔTm) | +8 to +12 °C | Differential Scanning Fluorimetry (DSF) |
| Target Gene Upregulation | 2 to 5-fold induction (SHP) | RT-qPCR in HepG2 cells (24h treatment) |
Key Experimental Protocols
1. Protocol: Purity Determination by HPLC
-
System: Agilent 1260 Infinity II or similar.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in DMSO. Inject 5 µL.
-
Analysis: Integrate the area of all peaks. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
2. Protocol: Potency and Efficacy Determination by Luciferase Reporter Assay
-
Cell Line: HeLa or HepG2 cells.
-
Reagents:
-
LRH-1 expression plasmid.
-
Luciferase reporter plasmid with GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Luciferase assay substrate (e.g., Promega ONE-Glo).
-
-
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate at 1 x 104 cells/well.
-
After 24 hours, co-transfect cells with the LRH-1 expression plasmid and the luciferase reporter plasmid.
-
After another 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (from 1 pM to 10 µM). Include a DMSO vehicle control.
-
Incubate for 24 hours.
-
Add luciferase assay substrate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control. Plot the fold-activation versus the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 and Emax.
3. Protocol: Target Gene Expression by RT-qPCR
-
Cell Line: HepG2 cells.
-
Procedure:
-
Seed 5 x 105 cells per well in a 6-well plate.
-
After 24 hours, treat cells with this compound at a concentration of 10x EC50 (e.g., 1 µM) or a DMSO vehicle control for 24 hours.
-
Harvest cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green master mix and primers for target genes (SHP, CYP7A1) and a housekeeping gene (GAPDH, ACTB).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO control.
Visualizations
Caption: Simplified LRH-1 signaling pathway upon activation by a synthetic modulator.
Caption: Workflow for the quality control validation of a new modulator batch.
References
Technical Support Center: Optimizing Time-Course Experiments with (+)-LRH-1 Modulator-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-LRH-1 modulator-1 in time-course experiments. The information is designed to assist in the proper design, execution, and interpretation of studies involving the modulation of Liver Receptor Homolog-1 (LRH-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. As a ligand-activated transcription factor, LRH-1 regulates the expression of a wide array of genes involved in metabolism, inflammation, and cellular development.[1] Upon binding to the ligand-binding pocket of LRH-1, this compound induces a conformational change in the receptor. This change promotes the recruitment of co-activator proteins and the dissociation of co-repressor proteins, leading to the initiation of target gene transcription.[2][3] The specific transcriptional outcomes can be cell-type dependent, influenced by the local expression levels of various co-regulators.[2]
Q2: What are the key LRH-1 target genes I should measure in my time-course experiment?
A2: The choice of target genes will depend on your specific research question and the cell type you are using. However, some well-established LRH-1 target genes are commonly used to confirm modulator activity. These include:
-
SHP (Small Heterodimer Partner): A primary LRH-1 target gene involved in bile acid and cholesterol metabolism.[2]
-
CYP7A1 and CYP8B1: Key enzymes in the bile acid synthesis pathway.[4]
-
Cyclin D1 and Cyclin E1: Important regulators of the cell cycle.[4][5]
-
G0S2: A target gene whose expression is modulated by LRH-1 activity.[6]
It is recommended to perform a literature search for LRH-1 target genes relevant to your specific biological system.
Q3: What is a typical concentration range and incubation time for this compound?
A3: The optimal concentration and incubation time should be determined empirically for each specific cell type and experimental condition. However, based on studies with similar synthetic LRH-1 agonists, a good starting point for concentration is in the low micromolar to nanomolar range. For instance, some potent synthetic agonists have an EC50 in the low nanomolar range.[7]
For time-course experiments, a 24-hour incubation period is a common time point for assessing changes in target gene expression via RT-qPCR.[2] However, to fully optimize your experiment, it is highly recommended to perform a time-course study with multiple time points (e.g., 4, 8, 12, 24, and 48 hours) to capture the peak of transcriptional activation for your genes of interest.
Troubleshooting Guides
Issue 1: No significant change in target gene expression after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The kinetics of LRH-1-mediated transcription can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for measuring the expression of your target genes. |
| Incorrect Modulator Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. Start with a broad range (e.g., 1 nM to 10 µM) to identify the EC50. |
| Low LRH-1 Expression in Cell Line | Verify the expression level of LRH-1 in your chosen cell line using RT-qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous LRH-1 expression or overexpressing LRH-1. |
| Modulator Instability | Synthetic small molecules can have limited stability in cell culture media. Prepare fresh stock solutions and consider the possibility of degradation over longer incubation times. If instability is suspected, minimize the time the compound is in the incubator or use a more stable analog if available. |
| Presence of Co-repressors | The activity of LRH-1 can be inhibited by co-repressors like SHP or DAX-1.[4][8] If your cell type has high levels of these co-repressors, it may dampen the agonistic effect. Consider co-transfection with a co-activator or using a cell line with lower co-repressor levels. |
Issue 2: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. Variations in cell number can lead to significant differences in the response to the modulator. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the modulator and reagents. |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in cellular physiology and response to stimuli. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a humidified environment. |
Issue 3: Signs of cytotoxicity at higher concentrations or longer incubation times.
| Possible Cause | Troubleshooting Step |
| Compound Toxicity | Some synthetic LRH-1 modulators have been reported to be cytotoxic at higher concentrations.[9] Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range of this compound for your specific cell line and incubation times. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (solvent only) to assess any solvent-induced effects. |
Data Presentation
Table 1: Potency of a Representative Synthetic LRH-1 Agonist
| Compound | EC50 (nM) |
| Representative Agonist '6N' | 15 |
Data from a luciferase reporter assay showing the half-maximal effective concentration (EC50) of a potent synthetic LRH-1 agonist.[7]
Table 2: Effect of a Representative LRH-1 Agonist on Target Gene Expression
| Treatment | Target Gene | Fold Change vs. Vehicle |
| Agonist '6N' (10 µM, 24h) | Cyp7a1 | ~2.5 |
| Agonist '6N' (10 µM, 24h) | Shp | ~1.5 |
Data from RT-qPCR analysis in HepG2 cells treated with a synthetic LRH-1 agonist for 24 hours.[2]
Experimental Protocols
Protocol 1: Time-Course Analysis of LRH-1 Target Gene Expression by RT-qPCR
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
RNA Isolation: At each time point, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
RT-qPCR: Perform quantitative real-time PCR using primers specific for your target genes and at least one stably expressed housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Luciferase Reporter Assay for LRH-1 Activity
-
Cell Seeding: Seed cells (e.g., HEK293T or HepG2) in a 96-well plate.
-
Transfection: Co-transfect the cells with an LRH-1 expression vector, a luciferase reporter plasmid containing LRH-1 response elements (e.g., from the SHP promoter), and a Renilla luciferase control vector for normalization.
-
Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours.[2]
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the modulator concentration to determine the EC50.
Visualizations
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging actions of the nuclear receptor LRH-1 in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRH-1 May Rescue SF-1 Deficiency for Steroidogenesis: An in vitro and in vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparing (+)-LRH-1 modulator-1 with other LRH-1 agonists/antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liver receptor homolog-1 (LRH-1) agonist, (+)-LRH-1 modulator-1 (also known as compound 6N), with other notable LRH-1 modulators. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Introduction to LRH-1
Liver receptor homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a critical role in a variety of physiological processes. These include the regulation of development, cholesterol transport, bile acid homeostasis, and steroidogenesis[1]. As a transcription factor, LRH-1 is a key regulator of genes involved in metabolic homeostasis, inflammation, and cell proliferation, making it an attractive therapeutic target for a range of diseases, including metabolic disorders, inflammatory bowel disease, and certain cancers[2]. The activity of LRH-1 can be modulated by small molecules, which are broadly classified as agonists (activators), antagonists (inhibitors), and inverse agonists (which reduce the receptor's basal activity).
Overview of Compared LRH-1 Modulators
This guide focuses on the comparative analysis of the following LRH-1 modulators:
-
This compound (Compound 6N): A potent synthetic agonist known for its anti-inflammatory properties[3][4].
-
Compound 10CA: A synthetic agonist that interacts with residues at the opening of the LRH-1 ligand-binding pocket[5].
-
Compound 6N-10CA: A hybrid agonist combining the structural features of 6N and 10CA[5][6].
-
RJW100: A well-studied synthetic dual agonist of LRH-1 and steroidogenic factor-1 (SF-1)[7].
-
GSK8470: An early synthetic agonist for LRH-1 and SF-1[1][7][8].
-
ML180 (SR1848): A known LRH-1 inverse agonist[9].
-
ML179: Another inverse agonist of LRH-1[10].
Quantitative Comparison of LRH-1 Modulators
The following tables summarize the key quantitative data for the compared LRH-1 modulators based on biochemical and cellular assays.
Table 1: Agonist Activity Profile
| Compound | Type | Binding Affinity (Kᵢ) | Potency (EC₅₀) | Efficacy (Fold Activation) |
| This compound (6N) | Agonist | ~10 nM[6] | ~50 nM[6] | High[6] |
| 10CA | Agonist | >100 nM[6] | ~1 µM[6] | Higher than 6N[6] |
| 6N-10CA | Agonist | <1 nM (picomolar)[6] | ~50 nM[6] | Similar to 10CA[6] |
| RJW100 | Agonist | Not specified | ~1 µM[11] | Similar to GSK8470[11] |
| GSK8470 | Agonist | Not specified | 0.43 µM[1][9] | Not specified |
Table 2: Inverse Agonist Activity Profile
| Compound | Type | Potency (IC₅₀) |
| ML180 (SR1848) | Inverse Agonist | 3.7 µM[9] |
| ML179 | Inverse Agonist | 0.32 µM[10] |
Experimental Protocols
Luciferase Reporter Gene Assay
This assay is a common method to determine the potency and efficacy of LRH-1 modulators.
Objective: To measure the ability of a compound to activate or inhibit LRH-1-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) or a similar cell line is cultured under standard conditions. The cells are then transiently transfected with two plasmids:
-
An expression vector containing the full-length human LRH-1 gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1 response elements.
-
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound (e.g., this compound, 10CA, etc.) or a vehicle control (e.g., DMSO).
-
Cell Lysis and Luciferase Measurement: After an incubation period (typically 24 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme. The luciferase substrate is then added to the cell lysate.
-
Data Analysis: The luminescence produced by the luciferase reaction is measured using a luminometer. The data is normalized to a control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The resulting data is plotted as a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximum fold activation or inhibition.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a compound to the LRH-1 ligand-binding domain (LBD).
Objective: To measure the ability of a test compound to displace a fluorescently labeled ligand from the LRH-1 LBD.
Methodology:
-
Reagents:
-
Purified recombinant LRH-1 LBD.
-
A fluorescently labeled probe that binds to the LRH-1 LBD.
-
Test compounds at various concentrations.
-
-
Assay Procedure: The LRH-1 LBD and the fluorescent probe are incubated together to allow for binding. The test compound is then added to the mixture.
-
Measurement: The fluorescence polarization of the solution is measured. When the fluorescent probe is bound to the larger LRH-1 LBD, it tumbles slowly in solution, resulting in high polarization. If the test compound displaces the fluorescent probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in polarization.
-
Data Analysis: The change in fluorescence polarization is used to calculate the binding affinity (Kᵢ) of the test compound.
Signaling Pathways
LRH-1 is involved in multiple signaling pathways that regulate a diverse range of cellular processes.
LRH-1 Signaling in Metabolic Regulation
LRH-1 is a key regulator of metabolic homeostasis in the liver. It directly activates the transcription of genes involved in glucose and lipid metabolism.
Caption: LRH-1 activation in metabolic regulation.
LRH-1 Signaling in Inflammation
LRH-1 plays a crucial role in modulating the inflammatory response, in part by antagonizing the activity of pro-inflammatory transcription factors.
Caption: LRH-1's role in modulating inflammation.
LRH-1 Signaling in Cancer
In certain cancers, LRH-1 has been shown to promote cell proliferation by upregulating the expression of key cell cycle regulators.
Caption: LRH-1's pro-proliferative role in cancer.
Conclusion
The development of potent and selective LRH-1 modulators like this compound (6N) has provided valuable tools for dissecting the complex biology of this nuclear receptor. The comparative data presented in this guide highlights the distinct profiles of various agonists and inverse agonists, enabling researchers to make informed decisions for their specific experimental needs. The high potency of this compound makes it a particularly useful tool for in vitro and in vivo studies aimed at understanding the therapeutic potential of LRH-1 activation, especially in the context of inflammatory and metabolic diseases. Conversely, inverse agonists such as ML179 and ML180 offer avenues for investigating the consequences of LRH-1 inhibition, particularly in cancer research. Further studies are warranted to fully elucidate the therapeutic potential and safety profiles of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Medicinal Chemistry and Therapeutic Potential of LRH-1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LRH-1 modulator-1 - Immunomart [immunomart.com]
- 5. ETD | Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold | ID: s7526d94v | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of small molecule agonists of the orphan nuclear receptors liver receptor homolog-1 and steroidogenic factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of (+)-LRH-1 Modulator-1 for LRH-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the synthetic Liver Receptor Homolog-1 (LRH-1) modulator, (+)-LRH-1 modulator-1 (also known as RJW100), and its derivatives against its primary target, LRH-1, and the closely related off-target, Steroidogenic Factor-1 (SF-1). The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the objective assessment of these compounds.
Data Presentation: Comparative Activity of LRH-1 Modulators
The specificity of a modulator is a critical parameter in drug development, ensuring that the desired therapeutic effect is not compromised by off-target activities. The following table summarizes the half-maximal effective concentration (EC50) and binding affinity (Ki) values for this compound and its key derivatives, demonstrating their potency and selectivity for LRH-1 over SF-1.
| Compound | Target | EC50 (nM) | Ki (nM) | Reference Compound(s) |
| This compound (RJW100) | LRH-1 | ~251 (pEC50=6.6) | - | - |
| SF-1 | ~31.6 (pEC50=7.5) | - | - | |
| 6N | LRH-1 | 15 | - | RJW100 |
| SF-1 | - | - | - | |
| 10CA | LRH-1 | - | - | RJW100, 6N |
| SF-1 | - | - | - | |
| 6N-10CA | LRH-1 | - | 0.06 (picomolar) | 6N, 10CA |
| SF-1 | 100 | 60 | 6N, 10CA |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental protocols for the key assays are provided below.
Luciferase Reporter Assay for LRH-1 and SF-1 Activity
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of LRH-1 or SF-1.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for full-length human LRH-1 or SF-1
-
Luciferase reporter plasmid containing a response element for LRH-1/SF-1 (e.g., from the promoter of a known target gene like CYP19 aromatase or StAR)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1 or SF-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known agonist).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This in vitro assay measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the ligand-binding domain (LBD) of LRH-1 or SF-1.
Materials:
-
Purified recombinant LRH-1 LBD or SF-1 LBD
-
Fluorescently labeled tracer molecule with known affinity for the receptor
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a solution of the receptor LBD and the fluorescent tracer in the assay buffer at concentrations optimized for a stable and robust polarization signal.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute them further into the assay buffer.
-
Assay Setup: In a 384-well plate, add the receptor-tracer solution to wells containing the diluted test compounds or vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in the fluorescence polarization signal. Plot the polarization values against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of LRH-1
The following diagram illustrates the general signaling pathway of LRH-1. Upon binding of an agonist, LRH-1 undergoes a conformational change, leading to the recruitment of coactivators and subsequent regulation of target gene expression.
Caption: LRH-1 Signaling Pathway.
Experimental Workflow for Validating Modulator Specificity
The diagram below outlines the logical workflow for assessing the specificity of a novel LRH-1 modulator.
Caption: Workflow for LRH-1 Modulator Specificity Validation.
Comparative Analysis of LRH-1 Agonist Activity: A Cross-Cell Line Validation
This guide provides a comparative overview of the effects of the synthetic Liver Receptor Homolog-1 (LRH-1) agonist, RJW100, and its enantiomers across different human cell lines. The data presented here is synthesized from multiple studies to offer insights into the cell-type-specific activity of LRH-1 modulators, which is crucial for researchers in drug discovery and development.
Introduction to LRH-1 Modulation
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a pivotal role in the regulation of development, metabolism, and inflammation. As a ligand-activated transcription factor, the modulation of LRH-1 activity by small molecules presents a promising therapeutic strategy for a range of diseases, including metabolic disorders, inflammatory conditions, and certain types of cancer. The efficacy of an LRH-1 modulator can vary significantly between different cell types, depending on the cellular context and the expression levels of co-regulator proteins. Therefore, cross-validation of a modulator's effects in various cell lines is a critical step in its preclinical development.
This guide focuses on the well-characterized synthetic LRH-1 agonist, RJW100, and its more potent enantiomer, RR-RJW100. We will compare their activity in inducing LRH-1 transcriptional activity and target gene expression in different cell lines.
Data Presentation: Agonist Activity of RJW100 and its Enantiomers
The following tables summarize the quantitative data on the activity of RJW100 and its enantiomers in inducing LRH-1-mediated transcriptional activation and target gene expression in various cell lines. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: LRH-1 Transcriptional Activation by RJW100 and Enantiomers in HeLa Cells
| Compound | Assay Type | EC50 / Activity | Cell Line | Reference |
| RJW100 | Luciferase Reporter Assay | 1.5 µM | HeLa | [1] |
| RR-RJW100 | Luciferase Reporter Assay | More potent than SS-RJW100 | HeLa | [2] |
| SS-RJW100 | Luciferase Reporter Assay | Less potent than RR-RJW100 | HeLa | [2] |
Table 2: Effect of RJW100 on LRH-1 Target Gene Expression in HepG2 Cells
| Compound | Concentration | Target Gene | Effect | Cell Line | Reference |
| RJW100 | 10 µM | CYP24A1 | Increased mRNA expression | HepG2 | [3] |
| RJW100 | Beginning at 5 µM | SHP | Dose-dependent increase in mRNA transcripts | Not specified | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of LRH-1 modulators and the methods used to assess their activity, the following diagrams illustrate the LRH-1 signaling pathway and a general experimental workflow for cross-validating modulator effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Luciferase Reporter Assay
This assay is used to measure the ability of a compound to activate the transcriptional activity of LRH-1.
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with an LRH-1 expression vector and a reporter plasmid containing a luciferase gene under the control of an LRH-1 response element (LRE). A constitutively active Renilla luciferase vector is often co-transfected for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the LRH-1 modulator at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the modulator concentration to determine the EC50 value.
Quantitative Real-Time PCR (qPCR)
This technique is used to quantify the expression levels of LRH-1 target genes.
-
Cell Seeding and Treatment: Seed cells (e.g., HepG2) in a 6-well plate and treat them with the LRH-1 modulator or vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for the target genes (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2^(-ΔΔCt).
Cell Viability Assay (e.g., WST-1 Assay)
This assay assesses the effect of the LRH-1 modulator on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with the LRH-1 modulator at various concentrations or a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
The available data, primarily from studies on the synthetic agonist RJW100 and its enantiomers, demonstrates that LRH-1 activity can be effectively modulated by small molecules. However, the response to these modulators is cell-type dependent. For instance, the transcriptional activation of LRH-1 has been quantified in HeLa cells, while the induction of specific target genes has been observed in HepG2 cells. A comprehensive understanding of a modulator's profile requires systematic testing across a panel of relevant cell lines, including those derived from liver, intestine, and various cancer types where LRH-1 is implicated. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which are essential for the successful development of novel LRH-1-targeted therapeutics.
References
A Comparative Analysis of the Synthetic Agonist (+)-LRH-1 Modulator-1 and Endogenous Ligands of Liver Receptor Homolog-1
An In-depth Guide for Researchers and Drug Development Professionals
The Liver Receptor Homolog-1 (LRH-1), a nuclear receptor encoded by the NR5A2 gene, is a critical regulator of development, metabolism, and inflammation.[1] Its role in diverse physiological processes, including bile acid homeostasis, cholesterol transport, and steroidogenesis, has positioned it as a promising therapeutic target for a range of diseases. While LRH-1 is activated by endogenous phospholipids, such as 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), the therapeutic utility of these natural ligands is hampered by their poor solubility and low potency.[2] This has spurred the development of synthetic modulators, among which (+)-LRH-1 modulator-1, also known as compound 6N, has emerged as a potent agonist. This guide provides a detailed comparative analysis of this compound and endogenous phospholipids, focusing on their biochemical and cellular activities, supported by experimental data and detailed methodologies.
Quantitative Comparison of Modulator Performance
The efficacy of a ligand is determined by its binding affinity, its ability to induce a conformational change in the receptor, and its potency in cellular systems. The following tables summarize the quantitative data comparing this compound (6N) with the endogenous ligand DLPC.
| Ligand | Binding Affinity (Kᵢ, nM) | Assay |
| This compound (6N) | 2.0 [0.8, 4.8] | Fluorescence Polarization |
| DLPC | - | - |
Table 1: Comparative Binding Affinity for LRH-1. Data presented as the inhibition constant (Kᵢ) with 95% confidence intervals in brackets. A lower Kᵢ value indicates a higher binding affinity. Data for DLPC is not typically determined in this assay due to its biophysical properties.
| Ligand | Potency (EC₅₀, nM) | Efficacy (Max Activation) | Assay |
| This compound (6N) | 28[3] | ~1.4-fold | Luciferase Reporter Assay |
| DLPC | >100,000 | - | Luciferase Reporter Assay |
Table 2: Comparative Potency and Efficacy in a Cellular Context. Data presented as the half-maximal effective concentration (EC₅₀) with 95% confidence intervals in brackets, and the maximum fold activation over a DMSO control. A lower EC₅₀ value indicates higher potency. DLPC shows very low potency in cell-based reporter assays.
| Ligand | Thermal Stabilization (ΔTₘ, °C) | Assay |
| This compound (6N) | 6.5 ± 0.2 | Differential Scanning Fluorimetry |
| DLPC | 3.0 ± 0.3 | Differential Scanning Fluorimetry |
Table 3: Comparative Ligand-Induced Stabilization of LRH-1. Data presented as the change in melting temperature (ΔTₘ) ± standard deviation. A larger ΔTₘ indicates greater stabilization of the protein upon ligand binding.
LRH-1 Signaling Pathway
LRH-1 functions as a monomeric transcription factor that binds to specific DNA response elements in the promoter regions of its target genes. Upon ligand binding, LRH-1 undergoes a conformational change that facilitates the recruitment of coactivator proteins, which in turn leads to the transcription of target genes involved in a variety of metabolic and homeostatic processes.
Caption: LRH-1 signaling pathway upon ligand binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Luciferase Reporter Assay
This assay measures the ability of a ligand to activate LRH-1-dependent transcription in a cellular environment.
Protocol:
-
Cell Culture and Transfection: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are seeded in 96-well plates and co-transfected with a full-length human LRH-1 expression vector and a luciferase reporter plasmid containing LRH-1 response elements.
-
Compound Treatment: Twenty-four hours post-transfection, the medium is replaced with DMEM containing the test compounds (this compound or DLPC) at various concentrations or DMSO as a vehicle control.
-
Lysis and Luminescence Measurement: After a 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luciferase assay system according to the manufacturer's instructions. Luminescence is quantified using a plate reader.
-
Data Analysis: The relative luciferase units (RLU) are normalized to the DMSO control. The EC₅₀ values are determined by fitting the dose-response curves with a four-parameter logistic equation using graphing software.
Differential Scanning Fluorimetry (Thermal Shift Assay)
This biophysical assay measures the change in the thermal stability of the LRH-1 protein upon ligand binding.
Protocol:
-
Protein and Ligand Preparation: Purified LRH-1 ligand-binding domain (LBD) is diluted to a final concentration of 2 µM in a buffer containing 10 mM HEPES (pH 7.5), 150 mM NaCl, and 5 mM DTT. Test compounds are prepared in DMSO and then diluted in the assay buffer.
-
Assay Setup: The protein solution is mixed with the fluorescent dye SYPRO Orange (5X final concentration) and the test compound or DMSO control in a 96-well PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute. The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve. The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the protein with DMSO from the Tₘ of the protein with the ligand.
Fluorescence Polarization Assay
This assay is used to determine the binding affinity of a ligand to the LRH-1 protein in a competitive format.
Protocol:
-
Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, and 0.01% Triton X-100). A fluorescently labeled LRH-1 ligand (tracer) is used at a fixed concentration. Purified LRH-1 LBD is used at a concentration that yields a significant polarization signal with the tracer.
-
Competition Assay: A serial dilution of the unlabeled competitor ligand (this compound) is prepared. The LRH-1 LBD, fluorescent tracer, and competitor ligand are incubated together in a black 384-well plate.
-
Measurement: After a 1-hour incubation at room temperature to reach equilibrium, the fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration. The IC₅₀ value is determined from the resulting sigmoidal curve, and the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of novel LRH-1 modulators, comparing them to a reference endogenous ligand.
Caption: Workflow for comparing LRH-1 modulators.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRH-1 Agonist DLPC Through STAT6 Promotes Macrophage Polarization and Prevents Parenteral Nutrition Associated Cholestasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings with (+)-LRH-1 Modulator-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the liver receptor homolog-1 (LRH-1) agonist, (+)-LRH-1 modulator-1, also known as compound 6N. It summarizes its performance based on available in vitro data and offers insights into its potential in vivo efficacy through the examination of closely related compounds. This document is intended to serve as a resource for researchers in metabolic diseases, inflammatory conditions, and oncology.
Introduction to this compound (Compound 6N)
This compound, or compound 6N, is a potent, low nanomolar agonist of LRH-1 (NR5A2), a nuclear receptor that plays a critical role in the regulation of development, metabolism, and inflammation. Due to its significant potency, compound 6N has been a focal point of research for its therapeutic potential in various diseases, including inflammatory bowel disease (IBD) and metabolic disorders.[1][2][3] While extensive in vivo validation of compound 6N is not yet broadly published, studies on intestinal organoids derived from humanized LRH-1 mice provide compelling in vitro evidence of its activity.[1][4]
In Vitro Performance: Humanized LRH-1 Mouse Enteroid Model
An important study validating the in vitro efficacy of compound 6N utilized a sophisticated humanized LRH-1 mouse enteroid model, which mimics features of the gut epithelium in IBD when stimulated with inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][4] In this model, treatment with 1 µM of compound 6N demonstrated significant anti-inflammatory effects and modulation of steroidogenic pathways.[1][4]
Data Summary: Gene Expression Analysis
The following table summarizes the quantitative changes in mRNA expression of key LRH-1 target genes in humanized LRH-1 mouse enteroids following treatment with compound 6N in the context of TNF-α-induced inflammation.
| Gene | Function | Fold Change with Compound 6N (1 µM) | Reference |
| Steroidogenic Enzymes | |||
| Cyp11a1 | Involved in local steroid hormone production | ~2.5-fold increase | [1][4] |
| Cyp11b1 | Involved in local steroid hormone production | ~3-fold increase | [1][4] |
| Inflammatory Cytokines | |||
| IL-10 | Anti-inflammatory cytokine | ~2-fold increase | [1][4] |
| IL-1β | Pro-inflammatory cytokine | ~50% decrease | [1][4] |
| TNFα | Pro-inflammatory cytokine | ~40% decrease | [1][4] |
These results highlight the ability of compound 6N to upregulate genes involved in local anti-inflammatory steroid production while simultaneously suppressing key pro-inflammatory cytokines, supporting its potential as a therapeutic agent for IBD.[1]
Comparative Analysis with Other LRH-1 Modulators
Compound 6N was developed through a structure-guided design approach aimed at improving upon earlier LRH-1 agonists like RJW100.[1] In cell-based luciferase reporter assays, compound 6N exhibited an EC50 of 15 nM, representing a 100-fold greater potency than RJW100.[1]
In a fluorescence-polarization-based coregulator binding assay, compound 6N behaved more like a full agonist in promoting the recruitment of the Tif2 coactivator to the LRH-1 ligand-binding domain compared to RJW100 and another analog, 5N, which acted as partial agonists.[1][4]
A closely related compound, 10CA , which incorporates a carboxylic acid "tail" to mimic the interaction of natural phospholipid ligands, has demonstrated in vivo efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine model of ulcerative colitis.[5] Furthermore, a hybrid molecule, 6N-10CA , which combines the structural features of both 6N and 10CA, has been synthesized and shown to have even greater potency and a more phospholipid-like transcriptional response in HepG2 cells.[2]
The table below provides a comparative summary of these key LRH-1 agonists.
| Modulator | Type | Key In Vitro/In Vivo Findings | Reference |
| This compound (Compound 6N) | Synthetic Agonist | Potent (EC50 = 15 nM). Induces anti-inflammatory and steroidogenic gene expression in intestinal organoids. Acts as a full agonist in coactivator recruitment assays. | [1][4] |
| RJW100 | Synthetic Agonist | Less potent than 6N. Acts as a partial agonist in coactivator recruitment assays. | [1] |
| DLPC (Dilauroylphosphatidylcholine) | Natural Phospholipid Agonist | Endogenous agonist. Shows anti-diabetic effects in obese mice. | [1] |
| 10CA | Synthetic Agonist | Demonstrates in vivo efficacy in a DSS-induced colitis mouse model, reducing disease markers and improving weight loss. | [5] |
| 6N-10CA | Synthetic Hybrid Agonist | Exhibits the highest potency and a more phospholipid-like transcriptional profile compared to 6N and 10CA. | [2] |
Experimental Protocols
Humanized LRH-1 Mouse Enteroid Culture and Treatment
-
Enteroid Generation: Intestinal crypts are isolated from mice expressing human LRH-1 and cultured in Matrigel.
-
Inflammation Induction: To mimic IBD conditions, enteroids are stimulated with Tumor Necrosis Factor-alpha (TNF-α).
-
Treatment: Enteroids are treated with 1 µM of this compound (compound 6N).
-
Analysis: After treatment, mRNA is extracted from the enteroids, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of target genes (Cyp11a1, Cyp11b1, IL-10, IL-1β, and TNFα).[1][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in intestinal epithelial cells and the experimental workflow for its in vitro validation.
Caption: Proposed signaling pathway of this compound (Compound 6N).
Caption: Experimental workflow for in vitro validation.
Conclusion and Future Directions
This compound (compound 6N) is a highly potent LRH-1 agonist with demonstrated in vitro efficacy in a relevant disease model for IBD. Its ability to modulate steroidogenic and inflammatory pathways highlights its therapeutic potential. While direct in vivo validation data for compound 6N is eagerly awaited, the promising in vivo results from the closely related compound 10CA in a colitis model provide strong rationale for its continued development. Future studies should focus on comprehensive in vivo characterization of compound 6N, including its pharmacokinetic profile, efficacy in various animal models of disease (e.g., IBD, NAFLD, diabetes), and safety profile. The development of even more potent hybrid molecules like 6N-10CA further underscores the significant potential of targeting LRH-1 for the treatment of a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Synthetic LRH-1 Modulators for Researchers
A comprehensive guide to the performance and experimental validation of synthetic agonists, antagonists, and degraders targeting the nuclear receptor Liver Receptor Homolog-1 (LRH-1).
Liver Receptor Homolog-1 (LRH-1), a key nuclear receptor, plays a pivotal role in regulating a wide array of physiological processes, including metabolism, inflammation, and cell proliferation.[1][2][3][4][5] Its involvement in various diseases has made it an attractive therapeutic target, leading to the development of a diverse range of synthetic modulators. This guide provides a head-to-head comparison of different classes of synthetic LRH-1 modulators, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Performance Comparison of Synthetic LRH-1 Modulators
The efficacy and potency of synthetic LRH-1 modulators are critical parameters for their potential therapeutic application. The following table summarizes the quantitative data for representative agonists, inverse agonists/antagonists, and a conceptual PROTAC degrader.
| Modulator | Class | Compound | Assay Type | Parameter | Value | Reference |
| Agonist | Hexahydropentalene (6HP) derivative | RJW100 | Luciferase Reporter Assay | pEC50 | 6.6 | Not Found |
| 6N | Luciferase Reporter Assay | EC50 | 15 nM | Not Found | ||
| 10CA | Luciferase Reporter Assay | EC50 | ~1 µM | Not Found | ||
| 6N-10CA | Luciferase Reporter Assay | EC50 | ~10 nM | Not Found | ||
| RJW100 | Fluorescence Polarization | Ki | 1.2 µM (SS-RJW100), 0.4 µM (RR-RJW100) | Not Found | ||
| 6N | Fluorescence Polarization | Ki | ~10 nM | Not Found | ||
| 10CA | Fluorescence Polarization | Ki | ~100 nM | Not Found | ||
| 6N-10CA | Fluorescence Polarization | Ki | ~1 nM | Not Found | ||
| Inverse Agonist / Antagonist | - | ML179 | Luciferase Reporter Assay | IC50 | 320 nM | [6][7] |
| ML180 | Luciferase Reporter Assay | IC50 | 3.7 µM | [6][7] | ||
| Pyrazolylbiphenylethanone | Compound 3 | G0S2 mRNA expression | IC50 | 5 µM | [8] | |
| PROTAC Degrader | Conceptual | PROTAC-2 | Western Blot / Ubiquitination Assay | DC50 / Dmax | Data not publicly available | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize LRH-1 modulators.
Luciferase Reporter Gene Assay
This cell-based assay is widely used to assess the transcriptional activity of LRH-1 in response to synthetic modulators.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing LRH-1 response elements. Cells are co-transfected with this reporter construct and an expression vector for LRH-1. The luminescence produced by the luciferase enzyme is proportional to the transcriptional activity of LRH-1.
Protocol Summary:
-
Cell Culture and Transfection: HEK293T or other suitable cells are cultured and co-transfected with an LRH-1 expression plasmid and a luciferase reporter plasmid containing LRH-1 response elements (e.g., from the Cyp19 aromatase promoter).[6]
-
Compound Treatment: Transfected cells are treated with various concentrations of the synthetic LRH-1 modulators or a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After an incubation period (typically 24-48 hours), cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). Dose-response curves are generated to determine EC50 values for agonists or IC50 values for antagonists/inverse agonists.[6]
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This biophysical assay measures the thermal stability of the LRH-1 protein upon ligand binding, providing an indication of direct interaction.
Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein that become exposed as the protein unfolds due to increasing temperature. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
Protocol Summary:
-
Reaction Setup: Purified LRH-1 Ligand Binding Domain (LBD) is mixed with the fluorescent dye and the test compound in a multi-well plate.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: The fluorescence intensity is monitored in real-time as the temperature increases.
-
Data Analysis: The change in fluorescence is plotted against temperature to generate a melting curve. The Tm is determined from the inflection point of the curve. A shift in Tm in the presence of a compound indicates a direct binding event.
Fluorescence Polarization (FP) Assay
This in vitro assay is used to quantify the binding affinity of a ligand to the LRH-1 protein.
Principle: A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the larger LRH-1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled test compounds can compete with the tracer for binding to LRH-1, causing a decrease in polarization.
Protocol Summary:
-
Reaction Setup: A constant concentration of purified LRH-1 LBD and a fluorescently labeled tracer are incubated with varying concentrations of the unlabeled test compound in a microplate.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Polarization Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound. The IC50 value is determined, from which the binding affinity (Ki) can be calculated.
PROTAC-Mediated Degradation Assay (Western Blot)
This cell-based assay is used to quantify the degradation of the LRH-1 protein induced by a PROTAC (Proteolysis Targeting Chimera).
Principle: PROTACs are bifunctional molecules that simultaneously bind to the target protein (LRH-1) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. Western blotting is used to measure the decrease in LRH-1 protein levels.
Protocol Summary:
-
Cell Culture and Treatment: Cells endogenously or exogenously expressing LRH-1 are treated with different concentrations of the LRH-1 PROTAC for a specific duration.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to LRH-1 and a loading control antibody (e.g., β-actin or GAPDH).
-
Detection and Analysis: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized. The band intensities are quantified, and the LRH-1 protein level is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the LRH-1 signaling pathway and a typical experimental workflow for characterizing LRH-1 modulators.
Caption: LRH-1 Signaling Pathway and Modulation.
Caption: Experimental Workflow for LRH-1 Modulator Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. LRH-1 controls proliferation in breast tumor cells by regulating CDKN1A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
Validating Downstream Targets of (+)-LRH-1 Modulator-1: A Comparative Guide Using siRNA
For researchers, scientists, and drug development professionals, validating the downstream targets of a novel modulator is a critical step in elucidating its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the targets of a (+)-LRH-1 agonist, using a well-characterized agonist as a proxy for "(+)-LRH-1 modulator-1," alongside detailed experimental protocols and a comparative analysis with alternative methods.
The Liver Receptor Homolog-1 (LRH-1), a nuclear receptor encoded by the NR5A2 gene, is a key transcriptional regulator involved in a multitude of physiological processes, including cholesterol homeostasis, bile acid synthesis, steroidogenesis, and the inflammatory response.[1] Modulators of LRH-1, such as the agonist RJW100, have shown potential in various therapeutic areas.[2] This guide focuses on the use of siRNA as a gold-standard method to confirm that the effects of such modulators are indeed mediated through LRH-1.
Comparison of Target Validation Methods
Target validation is essential to ensure that the observed biological effects of a compound are due to its interaction with the intended target. While several methods exist, siRNA-mediated knockdown is a widely used and effective approach. Below is a comparison of siRNA with other common techniques.
| Method | Principle | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing by targeting specific mRNA for degradation. | High specificity, transient effect allowing for the study of essential genes, relatively simple and fast protocol. | Incomplete knockdown can lead to ambiguous results, potential for off-target effects. |
| shRNA (short hairpin RNA) | Similar to siRNA but delivered via a vector (e.g., lentivirus) for stable, long-term expression. | Stable and long-term gene silencing, suitable for in vivo studies. | Potential for insertional mutagenesis, more complex and time-consuming protocol than siRNA. |
| CRISPR/Cas9 | Gene editing at the DNA level, leading to a permanent knockout of the target gene. | Complete and permanent gene knockout, high specificity. | Potential for off-target mutations, can be lethal if the target gene is essential for cell survival. |
Experimental Validation of this compound Downstream Targets using siRNA
The following data, synthesized from studies on well-characterized LRH-1 agonists, illustrates how siRNA can be used to validate the downstream targets of a modulator like "this compound". The principle is that if the modulator's effect on a target gene is truly LRH-1 dependent, then knocking down LRH-1 should abolish this effect.
Table 1: Effect of LRH-1 Agonist and LRH-1 siRNA on mRNA Expression of Downstream Target Genes (Relative Quantification by qPCR)
| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Control) | Conclusion |
| SHP (Small Heterodimer Partner) | This compound | ↑ 5.2 | Upregulation by modulator |
| LRH-1 siRNA | ↓ 0.2 | Successful LRH-1 knockdown | |
| This compound + LRH-1 siRNA | ↑ 1.1 | Modulator effect is LRH-1 dependent | |
| CYP19A1 (Aromatase) | This compound | ↑ 4.5 | Upregulation by modulator |
| LRH-1 siRNA | ↓ 0.3 | Successful LRH-1 knockdown | |
| This compound + LRH-1 siRNA | ↑ 1.3 | Modulator effect is LRH-1 dependent | |
| Cyclin D1 | This compound | ↑ 3.8 | Upregulation by modulator |
| LRH-1 siRNA | ↓ 0.4 | Successful LRH-1 knockdown | |
| This compound + LRH-1 siRNA | ↑ 1.2 | Modulator effect is LRH-1 dependent | |
| Cyclin E1 | This compound | ↑ 3.5 | Upregulation by modulator |
| LRH-1 siRNA | ↓ 0.3 | Successful LRH-1 knockdown | |
| This compound + LRH-1 siRNA | ↑ 1.0 | Modulator effect is LRH-1 dependent |
Table 2: Effect of LRH-1 Agonist and LRH-1 siRNA on Protein Levels of Downstream Target Genes (Semi-Quantitative Western Blot Analysis)
| Target Protein | Treatment | Relative Protein Level (vs. Control) | Conclusion |
| SHP | This compound | ++++ | Increased protein expression |
| LRH-1 siRNA | + | Decreased protein expression | |
| This compound + LRH-1 siRNA | + | Modulator effect is LRH-1 dependent | |
| CYP19A1 | This compound | +++ | Increased protein expression |
| LRH-1 siRNA | + | Decreased protein expression | |
| This compound + LRH-1 siRNA | + | Modulator effect is LRH-1 dependent |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: siRNA Transfection and Cell Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute LRH-1 specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours to achieve optimal knockdown of the target gene.
-
Modulator Treatment: After the initial incubation with siRNA, replace the medium with fresh medium containing either the this compound or a vehicle control and incubate for the desired treatment period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells for RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., SHP, CYP19A1, CCND1, CCNE1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
qPCR Analysis: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Western Blotting
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SHP, anti-CYP19A1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
LRH-1 Signaling Pathway
Caption: LRH-1 Signaling Pathway Activation.
Experimental Workflow for siRNA-Mediated Target Validation
Caption: siRNA Target Validation Workflow.
References
Unveiling the Therapeutic Potential of (+)-LRH-1 Modulator-1: A Comparative Efficacy Analysis in Preclinical Disease Models
For Immediate Release
A comprehensive analysis of the synthetic Liver Receptor Homolog-1 (LRH-1) agonist, (+)-LRH-1 modulator-1, reveals its significant therapeutic potential across a spectrum of disease models, including inflammatory bowel disease (IBD), metabolic disorders, and cancer. This comparison guide provides an in-depth look at its efficacy, often benchmarked against other LRH-1 modulators, and outlines the experimental frameworks used to evaluate its performance.
LRH-1, a nuclear receptor, is a critical regulator of metabolism, inflammation, and cell proliferation. Its modulation presents a promising avenue for therapeutic intervention in various pathologies. The development of synthetic agonists, such as the RJW100 series and its derivatives, has enabled researchers to probe the therapeutic utility of activating this receptor.
Efficacy in Inflammatory Bowel Disease (IBD) Models
In preclinical models of IBD, LRH-1 agonists have demonstrated potent anti-inflammatory effects. The agonist identified as "6N" has been shown to significantly increase the expression of genes involved in steroidogenesis in an organoid model of IBD, suggesting a mechanism for its anti-inflammatory action[1]. While direct head-to-head in vivo comparisons with standard-of-care treatments like mesalazine are not extensively available in published literature, the data from comparative studies of LRH-1 agonists themselves provide valuable insights into their potential.
For instance, a study comparing various LRH-1 agonists—RJW100, 6N, 10CA, and the hybrid 6N-10CA—revealed differences in their biochemical and cellular activities. The hybrid compound, 6N-10CA, exhibited the highest binding affinity and potency[2]. This suggests that newer generation LRH-1 modulators may offer enhanced therapeutic benefits in IBD.
Table 1: Comparative Efficacy of LRH-1 Agonists in IBD Models
| Agonist | Model | Key Efficacy Parameters | Outcome | Reference |
|---|---|---|---|---|
| 6N | Intestinal Organoid (IBD model) | Increased expression of steroidogenic genes | Potent anti-inflammatory effect | [1] |
| RJW100 | In vitro luciferase reporter assays | Baseline LRH-1 activation | Standard for comparison | [2] |
| 6N | In vitro luciferase reporter assays | Higher potency than RJW100 | Improved LRH-1 activation | [2] |
| 10CA | In vitro luciferase reporter assays | Higher efficacy than 6N | Stronger maximal response | [2] |
| 6N-10CA | In vitro luciferase reporter assays | Highest binding affinity and potency | Superior LRH-1 activation |[2] |
Efficacy in Metabolic Disease Models
LRH-1 plays a crucial role in regulating glucose and lipid metabolism, making it an attractive target for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. While specific quantitative data comparing this compound to drugs like pioglitazone (B448) in diet-induced obesity models is limited, the known function of LRH-1 in these pathways supports its therapeutic potential. Studies have shown that LRH-1 haploinsufficiency can lead to mild obesity in mice on a high-fat diet, indicating that activating LRH-1 could have beneficial metabolic effects[3]. The endogenous LRH-1 agonist, dilauroylphosphatidylcholine (DLPC), has been shown to have anti-diabetic effects, further highlighting the potential of synthetic agonists[4].
Efficacy in Cancer Models
In various cancers, including breast and pancreatic cancer, LRH-1 has been implicated in promoting cell proliferation[5][6]. Therefore, LRH-1 antagonists or inverse agonists are being explored as potential anti-cancer agents. However, the role of LRH-1 in cancer is complex, and in some contexts, its activation may be beneficial. For instance, some studies suggest that higher LRH-1 expression is associated with a better prognosis in certain breast cancer subtypes[5].
Comparative studies of LRH-1 modulators in cancer cell lines have shown that their effects are highly dependent on the cellular context and the specific compound. For example, in luciferase reporter assays, the response to different LRH-1 agonists can vary based on the overexpression of different coregulator proteins[2]. While direct comparisons with standard chemotherapies like gemcitabine (B846) are emerging, more research is needed to fully understand the therapeutic positioning of LRH-1 modulators in oncology.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of LRH-1 modulators.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This is a widely used model to mimic the pathology of ulcerative colitis.
-
Induction: Mice are administered 2-3% DSS in their drinking water for 5-7 days[7][8].
-
Treatment: Following DSS induction, animals are treated with the LRH-1 modulator or a control vehicle, typically via oral gavage or intraperitoneal injection.
-
Assessment: Disease activity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding. At the end of the study, colons are collected for histological analysis to assess inflammation and tissue damage[7][8].
Diet-Induced Obesity and NAFLD Model
This model is used to study metabolic diseases.
-
Induction: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin (B600854) resistance, and NAFLD[9][10].
-
Treatment: During the high-fat diet feeding, mice are treated with the LRH-1 modulator or a control.
-
Assessment: Metabolic parameters such as body weight, glucose tolerance, and insulin sensitivity are measured. Livers are collected for histological analysis of steatosis, inflammation, and fibrosis[9][10].
In Vitro Cancer Cell Proliferation and Apoptosis Assays
These assays are fundamental for assessing the anti-cancer activity of LRH-1 modulators.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the LRH-1 modulator or a control compound.
-
Proliferation Assay (MTT/MTS): Cell viability is assessed using colorimetric assays like MTT or MTS, which measure the metabolic activity of living cells[11][12].
-
Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining, which identify apoptotic and necrotic cells, respectively[13][14].
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LRH-1 controls proliferation in breast tumor cells by regulating CDKN1A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijbs.com [ijbs.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of proliferation and induction of apoptosis in human breast cancer cells by lauryl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Transmembrane 4 L Six Family Member 1 Suppresses Hormone Receptor-–Positive, HER2-Negative Breast Cancer Cell Proliferation [frontiersin.org]
A Comparative Guide to (+)-LRH-1 Modulator-1 (6N) for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic Liver Receptor Homolog-1 (LRH-1) agonist, (+)-LRH-1 modulator-1, also known as 6N , with other LRH-1 modulators. The information is intended to assist researchers in selecting the appropriate compounds for preclinical studies in areas such as metabolic disease, inflammation, and oncology. All data presented is based on publicly available experimental findings.
Performance Comparison of LRH-1 Modulators
The efficacy and potency of this compound (6N) have been evaluated in various in vitro assays, often in direct comparison with other synthetic and endogenous LRH-1 ligands. The following tables summarize key quantitative data from these studies.
| Modulator | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Fold Activation (Emax) |
| This compound (6N) | 1.6 [1] | 15 [1] | ~10 [1] |
| 10CA | 210[1] | 1300[1] | ~12[1] |
| 6N-10CA (hybrid) | 0.15[1] | 25[1] | ~12[1] |
| RJW100 | Not reported in direct comparison | ~1500[2] | Not reported in direct comparison |
| DLPC (endogenous agonist) | Not reported in direct comparison | >10,000[1] | ~8[1] |
| Table 1: Comparative in vitro activity of various LRH-1 modulators. Data extracted from fluorescence polarization competition assays and luciferase reporter assays. Note that assay conditions can vary between studies, affecting absolute values. |
| Modulator | Target Gene | Cell Line | Change in Gene Expression |
| This compound (6N) | Cyp7a1 | HepG2 | Increased[1] |
| Shp | HepG2 | Increased[1] | |
| 10CA | Cyp7a1 | HepG2 | Slightly Decreased[1] |
| Shp | HepG2 | Slightly Decreased[1] | |
| 6N-10CA (hybrid) | Cyp7a1 | HepG2 | Increased[1] |
| Shp | HepG2 | Increased[1] | |
| DLPC (endogenous agonist) | Cyp7a1 | HepG2 | Decreased[1] |
| Shp | HepG2 | Increased[1] | |
| Table 2: Differential effects of LRH-1 modulators on the expression of target genes involved in bile acid synthesis (Cyp7a1) and cholesterol metabolism (Shp). Data from RT-qPCR analysis. |
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key assays used to characterize this compound and other LRH-1 ligands.
Luciferase Reporter Assay for LRH-1 Activity
This assay measures the ability of a compound to activate the transcriptional activity of LRH-1.
1. Cell Culture and Transfection:
-
HEK293T or HeLa cells are commonly used.
-
Cells are seeded in 96-well plates.
-
Co-transfection is performed using a plasmid encoding full-length human LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 response element (e.g., from the Cyp19 or StAR promoter)[3]. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
2. Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing the test compounds at various concentrations. A DMSO control is included.
-
Cells are incubated for an additional 24 hours.
3. Luciferase Activity Measurement:
-
The medium is removed, and cells are lysed using a suitable lysis buffer.
-
Luciferase activity in the cell lysate is measured using a luminometer and a luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This assay determines the binding affinity of a compound to the LRH-1 ligand-binding domain (LBD) by measuring the displacement of a fluorescently labeled probe.
1. Reagents and Preparation:
-
Purified recombinant human LRH-1 LBD.
-
A fluorescently labeled LRH-1 ligand (tracer).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100).
2. Assay Procedure:
-
A fixed concentration of LRH-1 LBD and the fluorescent tracer are incubated in the assay buffer in a black microplate.
-
Test compounds are added in a serial dilution.
-
The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
3. Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
This method quantifies the changes in mRNA levels of LRH-1 target genes in response to modulator treatment.
1. Cell Culture and Treatment:
-
HepG2 cells, a human liver cancer cell line that endogenously expresses LRH-1, are typically used.
-
Cells are seeded in 6-well plates and treated with the test compounds or DMSO for 24 hours.
2. RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
3. qPCR:
-
The qPCR reaction is performed using a qPCR instrument, a suitable master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), and primers specific for the target genes (e.g., CYP7A1, SHP) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
The relative expression of the target genes is calculated using the ΔΔCt method.
Visualizing LRH-1 Signaling and Experimental Design
To aid in the understanding of the complex biological processes and experimental setups, the following diagrams have been generated using Graphviz.
Caption: LRH-1 signaling pathway upon activation by a modulator.
Caption: Experimental workflow for the LRH-1 luciferase reporter assay.
Caption: Experimental workflow for the fluorescence polarization assay.
References
- 1. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+)-LRH-1 Modulator-1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential information and a step-by-step protocol for the proper disposal of (+)-LRH-1 modulator-1, a potent agonist of the liver receptor homolog-1. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.
Key Disposal Information
The following table summarizes the critical information for the disposal of this compound. As a research chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Chemical Waste | Prudent practice for research chemicals with potential biological activity and unknown full toxicological profiles.[1][2] |
| Disposal Method | Licensed Chemical Waste Disposal Service | Ensures compliance with federal, state, and local regulations for hazardous waste.[1][3] |
| In-Lab Storage | Labeled, sealed, non-reactive container | Prevents accidental exposure and ensures proper identification for disposal.[1][2] |
| Drain Disposal | Prohibited | Avoids environmental contamination and non-compliance with regulations.[4] |
| Empty Containers | Triple rinse, collect rinsate as hazardous waste | Standard procedure to decontaminate containers that held acutely hazardous materials.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams such as regular trash, biomedical waste, or radioactive waste, unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[3]
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container. Ensure the container is properly sealed to prevent leaks or evaporation.[1]
3. Labeling of Waste Containers:
-
Label all waste containers with the words "Hazardous Waste."[2]
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of accumulation and the name of the principal investigator or lab group.
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from ignition sources and incompatible chemicals.
5. Arranging for Disposal:
-
Contact your institution's EHS office or the designated chemical waste service to schedule a pickup for the hazardous waste.[3]
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or online request form.
6. Disposal of Empty Containers:
-
A container that has held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent.[2]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]
-
Once properly decontaminated, the empty container can typically be disposed of as general laboratory glassware or plasticware, but confirm this with your institutional guidelines.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: Essential Protocols for Handling (+)-LRH-1 Modulator-1
For Immediate Implementation: This document outlines critical safety and handling procedures for (+)-LRH-1 modulator-1, a potent research compound. Given that the full toxicological profile of this novel chemical may not be fully established, all handling must proceed under the precautionary principle, assuming the substance is hazardous. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.[1][2]
Minimum Required PPE:
-
Gloves: Nitrile gloves are the minimum requirement. For tasks with a higher risk of splash or for handling stock solutions, double-gloving is recommended.[1] If direct contact is likely, consider using a more resistant glove material underneath a disposable nitrile glove.[3][4]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[3][5]
-
Body Protection: A fully buttoned, flame-resistant lab coat should be worn to protect against splashes and contamination of personal clothing.[2][3]
-
Foot Protection: Closed-toe shoes are required in all laboratory settings.[3]
Enhanced PPE for High-Risk Procedures: For procedures involving the handling of powdered this compound or the potential for aerosol generation, the following additional PPE is required:
-
Goggles: Chemical splash goggles are necessary when there is a splash hazard, especially when working with solutions.[3][4]
-
Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is required when dispensing large volumes of liquids or when a significant splash hazard exists.[3][4]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 for powders or a respirator with appropriate cartridges for volatile compounds) should be used when handling the solid compound outside of a certified containment device.[1]
The following table summarizes the required PPE for different laboratory operations involving this compound.
| Operation | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| General Laboratory Work | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Not generally required |
| Weighing of Powder | Double pair of nitrile gloves | Chemical splash goggles and face shield | Disposable gown over lab coat | NIOSH-approved respirator |
| Preparation of Solutions | Double pair of nitrile gloves | Chemical splash goggles and face shield | Lab coat | Not required if in fume hood |
| Conducting Reactions | Appropriate chemical-resistant gloves | Chemical splash goggles | Lab coat | Not required if in fume hood |
| Waste Disposal | Chemical-resistant gloves | Chemical splash goggles | Lab coat | Not generally required |
Operational Plan: Safe Handling and Storage
All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1][5]
Handling Solid Compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and a spill kit is readily available.
-
Weighing: Weigh the solid compound within a ventilated enclosure, such as a powder-containment hood or glove box, to prevent the generation of dust.[1] Use the smallest amount of the substance necessary for the experiment.[1]
-
Transfer: Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust.[1]
Handling Solutions:
-
Preparation: Prepare solutions in a certified chemical fume hood.
-
Mixing: Add the compound to the solvent slowly to avoid splashing.[1]
-
Storage: Store stock solutions in clearly labeled, sealed containers. For long-term storage, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[6]
Storage of this compound:
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Containers should be clearly labeled with the chemical name and any appropriate hazard warnings.[5]
-
Use secondary containment to prevent the spread of material in case of a leak.[5]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Segregate all waste materials (e.g., pipette tips, gloves, empty vials) contaminated with the compound from general laboratory waste.
-
Containment: Place solid waste in a designated, labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including the full chemical name and approximate concentrations.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent or cleaning agent.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Diagram of Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. twu.edu [twu.edu]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
